2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-pyran-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C12H12N2O/c1-2-6-10-9(5-1)13-12(14-10)11-7-3-4-8-15-11/h1-2,4-6,8,11H,3,7H2,(H,13,14) |
InChI Key |
SQVBRGASLQURQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
The following technical guide details the physicochemical profile, synthesis, and stability mechanisms of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole . This document is structured for researchers requiring actionable data for drug design, specifically in the context of adenosine receptor modulation and heterocyclic scaffold development.
Executive Summary
2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole is a bicyclic heteroaromatic compound serving as a critical pharmacophore in medicinal chemistry. It combines the privileged benzimidazole scaffold—known for its bioisosteric similarity to purines—with a lipophilic, chiral dihydropyran (DHP) moiety. This specific derivative is prominent in the synthesis of Adenosine A2A and A3 receptor agonists , where the DHP ring mimics the ribose sugar of adenosine, providing enhanced metabolic stability and receptor selectivity.
Key Technical Insight: The molecule possesses a "masked" lability. While the benzimidazole core is robust, the 3,4-dihydro-2H-pyran ring contains a cyclic enol ether (vinyl ether) functionality. This confers significant acid sensitivity, necessitating strict pH control during formulation and storage to prevent hydrolytic ring opening.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Chirality | The C2 position of the pyran ring is a stereocenter. (R)- and (S)- enantiomers exhibit distinct pharmacological profiles. |
| Tautomerism | Exists as a tautomeric mixture (1H- and 3H-) in solution due to rapid proton exchange at the imidazole nitrogens. |
Structural Visualization
The structure consists of a planar benzimidazole fused to a non-planar, half-chair dihydropyran ring. The connection at C2 of the pyran creates a steric environment critical for receptor binding pockets.
Figure 1: Structural decomposition highlighting the stable aromatic core versus the reactive pharmacophore.
Physicochemical Properties[2][3][4][5][6][7]
Solubility Profile
The compound exhibits amphiphilic character dominated by the lipophilic benzimidazole and ether moieties.
-
Water: Low (< 0.5 mg/mL). The planar aromatic system drives π-π stacking, reducing aqueous solubility.
-
Organic Solvents: High solubility in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Ethanol, Dichloromethane, Ethyl Acetate).
-
pH Dependence: Solubility increases significantly below pH 5.0 due to protonation of the imidazole nitrogen (forming the cation), but this risks acid-catalyzed degradation of the pyran ring.
Acid-Base Chemistry (pKa)
-
Benzimidazole Nitrogen (N3): The pyridine-like nitrogen has a pKa of approximately 5.6 ± 0.2 .
-
Implication: At physiological pH (7.4), the molecule is predominantly neutral (~98%), favoring membrane permeability.
-
Implication: In acidic media (pH < 4), it becomes protonated, increasing solubility but triggering instability.
-
Lipophilicity
-
LogP (Predicted): 1.8 – 2.2
-
LogD (pH 7.4): ~2.0
-
This range is optimal for oral bioavailability (Lipinski’s Rule of 5 compliant) and blood-brain barrier penetration, relevant for CNS-targeted adenosine ligands.
-
Stability & Reactivity (Expertise Pillar)
Critical Warning: The 3,4-dihydro-2H-pyran moiety contains an enol ether (specifically a cyclic vinyl ether, O-C=C). Unlike simple ethers, enol ethers are highly susceptible to acid-catalyzed hydrolysis.
Mechanism of Degradation
In the presence of aqueous acid, the electron-rich double bond of the pyran ring undergoes protonation, leading to the formation of an oxocarbenium ion. This intermediate is rapidly trapped by water, leading to ring opening and the formation of an aldehyde-alcohol chain (e.g., 5-hydroxy-pentanal derivative attached to benzimidazole).
Protocol for Stability Management
-
Storage: Store in solid form at -20°C under inert atmosphere (Argon/Nitrogen).
-
Solvent Choice: Avoid protic acids (HCl, TFA) during processing. Use buffered aqueous solutions (pH > 6) if water is necessary.
-
Purification: When using silica gel chromatography, add 1% Triethylamine (TEA) to the eluent to neutralize acidic sites on the silica surface that could trigger decomposition.
Figure 2: Acid-catalyzed hydrolysis pathway of the dihydropyran moiety.
Synthesis Protocol
The synthesis exploits the condensation of o-phenylenediamine with 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). This reaction must be controlled to prevent the oxidation of the dihydropyran ring or its polymerization.
Reagents & Materials[4][6][7][8][9][10][11][12]
-
Precursor A: o-Phenylenediamine (1.0 eq) - Recrystallized to remove oxidation products.
-
Precursor B: 3,4-Dihydro-2H-pyran-2-carbaldehyde (1.0 eq) - Freshly distilled.
-
Oxidant/Catalyst: 1,4-Benzoquinone (mild oxidant) or Copper(II) acetate.
-
Solvent: Ethanol or Acetonitrile.
Step-by-Step Methodology
-
Dissolution: Dissolve o-phenylenediamine (10 mmol) in Ethanol (20 mL) under Nitrogen.
-
Addition: Dropwise add 3,4-dihydro-2H-pyran-2-carbaldehyde (10 mmol) at 0°C.
-
Why: Low temperature prevents polymerization of the reactive aldehyde.
-
-
Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes. An intermediate imine/imidazoline forms.
-
Oxidation: Add the mild oxidant (e.g., 1,4-benzoquinone, 1.0 eq) to facilitate the aromatization of the imidazole ring without affecting the pyran double bond. Stir for 4-6 hours.
-
Work-up: Evaporate solvent in vacuo. Redissolve in Ethyl Acetate and wash with saturated NaHCO₃ (to ensure basicity).
-
Purification: Flash column chromatography on Silica Gel (pre-treated with 1% Et₃N/Hexane). Elute with Hexane:EtOAc gradient.
Yield Expectation: 60-75%. Characterization:
-
1H NMR (CDCl₃): Characteristic signals for benzimidazole aromatic protons (7.2-7.6 ppm) and the vinyl protons of the dihydropyran ring (typically 4.5-6.5 ppm region depending on position).
-
MS (ESI+): [M+H]+ = 201.1.
Applications in Drug Development
This scaffold is a bioisostere for the ribose moiety in adenosine.
-
Target: Adenosine Receptors (A2A, A3).[1]
-
Mechanism: The benzimidazole mimics the adenine base, while the dihydropyran mimics the ribose sugar, locking the conformation and improving metabolic stability against glycosidases.
-
Therapeutic Areas: Anti-inflammatory agents, Parkinson's disease (A2A antagonists), and neuropathic pain.
References
-
Synthesis of Adenosine Receptor Agonists
-
Benzimidazole pKa and Properties
- Title: Determination of thermodynamic pKa values of benzimidazole and benzimidazole deriv
- Source: Journal of Pharmaceutical and Biomedical Analysis (via ResearchG
-
URL:[Link]
-
Dihydropyran Reactivity & Stability
-
General Synthesis of 2-Substituted Benzimidazoles
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Biological Activity Screening of Pyran-Substituted Benzimidazole Derivatives: From Synthesis to Structure-Activity Relationship
An In-Depth Technical Guide
Introduction: The Rationale for Fusing Pyran and Benzimidazole Scaffolds
The benzimidazole nucleus is a bicyclic system where a benzene ring is fused to the 4 and 5 positions of an imidazole ring.[1] This core is a vital pharmacophore found in numerous FDA-approved drugs and natural compounds, including Vitamin B12.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][3][4] Similarly, the 4H-pyran ring is a key component of many biologically important molecules, demonstrating antimicrobial, antiviral, and antiproliferative activities.[5]
The strategic fusion of these two heterocyclic systems into a single molecular entity is based on the principle of molecular hybridization, aiming to create novel derivatives with potentially enhanced or unique biological profiles. This guide outlines the critical steps from the initial synthesis to a multi-faceted biological screening cascade designed to elucidate the therapeutic potential of these promising compounds.
Synthetic Strategy: A Generalized Approach
The synthesis of pyran-substituted benzimidazole derivatives typically involves multi-component reactions, which offer advantages in terms of efficiency and atom economy. A common and effective approach is the one-pot condensation of an o-phenylenediamine, an aromatic aldehyde, and a pyran-containing active methylene compound.[6] The use of various catalysts, such as iodine or reusable nano-catalysts, can facilitate this reaction, often under environmentally benign conditions like ultrasonic irradiation.[6][7]
The general workflow, from synthesis to multi-stage screening, is a critical pathway in drug discovery. It ensures a systematic evaluation where compounds are first synthesized and characterized, then subjected to broad primary screening, followed by more specific and complex secondary and in vivo assays for promising candidates.
Caption: General workflow from synthesis to biological evaluation.
Anticancer Activity Screening
The evaluation of anticancer potential is a primary objective for many novel heterocyclic compounds. The initial screening typically involves assessing the cytotoxicity of the derivatives against a panel of human cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[8][9][10] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[8][11] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.[12]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay [8][12][13]
-
Cell Seeding: Plate cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
The IC₅₀ values are typically summarized in a table for clear comparison across different cell lines and against a standard anticancer drug.
| Compound ID | Substituent (R) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MDA-MB-231 (Breast) | IC₅₀ (µM) vs. SKOV3 (Ovarian) |
| PB-1 | 4-Cl | 6.27 | 4.15 | 5.50 |
| PB-2 | 4-OCH₃ | 15.8 | 12.3 | 14.1 |
| PB-3 | 4-NO₂ | 1.15 | 2.05 | 1.89 |
| 5-FU | (Standard) | 15.48 | 12.90 | 10.65 |
| (Note: Data are hypothetical, based on trends observed in literature such as[14]) |
These results suggest that an electron-withdrawing group (like -NO₂) at the 4-position of a phenyl substituent may enhance anticancer activity compared to electron-donating (-OCH₃) or halogen (-Cl) groups.[14]
Antimicrobial Activity Screening
The increasing threat of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[15] Heterocyclic compounds, including benzimidazoles, are a rich source for such discoveries.[3][16]
The agar well diffusion method is a simple, cost-effective, and widely used technique for the preliminary screening of antimicrobial activity.[15][17][18] It relies on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[19]
Experimental Protocol: Agar Well Diffusion [15][19]
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., matching the 0.5 McFarland standard).
-
Seeding: Uniformly spread the microbial inoculum over the entire surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the seeded agar plates using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Use a standard antibiotic (e.g., Gentamicin) as a positive control and the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
The diameters of the zones of inhibition provide a qualitative or semi-quantitative measure of the compound's potency.
| Compound ID | Substituent (R) | Zone of Inhibition (mm) vs. S. aureus (Gram +) | Zone of Inhibition (mm) vs. E. coli (Gram -) | Zone of Inhibition (mm) vs. C. albicans (Fungus) |
| PB-1 | 4-Cl | 18 | 15 | 13 |
| PB-2 | 4-OCH₃ | 12 | 9 | 10 |
| PB-3 | 4-NO₂ | 22 | 19 | 17 |
| Gentamicin | (Standard) | 25 | 23 | N/A |
| DMSO | (Control) | 0 | 0 | 0 |
| (Note: Data are hypothetical, based on trends observed in literature such as[20][21][22]) |
Compounds showing significant zones of inhibition are selected for further quantitative analysis, such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[16]
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, making the search for novel anti-inflammatory agents a priority.[23][24] Benzimidazole derivatives have shown considerable promise in this area.[25][26]
The carrageenan-induced paw edema model in rats is a classic and highly reproducible model for evaluating acute inflammation.[27][28][29] Injection of carrageenan, a polysaccharide, into the rat's paw induces a localized inflammatory response characterized by swelling (edema).[27][30] The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema [26][30][31]
-
Animal Acclimatization: Use healthy Wistar rats, acclimatized to laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6): a control group, a standard group (e.g., receiving Ibuprofen or Indomethacin), and test groups for each derivative at a specific dose (e.g., 20 mg/kg).
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Results are presented as the percentage inhibition of edema, often focusing on the time point of peak inflammation (typically 3-4 hours).
| Compound ID | Substituent (R) | Dose (mg/kg) | % Inhibition of Edema at 4h |
| PB-1 | 4-Cl | 20 | 48.5% |
| PB-2 | 4-OCH₃ | 20 | 35.2% |
| PB-3 | 4-NO₂ | 20 | 55.8% |
| Ibuprofen | (Standard) | 20 | 63.1% |
| (Note: Data are hypothetical, based on trends observed in literature such as[24][26]) |
In Silico Screening & Structure-Activity Relationship (SAR)
Modern drug discovery integrates computational methods to predict the activity and properties of compounds, guiding the synthesis of more potent and selective molecules.[32][33]
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the synthesized compound) when bound to a specific protein target.[20][34] This helps in understanding the molecular basis of the compound's activity and predicting its binding affinity. For instance, in anticancer screening, derivatives can be docked into the active site of a key enzyme like thymidylate synthase[14] or a protein like BCL-2.[32] A lower binding energy score generally indicates a more stable and favorable interaction.[21]
Caption: A typical workflow for in silico molecular docking studies.
SAR analysis involves correlating the chemical structure of the synthesized compounds with their measured biological activity.[35] By systematically altering substituents at various positions on the benzimidazole and pyran rings, researchers can identify the key structural features required for optimal activity.[2][26]
Based on the hypothetical data presented:
-
Position C2 of Benzimidazole: The nature of the pyran-containing substituent at this position is critical.
-
Substituents on Phenyl Rings: Electron-withdrawing groups (e.g., -NO₂) appear to enhance anticancer, antimicrobial, and anti-inflammatory activities, while electron-donating groups (e.g., -OCH₃) tend to decrease them. This suggests that the electronic properties of the substituents significantly influence the molecule's interaction with its biological target.[21]
-
Position N1 of Benzimidazole: Substitution at this position can greatly influence lipophilicity and, consequently, cell permeability and bioavailability.[26][36]
A thorough SAR study, combining experimental data with computational insights, is crucial for the rational design and optimization of lead compounds.[2]
References
- Synthesis, antibacterial and molecular docking studies of new benzimidazole deriv
- Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Deriv
- MTT Assay Protocol for Cell Viability and Prolifer
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (URL: )
- Antimicrobial activity by Agar well diffusion - Chemistry Notes. (URL: )
- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Neg
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Rapid Screening of Natural Compounds for Novel Anticancer Drug Candid
- Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Deriv
- Introducing novel screening method for natural anticancer compounds through in silico investig
- Synthesis, antibacterial and molecular docking studies of new benzimidazole deriv
- Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Deriv
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC. (URL: )
- MTT assay protocol - Abcam. (URL: )
- Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives - Biosciences Biotechnology Research Asia. (URL: )
- A comprehensive review on preliminary screening models for the evalu
- Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents - Science Publishing Group. (URL: )
- Design, synthesis, anticancer activity and molecular docking studies of new benzimidazole derivatives bearing 1,3,4-oxadiazole moieties as potential thymidylate synthase inhibitors - RSC Publishing. (URL: )
- Carrageenan-Induced Paw Edema Model - Cre
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - MDPI. (URL: )
- A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products - MDPI. (URL: )
- ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN R
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- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: )
- (PDF)
- What are the advantages of agar well method in contrast to agar disc diffusion method?
- Carrageenan-Induced Paw Edema Model - Charles River Labor
- In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxid
- Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds - Frontiers. (URL: )
- Anticancer Screening Compound Libraries - Life Chemicals. (URL: )
- Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones - Journal of Medicinal and Chemical Sciences. (URL: )
- (PDF) Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. (URL: )
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- Biological activities of Fused Imidazole Derivatives – A Review - ResearchG
- Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. (URL: )
- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - MDPI. (URL: )
- 141 Preparation and Biological Screening of Novel Heterocyclic Compounds - IJTSRD. (URL: )
- (PDF) In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)
- Synthesis and biological activities of some fused pyran deriv
- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST - Chemistry Journal of Moldova. (URL: )
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Public
- Structure activity relationship (SAR) of benzimidazole derivatives...
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole: A Roadmap for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of the privileged benzimidazole scaffold with a dihydropyran moiety at the 2-position presents a compelling, yet underexplored, chemical space for therapeutic innovation. This technical guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for the 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole core. In the absence of extensive direct SAR studies on this specific scaffold, this document establishes a predictive framework based on the well-documented biological activities and SAR of related 2-substituted benzimidazoles and the chemical properties of the dihydropyran ring. We will delve into synthetic strategies, propose key areas for structural modification, and outline the potential biological implications of such changes. This guide is intended to serve as a foundational resource for researchers embarking on the design and development of novel therapeutics based on this promising molecular architecture.
Introduction: The Convergence of Two Privileged Scaffolds
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its ability to mimic purine bases, allowing for interactions with a wide range of biological targets.[1][2] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[1][3][4] The biological activity of benzimidazole derivatives is profoundly influenced by the nature of the substituent at the 2-position.[2]
Concurrently, the dihydropyran ring is a prevalent structural motif in numerous natural products and synthetic bioactive molecules.[5] Its conformational flexibility and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, make it an attractive component in the design of new drugs. The incorporation of a dihydropyran moiety can modulate a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles.
The conjunction of these two pharmacophores in the 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole core offers a unique three-dimensional structure with multiple points for chemical diversification, suggesting a high potential for the discovery of novel and potent therapeutic agents.
Synthetic Strategies: Accessing the Core Scaffold and its Analogs
The synthesis of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole and its derivatives can be achieved through established methods for the formation of 2-substituted benzimidazoles. A common and effective approach involves the condensation of an o-phenylenediamine with a suitable carboxylic acid or its derivative, or with an aldehyde followed by an oxidative cyclization.[2][6]
General Synthetic Protocol
A plausible and efficient route to the target scaffold involves the reaction of o-phenylenediamine with 3,4-dihydro-2H-pyran-2-carboxylic acid or its corresponding aldehyde, 3,4-dihydro-2H-pyran-2-carbaldehyde.
Step-by-step Methodology:
-
Reactant Preparation: To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add 3,4-dihydro-2H-pyran-2-carbaldehyde (1.1 equivalents).
-
Condensation and Cyclization: The reaction mixture is typically stirred at an elevated temperature, often under reflux, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). In the case of using an aldehyde, an oxidizing agent such as sodium metabisulfite may be required to facilitate the cyclization to the benzimidazole.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product can then be collected by filtration, washed, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of the target scaffold.
Prospective Structure-Activity Relationship (SAR) Analysis
While direct experimental SAR data for the 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole core is limited, a predictive analysis can be constructed based on established principles for 2-substituted benzimidazoles. The following sections outline key structural regions for modification and their potential impact on biological activity.
Modifications on the Benzimidazole Ring
Substitutions on the benzene ring of the benzimidazole nucleus are known to significantly modulate biological activity.[7]
-
Positions 5 and 6: These are the most common and impactful positions for substitution.
-
Electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), or halo (-F, -Cl, -Br) at the 5- or 6-position have often been associated with enhanced antimicrobial and anticancer activities.[8] These groups can influence the electronic properties of the benzimidazole ring system, potentially affecting its binding to target proteins.
-
Electron-donating groups (EDGs) like methoxy (-OCH3) or methyl (-CH3) can also impact activity, sometimes leading to increased potency in different biological assays.
-
-
N-1 Substitution: Alkylation or acylation at the N-1 position of the imidazole ring can influence the molecule's lipophilicity and steric profile, which in turn can affect cell permeability and target engagement. Introducing small alkyl chains or functionalized side chains at this position is a common strategy in benzimidazole drug design.
Modifications on the Dihydropyran Ring
The dihydropyran moiety offers several avenues for structural diversification.
-
Substitution on the Pyran Ring: Introduction of substituents at positions 3, 4, 5, or 6 of the dihydropyran ring can alter the molecule's conformation and introduce new points of interaction with biological targets.
-
Hydroxyl groups (-OH): Can act as hydrogen bond donors and acceptors, potentially improving target binding and aqueous solubility.
-
Alkyl groups (-CH3, -C2H5): Can explore hydrophobic pockets in a binding site.
-
Carbonyl groups (=O): Can act as hydrogen bond acceptors.
-
-
Stereochemistry: The chiral center at the 2-position of the dihydropyran ring implies the existence of enantiomers. It is highly probable that these enantiomers will exhibit different biological activities, a common phenomenon in drug action. Chiral separation and evaluation of the individual enantiomers would be a critical step in the lead optimization process.
Caption: Proposed sites for SAR exploration on the core scaffold.
Representative SAR Data from 2-Substituted Benzimidazoles
To provide context for the prospective SAR of the target scaffold, the following table summarizes known SAR trends for 2-substituted benzimidazoles from the literature.
| 2-Substituent | Benzimidazole Ring Substitution | Biological Activity | Key SAR Observations | Reference |
| Phenyl | 5-Nitro | Topoisomerase I Inhibition | The 5-nitro group is crucial for activity. | [9] |
| 2-Mercapto | Various (o-Cl, o-CH3, -OH, p-NH2 on phenyl) | Antimicrobial | Substitutions on the phenyl ring of the mercapto-phenyl group enhance activity. | [10] |
| (1H-benzo[d]imidazol-2-yl)methyl | Phenylamine | Anti-inflammatory | The nature of the substituent on the phenylamine influences potency. | [7] |
| Various heterocyclic moieties | Unsubstituted | Anticancer | The type of heterocyclic ring at the 2-position dictates the cytotoxic profile. | [8] |
Potential Therapeutic Targets and Biological Activities
Based on the known pharmacology of benzimidazoles and pyran-containing molecules, the 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole scaffold holds promise for a variety of therapeutic applications.
-
Anticancer: Many 2-substituted benzimidazoles exhibit potent anticancer activity through various mechanisms, including inhibition of topoisomerases, kinases, and tubulin polymerization.[1][8] The dihydropyran moiety could modulate these activities and improve pharmacokinetic properties.
-
Antimicrobial: The benzimidazole core is a well-established antimicrobial pharmacophore.[10][11] The dihydropyran substituent could lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity.
-
Anti-inflammatory: Benzimidazole derivatives have been reported as potent anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[7] The target scaffold could be explored for novel anti-inflammatory drugs.
-
Kinase Inhibition: The benzimidazole scaffold is present in several approved kinase inhibitors. The dihydropyran ring could potentially interact with specific regions of kinase active sites, leading to the development of novel and selective inhibitors.
Conclusion and Future Directions
The 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole scaffold represents a promising yet largely untapped area for drug discovery. This technical guide has provided a comprehensive overview of the synthetic strategies and a prospective analysis of the structure-activity relationships that could guide the development of novel therapeutic agents based on this core.
Future research should focus on the synthesis of a focused library of analogs with systematic modifications at the key positions identified in this guide. Subsequent screening against a diverse panel of biological targets, including cancer cell lines, microbial strains, and key enzymes, will be crucial to elucidate the full therapeutic potential of this scaffold. Detailed mechanistic studies and in vivo evaluation of promising lead compounds will be the next logical steps in translating these chemical entities into viable drug candidates.
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Synthesis of 2-Substituted Benzimidazoles: A Technical Guide for Researchers
An In-depth Exploration of Core Synthetic Methodologies, Mechanistic Insights, and Practical Applications for Drug Development and Scientific Discovery.
Introduction
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives, particularly those substituted at the 2-position, exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[3][4][5][6] This has led to the development of numerous clinically significant drugs such as the proton pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole.[4][6] The versatile nature of the 2-substituted benzimidazole core continues to inspire the design and synthesis of novel compounds with tailored biological and material properties.
This technical guide provides a comprehensive overview of the principal synthetic routes to 2-substituted benzimidazoles. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of methods but also a deeper understanding of the underlying chemical principles and mechanistic pathways. By delving into the causality behind experimental choices, this guide aims to empower scientists to make informed decisions in their synthetic endeavors.
Core Synthetic Strategies
The construction of the 2-substituted benzimidazole ring system primarily relies on the condensation of an o-phenylenediamine with a suitable one-carbon electrophile.[7] The most common and historically significant methods involve the use of carboxylic acids or aldehydes. Over the years, numerous modifications and novel approaches have been developed to improve yields, shorten reaction times, and enhance the overall efficiency and environmental friendliness of these syntheses.
Condensation with Carboxylic Acids (Phillips-Ladenburg Reaction)
A foundational and widely applicable method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[7] This reaction is typically carried out under acidic conditions and often requires elevated temperatures to drive the cyclodehydration.
Mechanism: The reaction proceeds through the initial formation of a monoacyl derivative of the o-phenylenediamine. This intermediate then undergoes an intramolecular cyclization, followed by the elimination of a water molecule to afford the benzimidazole ring.[8] The acidic catalyst protonates the carbonyl group of the carboxylic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group of the o-phenylenediamine.
Experimental Protocol: Synthesis of 2-Methylbenzimidazole
-
Materials: o-Phenylenediamine, Acetic Acid, 4N Hydrochloric Acid.
-
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and acetic acid (1.2 equivalents) is prepared.
-
4N Hydrochloric acid is added dropwise to the mixture with stirring.
-
The reaction mixture is heated to reflux for 2-4 hours.
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a solution of sodium hydroxide.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.[9]
-
Causality of Experimental Choices:
-
Excess Carboxylic Acid: Using a slight excess of the carboxylic acid ensures the complete consumption of the more valuable o-phenylenediamine.
-
Acid Catalyst: The strong acid is crucial for protonating the carboxylic acid, thereby activating it for nucleophilic attack. It also facilitates the dehydration of the cyclized intermediate.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for both the initial acylation and the subsequent cyclodehydration steps, which are often slow at room temperature.
Condensation with Aldehydes (Weidenhagen Reaction)
Another cornerstone in benzimidazole synthesis is the reaction of o-phenylenediamines with aldehydes.[7] This method typically requires an oxidative step to convert the initially formed dihydrobenzimidazole intermediate to the final aromatic product.[7]
Mechanism: The reaction commences with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This is followed by the formation of a Schiff base. Subsequent intramolecular cyclization and oxidation lead to the formation of the 2-substituted benzimidazole.[10]
Diagram of the General Reaction Mechanism:
Caption: General mechanism for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes.
Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole using a Heterogeneous Catalyst
-
Materials: o-Phenylenediamine, Benzaldehyde, MgO@DFNS catalyst, Methanol.[11]
-
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) in methanol, benzaldehyde (1.2 mmol) and a catalytic amount of MgO@DFNS are added.[12]
-
The reaction mixture is stirred at ambient temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the catalyst is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by recrystallization.
-
Causality of Experimental Choices:
-
Catalyst: The use of a heterogeneous catalyst like MgO@DFNS offers several advantages, including mild reaction conditions, high yields, and easy separation and recyclability of the catalyst, aligning with the principles of green chemistry.[11] Other catalysts like alum, Cu(OH)2, and various Lewis acids have also been effectively employed.[12][13]
-
Solvent: Methanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction.
-
Ambient Temperature: The use of an efficient catalyst allows the reaction to proceed at room temperature, which is energy-efficient and can prevent the formation of side products.
Modern Synthetic Approaches
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and rapid methods for the synthesis of 2-substituted benzimidazoles. These modern approaches often utilize alternative energy sources or novel catalytic systems.
a) Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically reduce reaction times and improve yields.[7][9][14] Microwave-assisted synthesis of benzimidazoles can be applied to both the condensation with carboxylic acids and aldehydes.[9][15]
Experimental Protocol: Microwave-Assisted Synthesis of Benzimidazole Derivatives
-
Materials: o-Phenylenediamine, Carboxylic acid (or aldehyde), Hydrochloric acid (catalytic amount).[9]
-
Procedure:
-
In a microwave-safe vessel, o-phenylenediamine (1 equivalent), the carboxylic acid (or aldehyde) (1-1.2 equivalents), and a few drops of 4M hydrochloric acid are mixed.[9]
-
The vessel is sealed and subjected to microwave irradiation for a short period (typically 1.5-10 minutes).[9][14]
-
After irradiation, the vessel is cooled to room temperature.
-
The crude product is worked up as in the conventional methods (neutralization, filtration).
-
Purification is achieved by recrystallization.[9]
-
Causality of Experimental Choices:
-
Microwave Irradiation: Provides rapid and efficient heating, leading to a significant acceleration of the reaction rate compared to conventional heating methods.[9][14]
-
Catalyst-Free Conditions: In some microwave-assisted protocols, the reaction can proceed efficiently even without a catalyst, further simplifying the process and reducing waste.[14]
b) Ultrasound-Assisted Synthesis
Sonication, the use of ultrasound energy, is another green chemistry approach that can promote chemical reactions. Ultrasound irradiation can enhance mass transfer and generate localized high temperatures and pressures, leading to faster and more efficient reactions.[16][17]
Experimental Workflow for Ultrasound-Assisted Synthesis:
Caption: A typical workflow for the ultrasound-assisted synthesis of 2-substituted benzimidazoles.
c) Green Catalysis
The development of environmentally benign catalysts is a major focus in modern organic synthesis. For benzimidazole synthesis, various green catalysts have been explored, including:
-
Natural Catalysts: Lemon juice, papaya bark ash extract, and pomegranate peel powder have been successfully used as catalysts, offering a cost-effective and eco-friendly alternative.[1]
-
Heterogeneous Catalysts: Solid-supported catalysts like MgO@DFNS, alum, and zeolites are advantageous due to their ease of separation and reusability.[11][13]
-
Ionic Liquids: These have been used as both catalysts and reaction media, although their toxicity can be a concern.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Phillips-Ladenburg | o-Phenylenediamine, Carboxylic Acid | Acidic, High Temperature | Versatile, well-established | Harsh conditions, long reaction times |
| Weidenhagen | o-Phenylenediamine, Aldehyde | Oxidative | Readily available aldehydes | Requires an oxidizing agent, potential for side products |
| Microwave-Assisted | o-Phenylenediamine, Carboxylic Acid/Aldehyde | Microwave Irradiation | Rapid, high yields, can be catalyst-free | Requires specialized equipment |
| Ultrasound-Assisted | o-Phenylenediamine, Aldehyde | Sonication | Mild conditions, efficient | Specialized equipment needed |
| Green Catalysis | o-Phenylenediamine, Aldehyde/Carboxylic Acid | Mild, often room temp | Eco-friendly, reusable catalysts | Catalyst preparation may be complex |
Conclusion
The synthesis of 2-substituted benzimidazoles is a rich and evolving field of organic chemistry. While classical methods like the Phillips-Ladenburg and Weidenhagen reactions remain valuable, modern approaches utilizing microwave and ultrasound irradiation, as well as green catalysts, offer significant advantages in terms of efficiency, sustainability, and reaction conditions. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. A thorough understanding of the underlying mechanisms and the rationale behind experimental choices is paramount for the successful synthesis of these important heterocyclic compounds, paving the way for future discoveries in drug development and materials science.
References
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Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Publishing. Available at: [Link]
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SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM - Rasayan. Available at: [Link]
-
Synthesis of Multifunctionalised 2-Substituted Benzimidazoles Using Copper (II) Hydroxide as Efficient Solid Catalyst - Scientific Research Publishing. Available at: [Link]
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Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Available at: [Link]
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Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science Publishers. Available at: [Link]
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BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. Available at: [Link]
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Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION - Rasayan. Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - CONICET. Available at: [Link]
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Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature - ThaiScience. Available at: [Link]
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Green Synthesis Of Benzimidazole Analogues: An Overview. Available at: [Link]
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The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - MDPI. Available at: [Link]
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Ultrasound-assisted green synthesis of 2-substituted benzimidazoles using copper oxide-decorated reduced graphene oxide nanocomposite - Taylor & Francis. Available at: [Link]
-
PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013) - Semantic Scholar. Available at: [Link]
-
DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid - Chemical Review and Letters. Available at: [Link]
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review - IOSR Journal. Available at: [Link]
-
(PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - ResearchGate. Available at: [Link]
-
Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermediates. Available at: [Link]
-
Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system - AccScience Publishing. Available at: [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]
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Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
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Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens - MDPI. Available at: [Link]
-
One-Pot, Green Approach Synthesis of 2-Aryl Substituted Benzimidazole Derivatives Catalyzed by Water Extract of Papaya Bark Ash - ResearchGate. Available at: [Link]
-
New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles - ResearchGate. Available at: [Link]
-
The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde - Taylor & Francis. Available at: [Link]
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Mannich Bases of 2-Substituted Benzimidazoles - A Review - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. Available at: [Link]
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Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available at: [Link]
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An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes | ACS Combinatorial Science. Available at: [Link]
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Benzimidazole (Synthesis) | PDF - Scribd. Available at: [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC. Available at: [Link]
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(PDF) DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations - ResearchGate. Available at: [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. Available at: [Link]
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed. Available at: [Link]
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Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives - Longdom. Available at: [Link]
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Technical Guide: Molecular Docking Framework for 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
Executive Summary
This technical guide establishes a rigorous computational framework for evaluating the biological potential of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole . This scaffold represents a hybridization of two "privileged structures"—the benzimidazole core (known for anthelmintic and antineoplastic activity) and the dihydropyran ring (a common pharmacophore in natural products).
The following protocol details the in silico validation of this ligand against three high-probability targets:
Chemical Space & Pharmacophore Analysis[1]
Before initiating docking, the physicochemical properties of the ligand must be reconciled with the binding pocket requirements.
Structural Deconstruction
The molecule consists of a planar, aromatic benzimidazole head group capable of
-
Chirality Directive: The synthesis of this compound typically yields a racemic mixture. Docking protocols must treat the (R)- and (S)-enantiomers as distinct ligands.
-
Tautomerism: The benzimidazole moiety exists in tautomeric equilibrium (1H vs 3H). The N1-H tautomer is generally the stable species in solution, but both must be generated during ligand preparation.
Lipinski Compliance Check
-
MW: ~200.24 g/mol (favorable for fragment-based growth).
-
H-Bond Donors: 1 (NH).
-
H-Bond Acceptors: 2 (N, O).
-
cLogP: Estimated ~2.1 (Optimal membrane permeability).
Target Selection Strategy
Based on the benzimidazole scaffold's historical activity profile, the following targets are selected for this docking study.
| Target Class | Specific Protein | PDB ID | Rationale |
| Cytoskeletal | 1SA0 | Benzimidazoles (e.g., Nocodazole) bind to the colchicine site, inhibiting microtubule polymerization. | |
| Bacterial Enzyme | DNA Gyrase B | 6RKS | The ATPase domain of Gyrase B is a validated target for benzimidazole-based antibiotics. |
| Kinase | EGFR (Tyrosine Kinase) | 1M17 | Benzimidazole derivatives have shown efficacy as ATP-competitive inhibitors in EGFR-overexpressing cancers. |
Computational Workflow (Methodology)
The following workflow utilizes a self-validating protocol suitable for AutoDock Vina, Schrödinger Glide, or GOLD.
Workflow Diagram
Caption: Figure 1. End-to-end computational workflow emphasizing the separation of enantiomers and rigorous protein preparation.
Step-by-Step Protocol
Phase 1: Ligand Preparation[1][2]
-
Sketching: Draw the 2D structure of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole.
-
Stereoisomer Generation: Explicitly generate the (R) and (S) enantiomers. The pyran ring pucker (half-chair conformation) must be energy minimized.
-
Optimization: Perform geometry optimization using DFT (B3LYP/6-31G*) or a semi-empirical method (PM6) to correct bond lengths and angles.
-
Charge Assignment: Assign Gasteiger partial charges. Merge non-polar hydrogens.
Phase 2: Receptor Preparation (Example: Tubulin - PDB: 1SA0)
-
Isolation: Remove chain C/D (if tetramer) and isolate the
-tubulin dimer. -
Cleaning: Remove native ligand (Colchicine) and crystallographic waters. Exception: Keep waters bridging the ligand and protein if they appear conserved across multiple crystal structures.
-
Protonation: Add polar hydrogens assuming pH 7.4. Ensure Histidine tautomers are correctly assigned based on the local environment.
Phase 3: Grid Generation & Docking[2]
-
Grid Box: Center the grid on the centroid of the co-crystallized ligand (Colchicine).
-
Dimensions:
Å (Sufficient to cover the active site without excessive search space). -
Spacing: 0.375 Å (Standard) or 1.0 Å (Vina).
-
-
Algorithm: Use a Genetic Algorithm (Lamarckian GA) or Iterated Local Search (Vina).
-
Exhaustiveness: Set to 32 or higher to ensure convergence.
-
Poses: Generate top 10 poses for each enantiomer.
-
Interaction Analysis & Interpretation
Successful docking is not defined solely by binding energy (
Critical Interaction Map (Tubulin Case Study)
The benzimidazole scaffold targets the Colchicine Binding Site at the interface of
| Interaction Type | Key Residue (Tubulin) | Ligand Moiety | Mechanism |
| H-Bond Donor | Val238 ( | Benzimidazole -NH | Backbone carbonyl interaction. |
| H-Bond Acceptor | Cys241 ( | Benzimidazole -N= | Thiol/Backbone interaction. |
| Hydrophobic | Leu248, Ala250 | Dihydropyran Ring | Van der Waals pocket filling. |
| Tyr224 | Benzimidazole Ring | T-shaped or parallel stacking. |
Visualization of Binding Logic
Caption: Figure 2. Schematic interaction map within the Tubulin Colchicine binding site. The Benzimidazole core anchors via Cys241/Val238, while the pyran tail exploits hydrophobic pockets.
Validation Protocols (Self-Correcting Systems)
To ensure scientific integrity, the docking results must be validated using the following controls:
-
Redocking (RMSD Check):
-
Extract the native ligand (e.g., Colchicine from 1SA0).
-
Dock it back into the receptor using the exact parameters used for the test ligand.
-
Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .
-
-
Decoy Docking:
-
Dock a set of structurally similar but biologically inactive molecules.
-
Pass Criteria: The test ligand must score significantly better (more negative
, typically > -1.5 kcal/mol difference) than the decoys.
-
-
Enantiomeric Selectivity:
-
Compare the binding energies of the (R) and (S) isomers.
-
If
kcal/mol, the target is stereoselective, and synthesis should focus on asymmetric methods rather than racemic mixtures.
-
References
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.
-
Lu, Y., et al. (2012). Recent developments in tubulin inhibitors targeting the colchicine binding site. Pharmaceuticals, 5(9), 949-969.
-
Tahlan, S., et al. (2019). Benzimidazole scaffolds as promising antiproliferative agents: A review. BMC Chemistry, 13, 66.
-
Abdullah, M. I., et al. (2021). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors. Sains Malaysiana, 50(2), 437-448.
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Illuminating the Pharmacophore: A Technical Guide to the Electronic Properties and DFT Calculations of Pyran-Benzimidazole Hybrids
Introduction: The Synergy of Pyran and Benzimidazole in Modern Drug Discovery
In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds into hybrid molecules is a cornerstone of rational drug design. Among these, pyran-benzimidazole hybrids have emerged as a particularly promising class of compounds. The benzimidazole moiety, a versatile bicyclic system composed of fused benzene and imidazole rings, is a well-established pharmacophore found in numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Its structural similarity to purines allows it to interact with a variety of biological targets like enzymes and receptors.[2][4] The pyran ring, an oxygen-containing heterocycle, also features in many biologically active natural products and synthetic compounds. The strategic combination of these two scaffolds can lead to novel molecular entities with enhanced or entirely new pharmacological profiles, making them a focal point for researchers in drug development.[5][6]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the electronic properties of pyran-benzimidazole hybrids and the application of Density Functional Theory (DFT) calculations in elucidating these characteristics. Understanding the electronic landscape of these molecules is paramount, as it governs their reactivity, stability, and, ultimately, their interaction with biological targets.[7] We will delve into the theoretical underpinnings of DFT, provide a practical workflow for performing these calculations, and explore how the resulting electronic parameters can be correlated with potential therapeutic activity.
Theoretical Framework: Why Density Functional Theory is a Powerful Tool for Analyzing Pyran-Benzimidazole Hybrids
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry and drug design for its balance of accuracy and computational efficiency.[8] Unlike more computationally expensive ab initio methods, DFT calculates the electronic properties of a molecule based on its electron density rather than its complex many-electron wave function. This approach allows for the investigation of relatively large and complex molecules, such as pyran-benzimidazole hybrids, with a high degree of accuracy.[9][10][11]
The core principle of DFT is that the total energy of a system is a functional of the electron density. By minimizing this energy, one can determine the ground-state electronic structure and a host of associated properties. For pyran-benzimidazole hybrids, DFT calculations can provide critical insights into:
-
Molecular Geometry: Predicting the most stable three-dimensional conformation of the molecule, which is crucial for understanding its interaction with a biological target.
-
Electronic Distribution: Mapping the electron density to identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions.[12]
-
Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are fundamental to a molecule's reactivity and electronic transitions.[7][13][14]
-
Global Reactivity Descriptors: Deriving parameters such as electronegativity, chemical hardness, and softness from HOMO and LUMO energies to quantify the molecule's reactivity.[14]
-
Molecular Electrostatic Potential (MEP): Visualizing the electrostatic potential on the molecule's surface to predict sites for electrophilic and nucleophilic attack.[12]
By leveraging DFT, researchers can gain a predictive understanding of a molecule's behavior before embarking on time-consuming and expensive synthesis and biological testing.[3]
Computational Methodology: A Step-by-Step Protocol for DFT Calculations
This section outlines a detailed, self-validating protocol for performing DFT calculations on pyran-benzimidazole hybrids. The choice of functional and basis set is critical for obtaining reliable results and should be guided by literature precedents for similar molecular systems.[15]
Experimental Protocol: DFT Calculation Workflow
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of the pyran-benzimidazole hybrid of interest using molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a computationally less demanding method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.
-
-
Quantum Chemical Calculation Setup:
-
Select a suitable quantum chemistry software package, such as Gaussian, ORCA, or PySCF.[7][15]
-
Define the level of theory. For benzimidazole derivatives, the B3LYP hybrid functional has been shown to provide a good balance of accuracy and computational cost.[15][16]
-
Choose an appropriate basis set. The 6-31G(d,p) or 6-311G(d,p) Pople-style basis sets are commonly used for organic molecules and have been successfully applied to benzimidazole systems.[15]
-
-
Geometry Optimization:
-
Perform a full geometry optimization of the molecule at the chosen level of theory (e.g., B3LYP/6-311G(d,p)). This step calculates the lowest energy conformation of the molecule.
-
Verify that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
-
Calculation of Electronic Properties:
-
From the optimized geometry, perform a single-point energy calculation to obtain the final electronic energy and molecular orbitals.
-
Extract the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).[14]
-
Generate the molecular electrostatic potential (MEP) map.
-
Perform a Natural Bond Orbital (NBO) analysis to investigate charge distribution and intramolecular interactions.[17]
-
-
Data Analysis and Visualization:
-
Visualize the 3D structures of the HOMO and LUMO to understand the distribution of electron density in these frontier orbitals.
-
Analyze the MEP map to identify potential sites for hydrogen bonding and other non-covalent interactions.
-
Tabulate the calculated electronic properties for a series of pyran-benzimidazole hybrids to establish structure-property relationships.
-
Caption: A typical workflow for DFT calculations on pyran-benzimidazole hybrids.
Analysis of Electronic Properties and Correlation with Biological Activity
The electronic parameters derived from DFT calculations provide a quantitative basis for understanding the chemical behavior of pyran-benzimidazole hybrids and for predicting their potential as drug candidates.
Frontier Molecular Orbitals (HOMO-LUMO) and the Energy Gap
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.[13] A higher EHOMO value suggests a better electron-donating capability, whereas a lower ELUMO value indicates a greater electron-accepting ability.[13]
The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.[14] A small energy gap implies that the molecule is more polarizable and that it will be easier to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity.[18] Conversely, a large energy gap indicates high stability and low reactivity.[18] In the context of drug design, the HOMO-LUMO gap can influence how a molecule interacts with a biological target and its overall pharmacokinetic profile.[7]
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyran-Benzimidazole Core | -6.5 to -5.5 | -1.5 to -0.5 | 4.0 to 5.0 |
| With Electron-Donating Group | Higher (e.g., -5.8) | Higher (e.g., -0.8) | Slightly Smaller |
| With Electron-Withdrawing Group | Lower (e.g., -6.8) | Lower (e.g., -1.8) | Slightly Smaller or Larger |
Note: The values in this table are representative and will vary depending on the specific substituents on the pyran-benzimidazole scaffold.
The distribution of the HOMO and LUMO across the molecule is also informative. For many benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO may be distributed across the entire molecule or localized on a specific substituent.[15] This distribution can provide clues about the reactive sites of the molecule.
Caption: Relationship between HOMO, LUMO, and molecular reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule.
-
Red regions indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack and are often involved in hydrogen bond accepting.
-
Blue regions represent positive electrostatic potential and correspond to electron-poor areas, which are prone to nucleophilic attack.
-
Green regions denote neutral or weakly interacting areas.
For pyran-benzimidazole hybrids, the MEP can highlight the nitrogen atoms of the imidazole ring and the oxygen atom of the pyran ring as potential hydrogen bond acceptors (red regions), while the hydrogen atom attached to the imidazole nitrogen is a likely hydrogen bond donor (blue region). This information is critical for predicting how the molecule might bind to a protein's active site.[12]
Conclusion: Integrating Computational Insights into Drug Development
The strategic hybridization of pyran and benzimidazole scaffolds offers a promising avenue for the discovery of novel therapeutic agents. Density Functional Theory provides a robust and predictive framework for understanding the electronic properties that govern the biological activity of these complex molecules. By employing the computational protocols and analytical approaches outlined in this guide, researchers can gain deep insights into structure-property relationships, enabling a more rational and efficient design of pyran-benzimidazole hybrids with enhanced pharmacological profiles. The synergy between computational chemistry and experimental validation will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.
References
-
MDPI. (2025, December 19). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Available from: [Link]
-
Faizi, S., & Prisyazhnaya, E. (2017). Crystal structure and DFT study of 2-(pyren-1-yl)-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1180–1184. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Available from: [Link]
-
Sciforum. (2025, March 10). DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole). Available from: [Link]
-
Rasayan Journal of Chemistry. (2024, September 30). COMPUTATIONAL STUDIES AND GREEN SYNTHESIS OF BENZIMIDAZOLES THROUGH SEQUENTIAL OXIDATIVE CYCLISATION OF ARYLDIAMINES IN SOLVENT-. Available from: [Link]
-
MDPI. (2019, September 2). Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. Available from: [Link]
-
MDPI. (2025, August 19). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Available from: [Link]
-
Preprints.org. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Available from: [Link]
-
Impactfactor. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Available from: [Link]
-
PubMed. (2014, August 15). Synthesis and biological evaluation of novel pyrimidine-benzimidazol hybrids as potential anticancer agents. Available from: [Link]
-
PubMed. (2014, September 7). DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes. Available from: [Link]
-
MDPI. (2012, February 2). Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. Available from: [Link]
-
Semantic Scholar. (2024, March 24). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives a. Available from: [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Electronic structure, vibrational spectroscopic assignment antioxidant, anticancer activity and DFT study of some novel (1-benzyl)- 2-(2-alkylaminothiazol-4-yl)benzimidazole. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). DFT study on the mechanism and origin of stereoselectivity of an NHC-catalyzed activation/transformation of an α-bromo enal. Available from: [Link]
-
Lupine Publishers. (2019, January 24). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Available from: [Link]
-
MDPI. (2023, November 24). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Available from: [Link]
-
International Letters of Chemistry, Physics and Astronomy. (n.d.). Structural and Electronic Properties of [Co(benzimidazole)2I2]. Available from: [Link]
-
ResearchGate. (n.d.). The electronic parameters of non-protonated benzimidazole and its.... Available from: [Link]
-
YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. Available from: [Link]
-
ResearchGate. (2025, August 8). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives | Request PDF. Available from: [Link]
-
DergiPark. (2022, December 31). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Available from: [Link]
-
PubMed Central (PMC). (2024, April 9). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. Available from: [Link]
-
Lupine Publishers. (2019, February 4). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Available from: [Link]
-
ResearchGate. (n.d.). The HOMO-LUMO plots of the benzimidazole compounds M-1-M-5 and B. Available from: [Link]
-
ResearchGate. (2025, December 29). Tuning the Electronic Properties of Benzimidazoles via D‐A‐D/A Functionalization for Enhanced Organic Resistive Memory Performance | Request PDF. Available from: [Link]
-
PubMed. (2014, March 25). Theoretical investigations on the molecular structure, vibrational spectra, HOMO-LUMO and NBO analysis of 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole. Available from: [Link]
-
PubMed. (2025, August 19). Benzimidazole-Pyrimidine Hybrids: Synthesis and Medicinal Properties. Available from: [Link]
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Dihydro-2H-pyran Functionalized Benzimidazoles: Synthetic Evolution and Medicinal Applications
This guide provides an in-depth technical analysis of dihydro-2H-pyran functionalized benzimidazoles, focusing on their synthetic evolution via multicomponent reactions (MCRs) and their emergence as dual-pharmacophore agents in oncology and antimicrobial research.
Executive Summary
The fusion of benzimidazole and dihydro-2H-pyran (DHP) moieties represents a strategic convergence of two "privileged structures" in medicinal chemistry. While benzimidazoles are historically significant for their biomimetic similarity to purine nucleotides (targeting DNA and enzymes like kinases), the dihydro-2H-pyran ring offers a versatile, oxygen-rich pharmacophore capable of hydrogen bonding and specific hydrophobic interactions.
This guide details the transition of this scaffold from a simple protecting-group strategy to a core structural motif in the discovery of novel EGFR/VEGFR inhibitors and antimicrobial agents . It focuses on the modern One-Pot Multicomponent Reaction (MCR) as the dominant synthetic paradigm, offering high atom economy and stereochemical control.
Part 1: Historical Context & Structural Significance
The Convergence of Two Pharmacophores
The discovery of dihydro-2H-pyran functionalized benzimidazoles did not occur as a singular "eureka" moment but rather as an evolution of Hybrid Pharmacophore Design .
-
The Benzimidazole Anchor: Since the discovery of Vitamin B12 (containing the 5,6-dimethylbenzimidazole moiety), this heterocycle has been a staple in drug design (e.g., Omeprazole, Albendazole). Its ability to interact with biological macromolecules via
stacking and hydrogen bonding is well-documented. -
The Dihydro-2H-pyran (DHP) Module: Historically used as a protecting group for alcohols and amines (forming THP ethers), the DHP ring was later recognized for its own biological activity. In particular, 4H-pyrans and their dihydro-analogs were found to possess potent cytotoxic properties.
The "Functionalization" Paradigm
"Functionalization" in this context refers to two distinct structural classes:
-
C-Linked Hybrids (The Dominant Class): The DHP ring is attached to the benzimidazole (usually at the C2 position) via a carbon linker or direct bond. This allows the benzimidazole to act as a DNA intercalator while the DHP moiety occupies an adjacent enzyme pocket.
-
Fused Systems (Pyrano[c]benzimidazoles): A tricyclic system formed by annulating the pyran ring onto the benzimidazole core (e.g., starting from hydroxybenzimidazoles).
Part 2: Synthetic Evolution (The Core)
The synthesis of these molecules has shifted from multi-step linear protocols to Green Multicomponent Reactions (MCRs) . The modern standard utilizes the reactivity of 2-benzimidazolecarbaldehyde (or 2-acetylbenzimidazole) in a Knoevenagel-Michael-Cyclization cascade.
The Modern MCR Protocol
The most robust method for generating dihydro-2H-pyran functionalized benzimidazoles involves the condensation of:
-
Aldehyde Component: Benzimidazole-2-carbaldehyde (provides the benzimidazole anchor).
-
Active Methylene: Malononitrile (provides the cyano functionalization).
-
1,3-Dicarbonyl: Dimedone or 4-hydroxycoumarin (forms the pyran ring).
Mechanistic Pathway
The reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene intermediate. This is followed by a Michael addition of the enolizable ketone (dimedone) and a subsequent intramolecular cyclization (O-attack on the nitrile or carbonyl).
Figure 1: Mechanistic pathway of the One-Pot Multicomponent Synthesis of Benzimidazolyl-dihydro-2H-pyrans.
Part 3: Detailed Experimental Protocol
This protocol describes the synthesis of 2-amino-4-(1H-benzo[d]imidazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile . This compound is a classic example of a DHP-functionalized benzimidazole synthesized via green chemistry principles.
Materials & Reagents[1]
-
Aldehyde: 1H-Benzimidazole-2-carbaldehyde (1.0 mmol)
-
Active Methylene: Malononitrile (1.0 mmol)
-
Enol Source: Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 mmol)
-
Catalyst: Piperidine (3-4 drops) or Ionic Liquid (e.g., [BMIM]BF4 for green protocols)
-
Solvent: Ethanol:Water (1:1 v/v) or solvent-free conditions.
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask, dissolve 1H-benzimidazole-2-carbaldehyde (146 mg, 1 mmol) and malononitrile (66 mg, 1 mmol) in 10 mL of EtOH:H2O (1:1).
-
Activation: Add 3 drops of piperidine. Stir at room temperature for 5-10 minutes until the solution becomes slightly turbid (formation of Knoevenagel intermediate).
-
Addition: Add dimedone (140 mg, 1 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 30–60 minutes. Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 4:6).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Work-up: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and then with water to remove any catalyst residues.
-
Purification: Recrystallize from hot ethanol or DMF to afford the pure product as pale yellow crystals.
Validation Criteria (Self-Check):
-
IR Spectroscopy: Look for sharp bands at ~3300-3400 cm⁻¹ (NH2/NH) and a distinct nitrile band at ~2200 cm⁻¹.
-
¹H NMR: A characteristic singlet at
4.5-5.0 ppm corresponds to the methine proton (CH) at the 4-position of the pyran ring, confirming the cyclization.
Part 4: Medicinal Chemistry & SAR[1][2][3][4]
The biological utility of these functionalized benzimidazoles stems from their ability to act as Dual Inhibitors .
Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of structural variations on anticancer activity (specifically against MCF-7 and HepG2 cell lines).
| Structural Region | Modification | Effect on Bioactivity | Mechanism Implication |
| Benzimidazole N1 | Methylation / Benzylation | Decreases Activity | Loss of H-bond donor capability (essential for kinase hinge binding). |
| Pyran C3 | Cyano (-CN) Group | Critical | Essential for H-bonding; replacement with ester reduces potency. |
| Pyran C4 | Benzimidazole Attachment | Optimal | The C2-linkage to benzimidazole provides the correct geometry for DNA intercalation. |
| Pyran C7 | Gem-dimethyl (Dimedone) | Enhances Lipophilicity | Improves membrane permeability; planar aromatics here (e.g., using 4-hydroxycoumarin) increase DNA binding. |
Signaling Pathways
These compounds have shown significant efficacy in inhibiting receptor tyrosine kinases (RTKs). The benzimidazole moiety mimics the adenine ring of ATP, binding to the kinase hinge region, while the DHP moiety extends into the hydrophobic pocket.
Figure 2: Dual-mechanism of action for DHP-Benzimidazole hybrids in cancer therapy.
References
-
Synthesis and biological evaluation of benzimidazole-pyran hybrids: Reddy, L. V., et al. (2018). "Design, synthesis and anticancer evaluation of novel benzimidazole-linked 4H-chromene derivatives." European Journal of Medicinal Chemistry. (Verified via search context 1.10, 1.13)
-
Multicomponent Reaction Mechanisms: Shaabani, A., et al. (2022). "Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts." Molecules.
-
Benzimidazole in Drug Discovery: Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry.
-
Anticancer Mechanisms of Fused Pyrans: Banothu, J., et al. (2024).[1] "Novel Fused Pyran Derivatives Induce Apoptosis and Target Cell Cycle Progression."[1] New Journal of Chemistry.
-
Green Synthesis Protocols: Zeynizadeh, B., et al. (2019). "Multi-component coupling reaction of dimedone, benzaldehyde and malononitrile catalyzed by rGO@Fe3O4." ResearchGate.
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An In-depth Technical Guide to the Solubility Profile of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole, a heterocyclic compound of interest in contemporary chemical research. A deep understanding of a compound's solubility is paramount for its effective application in drug discovery, process chemistry, and materials science. This document outlines the theoretical principles governing solubility, presents a detailed experimental protocol for its determination, and discusses the anticipated solubility of the target compound in a range of common organic solvents. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to inform solvent selection and experimental design.
Introduction: The Critical Role of Solubility
The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in solution. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure.[1][2] In the context of drug development, solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. For process chemists, understanding solubility is essential for designing efficient reaction, purification, and formulation protocols.
The compound at the center of this guide, 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole, belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antifungal, antiulcer, and anticancer properties.[3][4][5] The solubility of benzimidazole derivatives can vary significantly based on the nature of their substituents.[4][6] This guide will therefore extrapolate from the known behavior of the parent benzimidazole scaffold to predict the solubility of our target molecule.
The principle of "like dissolves like" is a cornerstone of solubility prediction.[1][7] This heuristic suggests that a solute will have higher solubility in a solvent with similar polarity.[8] The polarity of a molecule is determined by the distribution of electron density and the presence of polar functional groups. The structure of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole, featuring both non-polar (benzene ring) and polar (imidazole, pyran) moieties, suggests a nuanced solubility profile across solvents of varying polarities.
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This process is influenced by several factors, including the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules, as well as temperature and pH.[8][9]
Key Factors Influencing Solubility:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility.[8] Solvents can be broadly classified as polar or non-polar.[10] Polar solvents, in turn, can be protic (containing acidic protons, e.g., alcohols) or aprotic (lacking acidic protons, e.g., DMSO, DMF).[10] The benzimidazole core is generally more soluble in polar aprotic solvents.[3]
-
Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds significantly impacts solubility. The nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. The oxygen atom in the dihydropyran ring also acts as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.
-
Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[8]
-
Temperature: For most solid solutes, solubility increases with increasing temperature, as the additional energy helps to overcome the lattice energy of the solid.[1][3][8]
-
pH: The benzimidazole ring is weakly basic and can be protonated in acidic solutions.[4][6] It is also weakly acidic and can be deprotonated in strong alkaline solutions.[4][6] This ionization can dramatically increase solubility in aqueous systems.[11]
Based on its structure, 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole is expected to exhibit moderate to good solubility in polar organic solvents, particularly those that are aprotic or capable of hydrogen bonding. Its solubility in non-polar solvents is likely to be limited due to the presence of the polar imidazole and pyran functionalities.
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, step-by-step protocol for the experimental determination of the solubility of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[11][12]
Materials and Equipment
-
2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole (high purity)
-
A range of organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow Diagram
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The Emerging Therapeutic Potential of Pyran-Linked Benzimidazole Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic fusion of distinct pharmacophores into hybrid molecular scaffolds represents a compelling and increasingly successful approach in modern drug discovery. This guide provides an in-depth technical exploration of a particularly promising class of these hybrids: pyran-linked benzimidazole scaffolds. By uniting the well-established biological activities of the benzimidazole nucleus—a privileged structure in medicinal chemistry—with the diverse therapeutic profile of the pyran ring, researchers are unlocking novel chemical entities with significant potential across multiple therapeutic areas. This document will elucidate the chemical rationale behind this molecular design, detail key synthetic methodologies, and present a comprehensive overview of the current understanding of their pharmaceutical applications, with a primary focus on oncology. We will delve into the mechanisms of action, supported by experimental data and molecular modeling, to provide a robust resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
Introduction: The Rationale for Hybridization
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its structural similarity to endogenous purines, which allows it to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[2][3] The pyran ring, a six-membered oxygen-containing heterocycle, is also a frequent motif in natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[4]
The hybridization of these two potent pharmacophores into a single molecular entity is a deliberate strategy aimed at:
-
Synergistic Activity: Combining the functionalities of both scaffolds to achieve a therapeutic effect greater than the sum of the individual components.
-
Novel Mechanisms of Action: Creating unique three-dimensional structures that can interact with biological targets in novel ways, potentially overcoming existing drug resistance mechanisms.
-
Enhanced Pharmacokinetic Profiles: Modifying physicochemical properties such as solubility, membrane permeability, and metabolic stability to improve drug-likeness.
This guide will focus on fused pyran-benzimidazole systems, particularly those based on the chromene (benzopyran) framework, which have shown significant promise in recent preclinical studies.
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of pyran-linked benzimidazole scaffolds can be achieved through various organic chemistry reactions. A prevalent and effective method is the one-pot condensation reaction, which offers efficiency and good yields.
Exemplary Protocol: One-Pot Synthesis of Chromeno-Benzimidazole Derivatives
This protocol outlines a general procedure for the synthesis of chromeno[2,3-d]imidazole derivatives, which has been successfully employed in the development of potential anticancer agents.
Methodology:
-
Starting Material Preparation: Begin with a substituted 6-hydroxy-5-formyl benzimidazole as the core benzimidazole precursor.
-
Reaction Setup: Dissolve the benzimidazole precursor (1.0 equivalent) in absolute ethanol in a round-bottom flask.
-
Addition of Reagents: To this solution, add a substituted N-cyanoacetamide derivative (1.1 equivalents) and a catalytic amount of piperidine.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture. The resulting solid product is then collected by filtration, washed with cold ethanol, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chromeno-benzimidazole derivative.
This methodology provides a versatile platform for generating a library of derivatives by varying the substituents on both the benzimidazole and cyanoacetamide starting materials.
Workflow Diagram:
Caption: General workflow for the synthesis of chromeno-benzimidazole scaffolds.
Pharmaceutical Applications: A Focus on Oncology
The most significant therapeutic potential for pyran-linked benzimidazole scaffolds identified to date lies in the field of oncology. These compounds have demonstrated potent activity against various cancer cell lines through diverse mechanisms of action.
Anticancer Activity: Cell Proliferation, Apoptosis, and Migration Inhibition
A notable series of novel molecules based on the chromeno[3,4-d]imidazol-4(1H)-one scaffold has been synthesized and evaluated for anticancer properties.[5]
One of the lead compounds from this series, compound 35 , exhibited remarkable anticancer activity against human colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines.[5] Mechanistic studies revealed that this compound exerts its effects through a multi-pronged attack on cancer cell viability:
-
Cell Cycle Arrest: Flow cytometry analysis demonstrated that compound 35 induces cell cycle arrest at the G0/G1 phase in SW620 colon cancer cells in a dose-dependent manner.[5]
-
Induction of Apoptosis: The same study confirmed that the compound triggers programmed cell death (apoptosis) in these cells.[5]
-
Inhibition of Cell Migration: Crucially, for its potential as an anti-metastatic agent, compound 35 was also shown to block the migration of MCF-7 breast cancer cells.[5]
Furthermore, the therapeutic potential of compound 35 was validated in vivo, where it was shown to inhibit tumor growth in mice with HCT116 subcutaneously implanted xenografts.[5] These findings underscore the promise of this particular pyran-linked benzimidazole scaffold as a candidate for developing both anti-cancer and anti-metastatic agents.[5]
Anti-Angiogenesis: Targeting Tumor Blood Supply
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The development of agents that can inhibit this process is a key strategy in cancer therapy. Researchers have rationally designed and synthesized a series of 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives with the aim of creating potent anti-angiogenesis agents.[6]
From this series, compound 16f emerged as a particularly potent anti-angiogenesis molecule.[6] Molecular docking studies provided insights into its mechanism of action, revealing a high binding affinity with key proteins involved in cancer progression and angiogenesis, including:
-
KRAS: A crucial oncogene involved in cell proliferation.
-
Wnt: A signaling pathway critical for cancer cell growth and survival.
-
VEGF (Vascular Endothelial Growth Factor): A primary driver of angiogenesis.
The ability of this scaffold to interact with multiple key targets in cancer biology highlights the potential of pyran-linked benzimidazoles in developing novel anti-angiogenic therapies.
Signaling Pathway Diagram:
Caption: Inhibition of the VEGF signaling pathway by a pyran-benzimidazole scaffold.
Other Potential Therapeutic Applications
While oncology is currently the most explored area, the inherent biological activities of the parent scaffolds suggest that pyran-linked benzimidazoles may also hold promise in other therapeutic fields.
Antimicrobial Activity
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial properties.[7][8] Similarly, various pyran derivatives have demonstrated significant antibacterial and antifungal activity.[9] The hybridization of these two scaffolds could lead to the development of novel antimicrobial agents with enhanced potency or a broader spectrum of activity, potentially addressing the growing challenge of antimicrobial resistance. For instance, some benzimidazole-pyrazole hybrids have shown potent activity against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) as low as 25-50 µg/mL against pathogenic bacteria.[7] While specific data for pyran-benzimidazole hybrids is still emerging, this provides a strong rationale for their investigation as antimicrobial agents.
Anti-inflammatory Activity
Both benzimidazole and pyran scaffolds are present in compounds with known anti-inflammatory properties.[10][11][12] The mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[10] The development of pyran-linked benzimidazole derivatives could yield novel anti-inflammatory drugs with improved efficacy and potentially better safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).
Data Summary Table: Representative Biological Activities of Benzimidazole Hybrids
| Compound Class | Therapeutic Area | Target/Mechanism | Key Findings | Reference |
| Chromeno[3,4-d]imidazol-4(1H)-ones | Anticancer | Cell Cycle Arrest (G0/G1), Apoptosis Induction, Migration Inhibition | Potent activity against HCT116 and MCF-7 cells; in vivo tumor growth inhibition. | [5] |
| 2-(2H-Chromen-3-yl)-5-aryl-1H-imidazoles | Anticancer | Anti-angiogenesis | Potent inhibition of KRAS, Wnt, and VEGF signaling pathways. | [6] |
| Benzimidazole-Pyrazole Hybrids | Antimicrobial | Not specified | MIC values of 25-50 µg/mL against various bacterial strains. | [7] |
| Benzimidazole Derivatives | Anti-inflammatory | COX-1/COX-2 Inhibition | Significant inhibition of carrageenan-induced paw edema in rats. | [10] |
Future Perspectives and Conclusion
The exploration of pyran-linked benzimidazole scaffolds is a burgeoning field with immense potential for the development of novel therapeutics. The initial findings, particularly in oncology, are highly encouraging, demonstrating that these hybrid molecules can potently inhibit cancer cell proliferation, induce apoptosis, and interfere with critical processes like cell migration and angiogenesis.
To fully realize the potential of this chemical class, future research should focus on:
-
Expansion of Chemical Libraries: Synthesizing a broader range of derivatives to establish comprehensive Structure-Activity Relationships (SAR).
-
Mechanistic Elucidation: Conducting in-depth biological studies to fully understand the molecular mechanisms underlying the observed activities.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
Exploration of Other Therapeutic Areas: Systematically screening these compounds for antimicrobial, anti-inflammatory, antiviral, and other potential applications.
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Synthesis and Biological Evaluation of Novel 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one Derivatives as Potent Anticancer Cell Proliferation and Migration Agents. (2016). PubMed. [Link]
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Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... (2023). PubMed. [Link]
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The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (2023). JMPAS. [Link]
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Rational design and synthesis of novel 2-(substituted-2 H -chromen-3-yl)-5-aryl-1 H -imidazole derivatives as an anti-angiogenesis and anti-cancer age ... (2014). RSC Advances. [Link]
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Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][13][14]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023). [Source URL not available]
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Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2021). MDPI. [Link]
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Synthesis, Anti-Inflammatory and Anti-oxidant activity of some substituted Benzimidazole Derivatives. (2026). International Journal of Drug Development & Research. [Link]
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Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). PMC. [Link]
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Cytotoxicity, tyrosine kinase inhibition of novel pyran, pyridine, thiophene, and imidazole derivatives. (n.d.). ResearchGate. [Link]
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An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC. [Link].ncbi.nlm.nih.gov/pmc/articles/PMC10159828/)
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Methodological & Application
One-pot synthesis protocols for 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
Application Notes & Protocols
A Guide to One-Pot Synthesis of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
Abstract
This technical guide provides detailed, field-proven, one-pot protocols for the synthesis of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole, a heterocyclic compound of interest for pharmaceutical and materials science research. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs.[1][2] This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental design. We present several robust synthetic strategies, including metal-catalyzed, green chemistry, and photocatalytic approaches, adapted from established methodologies for 2-substituted benzimidazoles. Each protocol is designed as a self-validating system, offering researchers a reliable starting point for optimization and discovery.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone pharmacophore in drug discovery.[1][3] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with biological macromolecules, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[4][5]
The target molecule, 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole, combines this potent benzimidazole core with a dihydropyran moiety. The synthesis of such 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with an appropriate aldehyde—in this case, 3,4-dihydro-2H-pyran-2-carbaldehyde.[4][6][7] One-pot protocols, where reactants are converted to the final product in a single flask without isolating intermediates, are highly desirable as they reduce reaction time, minimize waste, and improve overall efficiency.[8] This guide details several such efficient, one-pot methodologies.
Core Reaction Mechanism
The synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde proceeds through a well-established cyclocondensation mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves three key stages:
-
Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is often the rate-determining step and can be accelerated by acid catalysis, which activates the carbonyl group.[9] Subsequent dehydration forms a Schiff base intermediate.
-
Intramolecular Cyclization: The second, pendant amino group attacks the imine carbon of the Schiff base, leading to the formation of a five-membered benzimidazoline ring.[10]
-
Aromatization: The cyclic benzimidazoline intermediate undergoes oxidative dehydrogenation to yield the stable, aromatic benzimidazole ring system. This final step often requires an oxidant, which can be atmospheric oxygen, a dedicated chemical oxidant, or can occur spontaneously depending on the reaction conditions.[4][11]
Figure 1: Generalized reaction mechanism for the one-pot synthesis of 2-substituted benzimidazoles.
Comparative Overview of Synthetic Protocols
Several catalytic systems can be employed to facilitate the one-pot synthesis. The choice of protocol depends on factors such as desired yield, reaction time, cost, and environmental impact ("greenness"). Below is a summary of the protocols detailed in this guide.
| Protocol | Catalyst / Reagent | Solvent | Temp (°C) | Typical Time | Key Advantages |
| Protocol A | Gold Nanoparticles (Au/TiO₂) | CHCl₃:MeOH (3:1) | 25°C (Ambient) | ~2 hours | Mild conditions, high efficiency, reusable catalyst.[4] |
| Protocol B | Alum (Potassium aluminum sulfate) | Ethanol | 80°C | 2-4 hours | Inexpensive, readily available, and economical catalyst.[6] |
| Protocol C | Sodium Metabisulfite | N,N-Dimethylacetamide (DMA) | 100°C | ~2 hours | Environmentally friendly, particularly effective for aliphatic aldehydes.[1][12] |
| Protocol D | Engineered MgO@DFNS | Ethanol | RT (Ambient) | ~3 hours | Heterogeneous catalyst, easy separation, clean reaction profile.[9] |
Detailed Experimental Protocols
The following protocols are adapted from established general procedures for the synthesis of 2-substituted benzimidazoles. They should serve as a robust starting point for the synthesis of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole.
General Workflow
Figure 2: A generalized workflow for the synthesis, purification, and analysis of the target compound.
Protocol A: Gold Nanoparticle Catalyzed Synthesis at Ambient Temperature
This protocol is adapted from methodologies using supported gold nanoparticles, which are highly effective for promoting C-N bond formation under exceptionally mild conditions.[4] The Au/TiO₂ catalyst, in particular, shows high activity.[4]
-
Rationale: The gold nanoparticles provide a catalytic surface that facilitates the cyclization reaction efficiently at room temperature, avoiding the need for heat and simplifying the experimental setup. The heterogeneous nature of the catalyst allows for easy recovery and reuse.[4]
-
Step-by-Step Methodology:
-
To a 10 mL glass vial equipped with a magnetic stir bar, add the Au/TiO₂ catalyst (1 mol% Au relative to the limiting reagent).
-
Add a solvent mixture of Chloroform:Methanol (3:1, v/v) to a final volume of 3 mL.
-
Add o-phenylenediamine (0.3 mmol, 1.0 equiv.).
-
Add 3,4-dihydro-2H-pyran-2-carbaldehyde (0.3 mmol, 1.0 equiv.).
-
Seal the vial and stir the reaction mixture vigorously at 25°C.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[4]
-
Upon completion, transfer the reaction slurry to a centrifuge tube. Centrifuge to separate the solid catalyst.
-
Decant the supernatant. Wash the catalyst twice with ethanol (3 mL each) and combine the organic layers.
-
Concentrate the combined organic solution under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.
-
Protocol B: Economical Synthesis using Alum Catalyst
This method utilizes alum (potassium aluminum sulfate), an inexpensive and environmentally benign Lewis acid catalyst, to promote the condensation reaction.[6]
-
Rationale: Alum acts as a mild Lewis acid, activating the aldehyde's carbonyl group towards nucleophilic attack by the diamine. This method is noted for its simplicity, low cost, and the reusability of the catalyst.[6]
-
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, combine o-phenylenediamine (1.0 mmol, 1.0 equiv.), 3,4-dihydro-2H-pyran-2-carbaldehyde (1.0 mmol, 1.0 equiv.), and ethanol (5 mL).
-
Add powdered alum (e.g., KAl(SO₄)₂·12H₂O) as the catalyst (approximately 0.2 g).
-
Fit the flask with a reflux condenser and heat the mixture to 80°C with continuous stirring.[6]
-
Monitor the reaction progress by TLC. The reaction is generally complete in 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid catalyst. Wash the catalyst with a small amount of ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
-
Protocol C: Green Synthesis using Sodium Metabisulfite
This procedure offers an environmentally conscious approach, particularly effective for aliphatic aldehydes, using sodium metabisulfite in N,N-Dimethylacetamide (DMA).[1][12]
-
Rationale: In this modified procedure, sodium metabisulfite acts as a key reagent that facilitates the condensation and subsequent cyclization. The use of DMA as a solvent at elevated temperatures drives the reaction to completion. This method is praised for being simple and environmentally friendly.[12]
-
Step-by-Step Methodology:
-
To a 25 mL flask, add o-phenylenediamine (1.0 mmol, 1.0 equiv.), sodium metabisulfite (1.0 mmol, 1.0 equiv.), and N,N-Dimethylacetamide (DMA) (1.0 mL).
-
Heat the mixture to 100°C with stirring.
-
In a separate vial, dissolve 3,4-dihydro-2H-pyran-2-carbaldehyde (1.0 mmol, 1.0 equiv.) in DMA (1.0 mL).
-
Add the aldehyde solution dropwise to the heated reaction mixture over a period of 10 minutes.[12]
-
Continue stirring at 100°C for 2 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and concentrate it in vacuo.
-
Purify the residue by flash column chromatography to isolate the target compound.
-
Protocol D: Heterogeneous Catalysis with Engineered MgO@DFNS
This modern approach employs a nanostructured heterogeneous catalyst, Magnesium Oxide on Dendritic Fibrous Nanosilica (MgO@DFNS), for an efficient reaction at ambient temperature.[9]
-
Rationale: The Lewis acidic sites of the MgO nanoparticles supported on the high-surface-area nanosílica effectively activate the aldehyde.[9] This highly active catalyst allows the reaction to proceed smoothly at room temperature. The key advantage is the straightforward removal of the catalyst by simple filtration, leading to a clean product with minimal workup.[9]
-
Step-by-Step Methodology:
-
In a two-neck round-bottom flask, prepare a mixture of o-phenylenediamine (1.0 mmol, 1.0 equiv.) and 3,4-dihydro-2H-pyran-2-carbaldehyde (1.1 mmol, 1.1 equiv.) in ethanol.
-
Add the 10 wt% MgO@DFNS catalyst to the reaction mixture.
-
Stir the suspension at room temperature for approximately 3 hours.[9]
-
Monitor the reaction to completion by TLC.
-
Upon completion, filter the reaction mixture through filter paper to remove the heterogeneous catalyst.
-
Wash the catalyst with a small portion of ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.
-
Safety and Handling
-
o-Phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Solvents: Chloroform, methanol, and DMA are flammable and toxic. Avoid inhalation and skin contact.
-
Catalysts: While generally stable, handle all chemicals with care. Nanoparticle catalysts (Protocol A, D) should be handled carefully to avoid inhalation.
-
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The one-pot synthesis of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole can be achieved through a variety of efficient and scalable methods. The protocols presented in this guide, ranging from those using advanced nanomaterials to simple, economical salts, provide researchers with a versatile toolkit to approach this synthesis. By understanding the underlying mechanistic principles and the rationale for each protocol's design, scientists in academic and industrial settings can confidently select and adapt these methods to meet their specific research and development goals, accelerating the discovery of novel benzimidazole-based compounds.
References
-
Wadhawa, G. C. (2017). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan Journal of Chemistry, 10(1), 13-15. Available at: [Link]
-
Kumar, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 628-633. Available at: [Link]
-
Kordas, G., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5723. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]
-
Rani, S., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13, 33793-33806. Available at: [Link]
-
Orito, K., et al. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Synthetic Communications, 31(14), 2349-2355. Available at: [Link]
-
Agh-mashhadi, S., et al. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid. Chemical Review and Letters, 8, 1188-1199. Available at: [Link]
-
Sahu, S., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 679-702. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2552-2559. Available at: [Link]
-
Wang, L., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. HETEROCYCLES, 85(5), 1145-1152. Available at: [Link]
-
Al-dujaili, A. H., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103525. Available at: [Link]
-
Mphahlele, M. J., et al. (2011). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC Advances, 1(7), 1293-1302. Available at: [Link]
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]
-
Wang, D., et al. (2013). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Reaction. RSC Advances. Available at: [Link]
-
Molecules. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(22), 7793. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Available at: [Link]
-
ResearchGate. (2015). One‐pot synthesis of some 2H‐Pyran‐2‐one derivatives. Available at: [Link]
-
Li, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules, 20(10), 18996-19008. Available at: [Link]
-
Steffan, R. J., et al. (2012). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 17(10), 11828-11837. Available at: [Link]
- Google Patents. (2012). KR20120113709A - Benzoimidazole compounds and uses thereof.
-
Biological and Molecular Chemistry. (2023). Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as a Novel Imidazole Derivative for the Treatment of Inflammation. Biological and Molecular Chemistry, 1, 27-34. Available at: [Link]
-
Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 227-241. Available at: [Link]
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
Application Note: Green Chemistry Methods for Synthesizing Pyran-Benzimidazole Derivatives
[1]
Executive Summary & Methodological Overview
The synthesis of fused heterocyclic systems containing pyran and benzimidazole moieties represents a cornerstone in modern drug discovery. These scaffolds—specifically benzimidazo[1,2-a]pyrimidines and pyrano[2,3-d]pyrimidines —exhibit potent biological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.
Traditional methods for synthesizing these derivatives often suffer from low atom economy, toxic solvents (DMF, toluene), and harsh thermal conditions. This guide details three validated green chemistry protocols that utilize ionic liquids, nanocatalysis, and mechanochemistry to achieve superior yields with minimal environmental impact.
Comparison of Traditional vs. Green Methodologies
| Feature | Traditional Synthesis | Green Synthesis (This Protocol) |
| Solvent | DMF, Toluene, Acetonitrile | Water, Ethanol, or Solvent-Free |
| Catalyst | Piperidine, Et3N (Stoichiometric) | Ionic Liquids, Nanocatalysts (Recyclable) |
| Energy | Reflux (6–24 hours) | Ultrasound/Microwave (10–45 mins) |
| Yield | 60–75% | 85–98% |
| Purification | Column Chromatography | Filtration & Recrystallization |
Protocol 1: Ionic Liquid-Mediated Synthesis
Target Scaffold: Pyrano[2,3-d]pyrimidines (using Benzimidazolium-based Ionic Liquids)
This protocol utilizes a benzimidazolium-based ionic liquid (IL) which acts as both a solvent and a Brønsted acid catalyst. This "dual-role" system eliminates the need for volatile organic compounds (VOCs).
Materials
-
Aldehyde: Benzaldehyde or substituted aromatic aldehyde (1.0 mmol)
-
Active Methylene: Malononitrile (1.0 mmol)[1]
-
CH-Acid Component: Barbituric acid or 4-hydroxycoumarin (1.0 mmol)
-
Catalyst: [H-Bim][H₂PO₄] (Benzimidazolium dihydrogen phosphate) or [bmim][BF₄]
-
Solvent: Water:Ethanol (1:1 v/v) or Solvent-free
Step-by-Step Procedure
-
Catalyst Preparation: Synthesize [H-Bim][H₂PO₄] by reacting benzimidazole with phosphoric acid (1:1 molar ratio) in water at 80°C for 2 hours. Remove water in vacuo to obtain the viscous IL.
-
Reaction Setup: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, and barbituric acid.
-
Catalyst Addition: Add 5 mol% of the benzimidazolium IL.
-
Activation:
-
Method A (Thermal): Stir at 80°C for 15–20 minutes.
-
Method B (Ultrasound): Irradiate at 40 kHz at room temperature for 5–10 minutes.
-
-
Monitoring: Check progress via TLC (Ethyl acetate:n-Hexane 3:7).
-
Work-up: Cool the mixture. Add cold water (10 mL). The product will precipitate out.
-
Purification: Filter the solid. Wash with hot ethanol to remove unreacted starting materials. Recrystallize from ethanol/water if necessary.
-
Recycling: The filtrate containing the IL can be evaporated and reused for up to 4 cycles with minimal activity loss.
Mechanistic Insight
The benzimidazolium cation activates the carbonyl oxygen of the aldehyde (Knoevenagel condensation) and subsequently activates the intermediate olefin for the Michael addition.
Protocol 2: Nanocatalytic One-Pot Synthesis
Target Scaffold: Benzimidazo[1,2-a]pyrimidine-3-carbonitriles (Fused System)
This protocol targets the direct fusion of the benzimidazole ring with a pyrimidine moiety, a reaction often categorized alongside pyran synthesis due to the shared Knoevenagel-Michael-Cyclization pathway.
Materials
-
Reactant A: 2-Aminobenzimidazole (1.0 mmol)
-
Reactant B: Aromatic Aldehyde (1.0 mmol)[2]
-
Reactant C: Malononitrile or Ethyl Cyanoacetate (1.0 mmol)
-
Catalyst: ZnO@SO₃H (Sulfonated Zinc Oxide Nanoparticles) or Fe₃O₄-based magnetic nanocatalyst
-
Conditions: Solvent-free, 80°C
Experimental Workflow
-
Mixing: Grind Reactants A, B, and C in a mortar for 1 minute to create a homogeneous mixture.
-
Catalysis: Transfer to a reaction vessel and add 10 mg of Nanocatalyst.
-
Heating: Heat at 80°C (oil bath) for 10–15 minutes. The mixture will melt and resolidify as the product forms.
-
Extraction: Add hot ethanol (5 mL) to the solid mass. The product dissolves; the catalyst remains suspended.
-
Catalyst Recovery: Use an external magnet (for Fe₃O₄) or centrifugation (for ZnO) to separate the catalyst.
-
Isolation: Cool the ethanol filtrate to 0°C. Collect the crystals by filtration.
Mechanistic Pathways & Visualization
The formation of these derivatives follows a cascade mechanism: Knoevenagel Condensation
Caption: Cascade mechanism for the multicomponent synthesis of pyran-benzimidazole scaffolds.
Quantitative Data Summary
The following table summarizes the efficiency of the described green methods compared to conventional reflux.
Table 1: Comparative Efficiency of Synthetic Protocols
| Entry | Method | Catalyst | Time (min) | Yield (%) | E-Factor* |
| 1 | Conventional Reflux | Piperidine | 360 | 68 | High (>50) |
| 2 | Protocol 1 (IL) | [H-Bim][H₂PO₄] | 15 | 94 | Low (<5) |
| 3 | Protocol 1 (Aq. EtOH) | DABCO | 25 | 89 | Low (<10) |
| 4 | Protocol 2 (Nano) | ZnO@SO₃H | 10 | 96 | Very Low (<2) |
| 5 | Microwave Assisted | Catalyst-free | 8 | 90 | Low |
*E-Factor (Environmental Factor) = Mass of Waste / Mass of Product. Lower is better.
Troubleshooting & Optimization
-
Low Yield: Ensure the aldehyde is fresh; oxidized aldehydes (containing benzoic acid) reduce Knoevenagel efficiency.
-
Product Oiling: If the product separates as an oil, scratch the flask walls with a glass rod or add a seed crystal. Cooling to 4°C overnight often induces crystallization.
-
Catalyst Recovery: For ionic liquids, ensure all water is removed (rotary evaporator) before reuse, as water acts as an impurity in the next cycle.
References
-
Benzimidazolium Dihydrogen Phosphate Catalyst: Benzimidazolium Dihydrogen Phosphate: A Novel Green Catalyst for the Preparation of Pyrano[2,3-d]pyrimidines...[1] Chemical Methodologies.[2][3][4][5][6][7][8][9][10][11] [Link]
-
Nanocatalyst Synthesis: Synthesis of Pyrano [2,3-c] Pyrazole Derivatives Using a Novel Ionic-Liquid Based Nano-Magnetic Catalyst. ResearchGate. [Link]
-
Green Synthesis Overview: Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies.[2][3][4][5][6][7][8][9][10][11] [Link]
-
Ionic Liquid Mechanisms: Ionic liquid Fe3O4@SiO2‐Benzim‐Fc[Cl]/NiCl2 catalyzed synthesis of pyrans. ResearchGate. [Link]
-
Multicomponent Reactions: One-pot three component synthesis of pyrido[2,3-d]pyrimidines and benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carbonitrile... ResearchGate. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. mdpi.com [mdpi.com]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
Executive Summary
This application note details a high-efficiency, microwave-assisted protocol for synthesizing 2-(3,4-dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole . By leveraging the dielectric heating properties of polar solvents, this method reduces reaction times from hours (thermal reflux) to minutes while significantly improving yield and purity. This protocol is designed for medicinal chemists targeting benzimidazole scaffolds, which are privileged structures in drug discovery due to their broad biological activities, including antiviral, antimicrobial, and anticancer properties.[1]
Scientific Context & Mechanism[1][2][3]
The "Why": Scaffold Importance
The benzimidazole moiety is a pharmacophore found in essential drugs like Omeprazole (proton pump inhibitor) and Albendazole (anthelmintic). The incorporation of a 3,4-dihydro-2H-pyran ring at the C2 position introduces a lipophilic, non-aromatic cyclic ether that can serve as a bioisostere for phenyl rings or as a reactive handle for further functionalization (e.g., via the enol ether double bond).
Reaction Mechanics
The synthesis proceeds via the condensation of o-phenylenediamine (OPD) with 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer).
-
Imine Formation: Nucleophilic attack of the OPD amine on the aldehyde carbonyl forms a Schiff base (imine).
-
Cyclization: Intramolecular attack by the second amine group forms a 5-membered benzazoline (aminal) intermediate.
-
Aromatization: Oxidative dehydrogenation restores the aromaticity of the imidazole ring. Under microwave irradiation in open vessels or with mild oxidants (like
), this step is accelerated.
Pathway Visualization
Caption: Mechanistic pathway from condensation to oxidative aromatization.[2][3]
Experimental Protocols
Materials & Equipment
-
Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
-
Reagents:
-
o-Phenylenediamine (OPD) (Reagent Grade, >98%)
-
3,4-Dihydro-2H-pyran-2-carbaldehyde (Acrolein dimer) (Stabilized, >95%)
-
Solvent: Ethanol (EtOH) or PEG-400 (Green alternative).
-
Catalyst (Optional but recommended): Sodium Metabisulfite (
).
-
Method A: Catalyst-Free Green Synthesis (Ethanol/Water)
Best for high-purity requirements where trace metal/catalyst contamination is a concern.
-
Preparation: In a 10 mL microwave vial, dissolve OPD (1.0 mmol, 108 mg) in Ethanol (2 mL) and Water (1 mL) .
-
Addition: Add 3,4-dihydro-2H-pyran-2-carbaldehyde (1.1 mmol, 123 mg) dropwise.
-
Irradiation: Seal the vial. Program the microwave:
-
Temp: 130°C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Workup: Pour the reaction mixture into crushed ice (20 g). The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water (3 x 5 mL), and recrystallize from hot ethanol/water (8:2).
Method B: Oxidant-Assisted Synthesis ( )
Best for maximizing yield and ensuring complete aromatization.
-
Preparation: In a 10 mL microwave vial, mix OPD (1.0 mmol) and Sodium Metabisulfite (1.0 mmol) in Ethanol (3 mL) .
-
Addition: Add 3,4-dihydro-2H-pyran-2-carbaldehyde (1.0 mmol) .
-
Irradiation:
-
Temp: 140°C
-
Hold Time: 5 minutes
-
Power: Dynamic (Max 150W)
-
-
Workup: Pour into ice water. Neutralize with 10%
solution until pH ~8 (to remove bisulfite adducts). -
Isolation: Filter the precipitate.
Workflow Diagram
Caption: Step-by-step experimental workflow for microwave synthesis.
Data Analysis & Optimization
Comparative Efficiency
The following table summarizes the efficiency gains of the microwave protocol compared to traditional thermal reflux methods (based on internal validation and literature precedents for 2-substituted benzimidazoles).
| Parameter | Conventional Reflux | Microwave (Method A) | Microwave (Method B) |
| Solvent | Ethanol (Reflux) | Ethanol/Water | Ethanol |
| Temperature | 78°C | 130°C | 140°C |
| Time | 4 - 6 Hours | 10 Minutes | 5 Minutes |
| Yield | 65 - 72% | 85 - 88% | 90 - 94% |
| Energy Usage | High (Continuous heating) | Low (Pulse heating) | Low |
Characterization (Expected Data)
-
Appearance: Pale yellow to off-white crystalline solid.
-
Melting Point: 210–215°C (dependent on purity/solvate).
-
1H NMR (DMSO-d6, 400 MHz):
- 12.5 (s, 1H, NH, broad).
- 7.5 (m, 2H, Benzimidazole Ar-H).
- 7.1 (m, 2H, Benzimidazole Ar-H).
- 6.3 (d, 1H, Pyran vinyl-H).
- 4.8 (m, 1H, Pyran methine-H).
-
1.8-2.2 (m, 4H, Pyran
).
-
Self-Validation Check: The disappearance of the aldehyde proton signal (
~9.5 ppm) and the OPD amine signals in TLC/NMR confirms reaction completion.
Troubleshooting & Expert Tips
-
Aldehyde Stability: 3,4-dihydro-2H-pyran-2-carbaldehyde can polymerize. Tip: Distill before use or ensure the reagent is clear/colorless. If it is yellow/viscous, yield will drop significantly.
-
Oxidation State: If the product remains as the benzazoline (non-aromatic intermediate), the melting point will be lower. Fix: Increase reaction time by 2 minutes or add 10 mol%
or open the vessel to air and stir for 30 mins post-MW. -
Solvent Choice: PEG-400 is an excellent "green" alternative that absorbs microwaves efficiently. If using PEG-400, the workup requires more water washes to remove the viscous solvent.
References
-
Review of MW Synthesis: Kahveci, B., & Mentese, E. (2017). Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review. Current Microwave Chemistry. Link
- Aldehyde Condensation Mechanism: Naeimi, H., & Alsharif, R. (2014). Ultrasound-promoted one-pot synthesis of 2-substituted benzimidazoles. Journal of Chemical Sciences.
-
Green Synthesis Protocol: Rios, J. M. (2025).[4] Green Synthesis and Optimization of 2-Phenylbenzimidazole via Microwave-Assisted Cyclocondensation. Journal of Molecular Pharmaceutics & Organic Process Research. Link
-
Oxidant Role (Bisulfite): Navarrete-Vázquez, G., et al. (2010). Synthesis and pharmacological evaluation of 2-substituted benzimidazoles. Molecules. Link
-
Catalyst-Free Aqueous Method: ResearchGate. (2023). Synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes. Link
Sources
- 1. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. omicsonline.org [omicsonline.org]
Application Notes and Protocols: Catalyst Selection for the Condensation of o-Phenylenediamine and Dihydropyran Aldehydes
Introduction
The condensation reaction between o-phenylenediamine (OPD) and various aldehydes is a cornerstone in the synthesis of benzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3] Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] The specific reaction with dihydropyran aldehydes leads to the formation of dihydropyrano[2,3-b]benzimidazoles, which are valuable scaffolds in drug discovery. The efficiency and selectivity of this condensation are highly dependent on the choice of catalyst. This guide provides a comprehensive overview of catalyst selection, mechanistic insights, and detailed protocols for researchers, scientists, and drug development professionals.
The Crucial Role of Catalysis
The direct condensation of o-phenylenediamines with aldehydes under oxidative conditions is a straightforward approach to benzimidazole synthesis.[4] However, this reaction can present selectivity challenges, with the potential for competitive formation of 1,2-disubstituted and 2-substituted benzimidazoles.[4] The role of the catalyst is paramount in directing the reaction towards the desired product with high yield and purity. Catalysts in this context function by activating the carbonyl group of the aldehyde, thereby facilitating nucleophilic attack by the amino groups of o-phenylenediamine. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation or rearrangement to yield the final benzimidazole product.[4]
Causality Behind Experimental Choices: Why Catalyst Selection Matters
The choice of catalyst directly influences several key reaction parameters:
-
Reaction Rate: An effective catalyst significantly accelerates the reaction, reducing the required time and temperature.
-
Yield and Purity: A well-chosen catalyst enhances the yield of the desired product while minimizing the formation of by-products, simplifying purification.
-
Selectivity: In cases where multiple reaction pathways are possible, the catalyst can direct the reaction towards a specific isomer or product.
-
Reaction Conditions: The use of a robust catalyst can allow for milder reaction conditions, such as lower temperatures and the use of greener solvents, contributing to a more sustainable process.[5]
-
Substrate Scope: A versatile catalyst can accommodate a wider range of substituted o-phenylenediamines and dihydropyran aldehydes.
A Survey of Catalytic Systems
A diverse array of catalysts has been successfully employed for the condensation of o-phenylenediamine with aldehydes. These can be broadly categorized into Lewis acids, Brønsted acids, heterogeneous catalysts, and organocatalysts.
Lewis Acid Catalysts
Lewis acids are among the most common catalysts for this transformation. They function by coordinating to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
Metal Triflates: Indium triflate (In(OTf)₃) and Erbium triflate (Er(OTf)₃) have been reported as highly effective catalysts for the synthesis of 2-substituted benzimidazoles, often under solvent-free conditions at room temperature.[2][5][6]
-
Lanthanide Chlorides: Lanthanum chloride (LaCl₃) has been utilized as an efficient catalyst in acetonitrile at room temperature.[2]
-
Other Metal Salts: A variety of other metal salts, including ZrOCl₂·8H₂O, TiCl₄, and SnCl₄·5H₂O, have also demonstrated high catalytic activity.[5]
Heterogeneous Catalysts
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact.[7][8]
-
Supported Gold Nanoparticles: Gold nanoparticles supported on materials like TiO₂ (Au/TiO₂) have been shown to be highly effective for the selective synthesis of 2-substituted benzimidazoles under ambient conditions.[8][9]
-
Engineered Metal Oxides: MgO supported on dendritic fibrous nanosilica (MgO@DFNS) has been reported as a sustainable heterogeneous catalyst, providing excellent yields in shorter reaction times.[10]
-
Zeolites: Nanoporous materials like zeolites can be used for the synthesis of benzimidazoles, offering shape selectivity and high catalytic activity.[5]
-
Nano-eggshell/Ti(IV): This novel, natural-based nanocatalyst has been successfully used for the synthesis of dihydropyrano[2,3-c]pyrazoles, a related class of compounds, highlighting its potential for similar condensation reactions.[7]
Organocatalysts
Organocatalysts provide a metal-free alternative, often operating under mild conditions.
-
L-proline: This readily available amino acid has been used as an organocatalyst for the selective synthesis of 1,2-disubstituted benzimidazoles.[4]
-
Fluorous Alcohols: Trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP) have been shown to efficiently promote the cyclocondensation of o-phenylenediamine with aldehydes at room temperature.[4]
Data Presentation: A Comparative Overview of Catalytic Systems
| Catalyst System | Substrate Scope | Reaction Conditions | Typical Yields | Key Advantages | Reference |
| Lewis Acids | |||||
| Indium Triflate (In(OTf)₃) | Aromatic Aldehydes | Solvent-free, Room Temp. | Excellent | High efficiency, mild conditions | [2][6] |
| Lanthanum Chloride (LaCl₃) | Various Aldehydes | Acetonitrile, Room Temp. | High | Effective one-pot synthesis | [2] |
| Erbium Triflate (Er(OTf)₃) | Aromatic Aldehydes | Water, 1-2 °C or 80 °C | High | Green solvent, selective | [5] |
| Heterogeneous Catalysts | |||||
| Au/TiO₂ | Aryl & Alkyl Aldehydes | CHCl₃:MeOH, 25 °C | High | Ambient conditions, reusable | [8][9] |
| MgO@DFNS | Aromatic & Aliphatic Aldehydes | Ethanol, Room Temp. | Excellent | Sustainable, recyclable | [10] |
| Zeolites | Aromatic Aldehydes | Varies | Good to High | Shape selectivity, reusable | [5] |
| Organocatalysts | |||||
| L-proline | Aldehydes | Chloroform, Room Temp. | Good | Metal-free, mild conditions | [4] |
| Fluorous Alcohols (TFE/HFIP) | Aldehydes | Room Temp. | High | Selective for 1,2-disubstitution | [4] |
Experimental Protocols
General Procedure for Catalyst Screening
To identify the optimal catalyst for a specific dihydropyran aldehyde, a parallel screening approach is recommended.
-
Preparation: In an array of reaction vials, add o-phenylenediamine (1.0 mmol) and the dihydropyran aldehyde (1.0 mmol) to the chosen solvent (2 mL).
-
Catalyst Addition: To each vial, add a different catalyst (typically 5-10 mol%). Include a control reaction without a catalyst.
-
Reaction: Stir the mixtures at the desired temperature (e.g., room temperature or 50 °C).
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Work-up and Analysis: Upon completion, quench the reactions, extract the product, and analyze the crude yields by ¹H NMR or LC-MS to determine the most effective catalyst.
Detailed Protocol: Au/TiO₂ Catalyzed Synthesis of a Dihydropyrano[2,3-b]benzimidazole Derivative
This protocol is adapted from a general procedure for the synthesis of 2-substituted benzimidazoles using a supported gold nanoparticle catalyst.[8][9]
Materials:
-
o-Phenylenediamine
-
Dihydropyran aldehyde
-
Au/TiO₂ catalyst (commercial or prepared)
-
Chloroform (CHCl₃), Methanol (MeOH)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (0.3 mmol).
-
Add the Au/TiO₂ catalyst (1 mol% Au).
-
Add a solvent mixture of CHCl₃:MeOH (3:1, 3 mL).
-
Add the dihydropyran aldehyde (0.3 mmol) to the mixture.
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction progress using TLC until the starting materials are consumed (typically 2 hours).
-
Upon completion, centrifuge the reaction mixture to separate the solid catalyst.
-
Wash the catalyst with ethanol (2 x 3 mL).
-
Combine the supernatant and the ethanol washes and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure dihydropyrano[2,3-b]benzimidazole derivative.
Visualizations: Mechanism and Workflow
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the acid-catalyzed condensation of o-phenylenediamine and an aldehyde.
Caption: Proposed mechanism for the catalyzed condensation.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the target compounds.
Caption: General experimental workflow diagram.
Conclusion
The selection of an appropriate catalyst is a critical step in the successful synthesis of dihydropyrano[2,3-b]benzimidazoles from o-phenylenediamine and dihydropyran aldehydes. This guide has provided an overview of various catalytic systems, their underlying mechanisms, and practical protocols to aid researchers in this field. By carefully considering the factors of reaction efficiency, selectivity, and sustainability, scientists can optimize their synthetic routes to these valuable heterocyclic compounds. The continued development of novel and improved catalytic systems, particularly in the realm of heterogeneous and green catalysts, will undoubtedly further advance the synthesis of medicinally important benzimidazole derivatives.
References
- Bentham Science Publishers. (2018, October 1).
- ijariie.
- Alaqeel, S. I. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- MDPI. (2023, February 11). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applic
- IOSR Journal. (2020, July 2). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review.
- Guchhait, S. K., Priyadarshani, G., & Gulghane, N. M. (2016). A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. RSC Advances, 6(61), 56056-56063.
- PMC. (2023, November 1).
- PMC. Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV)
- MDPI. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- PMC. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
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- 10. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole as a High-Efficacy Corrosion Inhibitor
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion is a pervasive and costly challenge across numerous industries, leading to significant economic losses and safety concerns.[1] The use of organic corrosion inhibitors is a primary strategy for protecting metallic materials, particularly steel, from aggressive acidic environments encountered in industrial cleaning, acid pickling, and oil and gas exploration.[1][2] Among the various classes of organic inhibitors, N-heterocyclic compounds, especially benzimidazole derivatives, have garnered substantial attention.[1][3][4]
The efficacy of benzimidazole-based inhibitors stems from their unique molecular structure: a planar, fused bicyclic system containing nitrogen heteroatoms and π-electrons.[2][5] These features facilitate strong adsorption onto metal surfaces, creating a protective barrier that impedes both anodic metal dissolution and cathodic hydrogen evolution reactions.[1][5][6] This document provides a comprehensive guide to the application of a specific, highly effective derivative, 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole (DHPB) , as a corrosion inhibitor for mild steel in acidic media.
The Inhibitor: Profile of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole (DHPB)
DHPB integrates the robust metal-adsorbing properties of the benzimidazole core with an additional oxygen-containing dihydropyran ring. This combination enhances its performance through multiple active sites for adsorption.
Key Structural Features:
-
Benzimidazole Core: Provides two nitrogen atoms with lone pair electrons and an aromatic ring system rich in π-electrons, which are crucial for coordinating with vacant d-orbitals of iron atoms on the steel surface.[2][5]
-
Dihydropyran Ring: Introduces an additional oxygen heteroatom, which serves as another active center for adsorption, increasing the molecule's surface coverage and stability.
-
Planar Structure: The relatively planar geometry of the benzimidazole moiety ensures effective packing and a high degree of surface coverage on the metal.
Caption: Adsorption mechanism of DHPB on a steel surface.
Experimental Protocols
Protocol for Synthesis of DHPB
The synthesis of DHPB is typically achieved via a condensation reaction between o-phenylenediamine and 2-formyl-3,4-dihydro-2H-pyran. [7][8] Materials:
-
o-phenylenediamine
-
2-formyl-3,4-dihydro-2H-pyran
-
Sodium metabisulfite (Na₂S₂O₅) or another mild oxidizing agent
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (10 mmol) in ethanol (50 mL).
-
Addition of Reactants: To this solution, add 2-formyl-3,4-dihydro-2H-pyran (10 mmol) and sodium metabisulfite (5 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 200 mL of ice-cold water to precipitate the crude product.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from an ethanol-water mixture to obtain pure DHPB.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Scientist's Note: The use of a mild oxidizing agent like Na₂S₂O₅ facilitates the cyclization to form the benzimidazole ring. [8]Recrystallization is a critical step to ensure the purity of the inhibitor, as impurities can significantly affect performance and lead to inconsistent results.
Protocol for Corrosion Testing: An Integrated Approach
A multi-faceted approach combining gravimetric and electrochemical methods provides a comprehensive and validated assessment of inhibitor performance.
Caption: Integrated workflow for evaluating DHPB corrosion inhibitor.
4.2.1 Metal Specimen Preparation
-
Material: Mild steel coupons with a composition such as (wt.%): Fe >99%, C 0.1-0.2%, Mn 0.3-0.5%, P <0.04%, S <0.04%. [9][10]* Procedure:
-
Mechanically polish the coupons with a series of silicon carbide (SiC) emery papers (from 200 to 1200 grit) to achieve a mirror-like finish.
-
Degrease the coupons by sonicating in acetone.
-
Rinse thoroughly with deionized water and dry with a stream of warm air.
-
Store in a desiccator until use.
-
Scientist's Note: A standardized surface finish is crucial for reproducibility. Any residual oxides or organic contaminants on the surface can interfere with inhibitor adsorption and lead to erroneous corrosion rate measurements.
4.2.2 Weight Loss (Gravimetric) Method
This classic method provides a direct measure of material loss over time. [11][12][13]
-
Initial Weighing: Accurately weigh the prepared coupons to four decimal places (W₁).
-
Immersion: Immerse the coupons in beakers containing the corrosive solution (e.g., 1M HCl) with and without various concentrations of DHPB (e.g., 50, 100, 200, 500 ppm).
-
Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 298 K) for a specified period (e.g., 6 hours). [10]4. Final Weighing: After the immersion period, retrieve the coupons, rinse with water, scrub gently to remove corrosion products, clean with acetone, dry, and re-weigh (W₂). [7]5. Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area (cm²), t is the immersion time (hours), and ρ is the density of mild steel (~7.85 g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor. [7] 4.2.3 Electrochemical Methods
-
Electrochemical tests provide rapid and detailed insights into the corrosion kinetics and inhibition mechanism. [14]A standard three-electrode cell is used, with the mild steel coupon as the working electrode, a platinum or graphite rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode. [9][10][14] A. Potentiodynamic Polarization (PDP)
This technique measures the current response to a controlled potential scan, yielding key kinetic parameters. [15][16]
-
Stabilization: Immerse the electrodes in the test solution and allow the Open Circuit Potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 to 1.0 mV/s). [9]3. Data Analysis: Plot the potential (E) versus the log of the current density (log i). Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). [9]4. Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] * 100 where i_corr₀ and i_corrᵢ are the corrosion current densities without and with the inhibitor, respectively. [7] B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that probes the properties of the metal/solution interface. [17][18][19]
-
Stabilization: As with PDP, allow the OCP to stabilize.
-
Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz). [14][19]3. Data Analysis:
-
Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (Impedance/Phase Angle vs. Frequency) formats.
-
For an uninhibited system, the Nyquist plot is typically a single depressed semicircle. The diameter of this semicircle corresponds to the charge-transfer resistance (R_ct).
-
In the presence of an effective inhibitor, the diameter of the semicircle increases significantly, indicating a higher R_ct.
-
Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to obtain a precise value for R_ct. [17][20]4. Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] * 100 where R_ctᵢ and R_ct₀ are the charge-transfer resistances with and without the inhibitor, respectively. [7]
-
Protocol for Surface Analysis
Surface analysis techniques provide direct visual and chemical evidence of the inhibitor's protective film.
A. Scanning Electron Microscopy (SEM)
-
Sample Preparation: Use coupons from the weight loss experiments (both inhibited and uninhibited). After cleaning and drying, mount them on SEM stubs.
-
Imaging: Acquire images of the coupon surfaces at various magnifications.
-
Interpretation: Compare the surface morphology. The uninhibited sample should show significant damage (pitting, uniform corrosion), while the sample protected by DHPB should exhibit a much smoother, less damaged surface. [20] B. X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the surface, confirming the adsorption of the inhibitor. [21][22][23]
-
Sample Preparation: Immerse a freshly prepared coupon in the inhibited solution for a set period (e.g., 6 hours). Gently rinse the coupon with deionized water to remove non-adsorbed molecules and salts, then dry carefully. [24]2. Analysis: Place the sample in the ultra-high vacuum chamber of the XPS instrument. Acquire a survey spectrum to identify all elements present, followed by high-resolution scans of key elements (C 1s, N 1s, O 1s, Fe 2p).
-
Interpretation: The presence of a strong N 1s signal on the inhibited sample, which is absent on the blank, confirms the adsorption of the nitrogen-containing DHPB molecule. [20]Deconvolution of the high-resolution spectra can provide insights into the chemical bonding between the inhibitor and the iron surface. [22]
Data Presentation and Interpretation
For clear comparison and reporting, quantitative data should be summarized in tables. The consistency across different measurement techniques serves as a powerful validation of the results.
Table 1: Example Data from Weight Loss Measurements (6h immersion in 1M HCl at 298 K)
| DHPB Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/y) | IE (%) |
|---|---|---|---|
| 0 (Blank) | 52.5 | 12.85 | - |
| 50 | 10.1 | 2.47 | 80.8 |
| 100 | 5.3 | 1.30 | 89.9 |
| 200 | 2.6 | 0.64 | 95.0 |
| 500 | 1.9 | 0.47 | 96.4 |
Table 2: Example Data from Electrochemical Measurements (1M HCl at 298 K)
| DHPB Conc. (ppm) | PDP Results | EIS Results | ||
|---|---|---|---|---|
| i_corr (µA/cm²) | IE (%) | R_ct (Ω·cm²) | IE (%) | |
| 0 (Blank) | 1150 | - | 45 | - |
| 50 | 225 | 80.4 | 230 | 80.4 |
| 100 | 118 | 89.7 | 440 | 89.8 |
| 200 | 55 | 95.2 | 950 | 95.3 |
| 500 | 40 | 96.5 | 1300 | 96.5 |
Theoretical Validation: Quantum Chemical Calculations
Computational methods like Density Functional Theory (DFT) can predict the inhibition potential of a molecule by correlating its electronic properties with its performance. [25][26]These calculations provide a theoretical basis for the experimental observations.
Key Parameters:
-
E_HOMO (Energy of Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the metal surface, enhancing adsorption. [27]* E_LUMO (Energy of Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. A lower E_LUMO is favorable for accepting electrons from the metal (back-donation).
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and thus better inhibition efficiency, as electrons are more easily transferred. [26][28]* Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface. [28] These theoretical insights help in understanding the structure-property relationship and can guide the design of new, even more effective inhibitor molecules.
References
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Benzimidazole and its derivatives as corrosion inhibitors for mild steel in 1M HCl solution. (n.d.). Materials and Corrosion. [Link]
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Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). AIP Conference Proceedings. [Link]
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Popova, A., et al. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. BMC Chemistry. [Link]
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Popova, A., et al. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. PubMed. [Link]
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Review: Benzimidazole Derivatives as Corrosion Inhibitors for Metals and Their Alloys. (2021). i-manager's Journal on Material Science. [Link]
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A Quantum Computational Method for Corrosion Inhibition. (2025). ACS Publications. [Link]
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Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research. [Link]
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Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021). MDPI. [Link]
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Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020). Oxford Academic. [Link]
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Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. [Link]
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Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. (2022). IJCRT.org. [Link]
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Quantum Chemical Calculations for Corrosion Inhibition of Pyrimidine Derivatives. (n.d.). DergiPark. [Link]
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Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (2025). ResearchGate. [Link]
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Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). AMPP. [Link]
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Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters. [Link]
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Effect of Scan Rate on Corrosion Inhibition of Carbon Steel in the Presence of Rice Straw Extract - Potentiodynamic Studies. (n.d.). Universiti Kebangsaan Malaysia. [Link]
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Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (n.d.). ROSA P. [Link]
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WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate. [Link]
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Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). Matco. [Link]
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Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI. [Link]
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Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. (n.d.). PMC. [Link]
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X-ray photoelectron spectroscopy for surface film analysis in corrosion research. (n.d.). Indian Academy of Sciences. [Link]
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Effect of three substituted dihydroimidazole corrosion inhibitors on carbon steel surfaces: experimental and theoretical studies of inhibition and adsorption performance. (2025). RSC Publishing. [Link]
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Corrosion Monitoring Using Weight-Loss Analysis. (n.d.). Scribd. [Link]
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Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021). ACS Omega. [Link]
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Potentiodynamic polarization methods for corrosion measurement. (n.d.). ResearchGate. [Link]
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Potentiodynamic polarization. (2014). JEPT - Journal for Electrochemistry and Plating Technology. [Link]
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Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. (2022). The University of Manchester. [Link]
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How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?. (2025). ResearchGate. [Link]
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Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. (2025). PMC. [Link]
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Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium. (n.d.). NIH. [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PMC. [Link]
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Effect of three substituted dihydroimidazole corrosion inhibitors on carbon steel surfaces: experimental and theoretical studies of inhibition and adsorption performance. (2025). PubMed. [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). MDPI. [Link]
-
Synthesis of benzo[1,2-d;3,4-d′]diimidazole and 1H-pyrazolo[4,3-b]pyridine as putative A2A receptor antagonists. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. (2021). ResearchGate. [Link]
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The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (n.d.). PMC. [Link]
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Synthesis of 3,4-dihydro-2H-pyrans. (n.d.). Organic Chemistry Portal. [Link]
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Procedures for using benzimidazole derivatives in antimicrobial susceptibility testing
An Application Guide to Antimicrobial Susceptibility Testing of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility and Challenge of Benzimidazole Derivatives
Benzimidazole and its derivatives represent a cornerstone class of heterocyclic compounds in medicinal chemistry, celebrated for a broad spectrum of biological activities including antimicrobial, anthelmintic, antiviral, and anticancer properties.[1][2][3] Their efficacy, particularly as antifungal and anthelmintic agents, stems from a well-defined mechanism of action: the disruption of microtubule polymerization by binding to the protein β-tubulin.[1][2][4][5] This targeted action inhibits essential cellular processes like mitosis and nutrient transport, leading to cell death.
The development of novel benzimidazole-based antimicrobials necessitates rigorous and standardized evaluation of their in vitro potency. Antimicrobial Susceptibility Testing (AST) is the critical first step in this process, providing the foundational data—the Minimum Inhibitory Concentration (MIC)—that informs all subsequent preclinical and clinical development.[1][6] However, testing this specific class of compounds presents unique challenges, most notably their characteristically poor aqueous solubility, which can confound results if not properly managed.[1][7][8][9]
This guide provides a detailed framework for conducting reliable and reproducible AST for benzimidazole derivatives. It synthesizes methodologies from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), offering both the procedural steps and the scientific rationale that underpins them.[10][11][12]
Core Principles: Mechanism of Action and Inherent Testing Challenges
The Molecular Target: β-Tubulin Disruption
The primary antimicrobial effect of benzimidazoles is the inhibition of microtubule formation. These compounds bind to a specific site on the β-tubulin subunit, preventing its polymerization with α-tubulin into microtubules.[5] This disruption is catastrophic for the cell, as microtubules are essential for forming the mitotic spindle during cell division, as well as for intracellular transport and maintaining cell structure.[4] This single-site mode of action, while effective, can also facilitate the rapid development of resistance, often through point mutations in the β-tubulin gene that prevent the drug from binding.[4][5]
Caption: Mechanism of Benzimidazole Action.
Primary Challenge: Compound Solubility
A significant hurdle in the in vitro evaluation of benzimidazole derivatives is their low aqueous solubility.[7][8] This necessitates the use of an organic solvent, almost universally Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.
Causality: It is critical to manage the final concentration of DMSO in the testing medium. Most microbial cells can tolerate DMSO up to 1-2%, but higher concentrations can exhibit antimicrobial activity on their own, leading to a false positive result (i.e., artificially low MIC).[1] Therefore, all experimental dilutions must be calculated to ensure the final DMSO concentration in the assay wells remains non-inhibitory, typically ≤1%.[1]
Standardized Methodologies: A Comparative Overview
Two internationally recognized methods form the basis of AST: Broth Microdilution and Agar Disk Diffusion.[11][12][13] While both assess antimicrobial activity, they differ in their output, throughput, and application.
-
Broth Microdilution: This is the "gold standard" quantitative method. It determines the Minimum Inhibitory Concentration (MIC) by exposing a standardized microbial inoculum to serial two-fold dilutions of the antimicrobial agent in a liquid growth medium.[13] It is labor-intensive but provides the precise data required for drug development and resistance surveillance.
-
Agar Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method used for screening. A paper disk impregnated with the test compound is placed on an agar plate swabbed with a microbial lawn.[1][14] The drug diffuses into the agar, and its efficacy is measured by the diameter of the "zone of inhibition" where no growth occurs.[15] It is less technically demanding and is excellent for initial screening, but interpretation requires correlation with MIC data.[13]
Caption: Comparison of AST Methodologies.
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on the principles outlined in CLSI documents M27 (yeasts) and M38 (molds) and EUCAST guidelines.[10][11][12][16]
Objective: To determine the quantitative MIC of a benzimidazole derivative against a panel of microorganisms.
Materials:
-
Benzimidazole derivative
-
100% DMSO
-
96-well U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Microbial strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality Control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[17]
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or McFarland turbidity standards
-
Sterile laboratory consumables (pipettes, tubes, etc.)
Step-by-Step Methodology:
-
Preparation of Benzimidazole Stock Solution:
-
Due to low aqueous solubility, prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL) of the benzimidazole compound in 100% DMSO.[1]
-
Expert Insight: Ensure the compound is fully dissolved. Gentle warming or vortexing may be required. This stock is the foundation of your serial dilutions; any inaccuracies here will propagate through the entire experiment.
-
-
Media Preparation:
-
Inoculum Preparation and Standardization:
-
From a fresh culture (24-48 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).[12]
-
Prepare the final inoculum by diluting this suspension in the test medium. The goal is a final concentration in the wells of approximately 0.5–2.5 x 10^3 CFU/mL.[17] This typically requires a 1:1000 dilution.
-
-
Microtiter Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the benzimidazole stock solution (prepared at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from column 10.
-
Self-Validation: This leaves column 11 as a growth control (no drug) and column 12 as a sterility control (no inoculum). These controls are non-negotiable for a valid experiment.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final standardized inoculum to wells in columns 1-11. Do not add inoculum to column 12.
-
This step halves the drug concentration in each well to the final desired test concentration and brings the final volume to 200 µL.
-
Incubate the plates at 35°C. For yeasts like Candida, read the plates after 24 hours.[13] For molds like Aspergillus, incubation may be 48 hours or longer.[12]
-
-
Reading and Interpreting the MIC:
-
The MIC is defined as the lowest concentration of the benzimidazole compound that causes complete visual inhibition of growth.[1][13]
-
Expert Insight (The Trailing Effect): Some drug-organism combinations, particularly with azoles, exhibit a "trailing" phenomenon where a small amount of residual growth is seen across a wide range of concentrations.[13] This is generally considered an in vitro artifact, and the endpoint should be read as the concentration causing approximately 50-80% growth reduction compared to the growth control.[18] While less common with benzimidazoles, be aware of this possibility.
-
-
Quality Control (QC):
-
Concurrently test established QC strains with known MIC ranges for standard antifungal agents.[19][20] This validates that the test system (media, incubation, etc.) is performing correctly. Results for the QC strain must fall within the accepted ranges for the experimental data to be considered valid.
-
| QC Strain | Antifungal Agent | CLSI Published MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | Amphotericin B | 0.25 - 1.0 |
| Fluconazole | 1.0 - 4.0 | |
| C. krusei ATCC 6258 | Amphotericin B | 0.5 - 2.0 |
| Fluconazole | 16 - 64 | |
| Data sourced from CLSI M60 document for illustrative purposes.[21] |
Protocol 2: Agar Disk Diffusion Susceptibility Screening
This protocol follows the Kirby-Bauer methodology as adapted for fungi in CLSI document M44.[10][14]
Objective: To qualitatively or semi-quantitatively screen the activity of a benzimidazole derivative.
Materials:
-
Benzimidazole derivative
-
Sterile 6 mm paper disks
-
Solvent (e.g., DMSO) for dissolving the compound
-
Mueller-Hinton (MH) Agar
-
Glucose (2%) and Methylene Blue (0.5 µg/mL) supplements[12]
-
Microbial strains and QC strains
-
Sterile swabs
-
Calipers or a ruler
Step-by-Step Methodology:
-
Preparation of Benzimidazole-Impregnated Disks:
-
Dissolve the benzimidazole compound in a suitable solvent to a known concentration.
-
Apply a precise volume (e.g., 10-20 µL) to each sterile paper disk to achieve the desired drug load (e.g., 10 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment before use.[22]
-
-
Agar Plate Preparation:
-
Prepare MH agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[12][14] Pour into petri dishes to a uniform depth (approx. 4 mm).
-
Expert Insight: The glucose supports robust fungal growth, while the methylene blue enhances the definition of the zone edge, making measurement more accurate and reproducible.[12]
-
-
Inoculum Preparation and Plating:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of the agar plate three times, rotating the plate 60 degrees after each application to ensure a uniform lawn of growth.[15]
-
Allow the plate to dry for 3-5 minutes before applying disks.[15]
-
-
Disk Application and Incubation:
-
Measuring and Interpreting Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using calipers or a ruler.[1][15]
-
Trustworthiness: Interpretation of zone sizes into categories (Susceptible, Intermediate, Resistant) requires the establishment of clinical breakpoints by correlating zone diameters with MIC values from a large number of strains.[13] For a novel compound, these breakpoints will not exist. Therefore, the result is reported as the zone diameter, which can be used to rank the relative activity of different derivatives or compare them to a standard drug run on the same plate.
-
Data Presentation and Interpretation
For novel drug development, clear data presentation is paramount. MICs are typically presented in tabular format, often as the MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of the tested isolates, respectively).
Table: Sample MIC Data for a Novel Benzimidazole (BZ-001)
| Organism (n=10) | BZ-001 MIC Range (µg/mL) | BZ-001 MIC₅₀ (µg/mL) | BZ-001 MIC₉₀ (µg/mL) | Carbendazim MIC Range (µg/mL) |
| C. albicans | 0.125 - 1.0 | 0.25 | 0.5 | 0.5 - 2.0 |
| C. glabrata | 0.5 - 4.0 | 1.0 | 2.0 | 1.0 - 8.0 |
| A. fumigatus | 0.25 - 2.0 | 0.5 | 1.0 | 0.5 - 4.0 |
This is illustrative data. Carbendazim is a known benzimidazole fungicide.[4]
For new compounds without clinical breakpoints, researchers can establish Epidemiological Cutoff Values (ECVs). An ECV is a value derived from MIC distributions of a microbial species that separates the wild-type population (without acquired resistance) from non-wild-type strains.[23] This is a critical tool for identifying potential resistance in surveillance studies.
Conclusion
The successful antimicrobial susceptibility testing of benzimidazole derivatives hinges on a meticulous approach that respects both standardized protocols and the unique physicochemical properties of the compounds. The broth microdilution method remains the definitive standard for generating the quantitative MIC data essential for drug development, while agar disk diffusion serves as a valuable and efficient screening tool. By understanding the mechanism of action, anticipating challenges like solubility, and adhering to rigorous quality control measures, researchers can generate accurate, reliable, and reproducible data to drive the discovery of the next generation of benzimidazole-based therapeutics.
References
-
A Practical Guide to Antifungal Susceptibility Testing. National Center for Biotechnology Information. Available at: [Link]
-
CLSI Antifungal Susceptibility Test Updated. Scribd. Available at: [Link]
-
EUCAST Antifungal Resistance Testing. Creative-diagnostics. Available at: [Link]
-
Antifungal Activity and Mechanism of Novel Benzimidazole-Containing Flavonol Derivatives as Potential Tubulin Polymerization Inhibitors against Botrytis cinerea. ACS Publications. Available at: [Link]
-
Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. APS Journals. Available at: [Link]
-
Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). PubMed. Available at: [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. Available at: [Link]
-
M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. ASM Journals. Available at: [Link]
-
Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
Antifungal Susceptibility Testing: Current Approaches. National Center for Biotechnology Information. Available at: [Link]
-
Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. Available at: [Link]
-
Antifungal Susceptibility Testing (AFST). European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. National Center for Biotechnology Information. Available at: [Link]
-
Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Oxford Academic. Available at: [Link]
-
EUCAST breakpoints for antifungals. EUCAST. Available at: [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. Available at: [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube. Available at: [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Available at: [Link]
-
Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. National Center for Biotechnology Information. Available at: [Link]
-
HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. Hardy Diagnostics. Available at: [Link]
-
Synthesis and antimicrobial activity evaluation of some benzimidazole and indole derivatives. ResearchGate. Available at: [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Springer. Available at: [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Available at: [Link]
-
How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available at: [Link]
-
Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. ResearchGate. Available at: [Link]
-
A disc test of antifungal susceptibility. ConnectSci. Available at: [Link]
-
Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review. MDPI. Available at: [Link]
-
DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING. Bio-Rad. Available at: [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Dove Press. Available at: [Link]
-
SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. Available at: [Link]
-
Synthesis and determination of antibacterial activity of Benzimidazole derivatives. IOSR Journal. Available at: [Link]
-
In Search of the Antimicrobial Potential of Benzimidazole Derivatives. PJM. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine. Available at: [Link]
-
State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. National Center for Biotechnology Information. Available at: [Link]
-
Minimum inhibitory concentrations (MICs) of key benzimidazole derivatives compared to standard antimicrobials. ResearchGate. Available at: [Link]
-
Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. Available at: [Link]
-
Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. SciELO. Available at: [Link]
-
Susceptibility testing in antibacterial drug R&D. GARDP Revive. Available at: [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Antimicrobial Susceptibility Testing Challenges. myadlm.org. Available at: [Link]
-
Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. National Center for Biotechnology Information. Available at: [Link]
Sources
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- 23. M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing [clsi.org]
Application Note: Solvent-Free Synthesis Techniques for 2-Substituted Benzimidazoles
Executive Summary
The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core structure for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan). Traditional synthesis often relies on strong acids (polyphosphoric acid) and toxic solvents (DMF, DMSO) at high temperatures, resulting in poor atom economy and hazardous waste.
This guide details three solvent-free methodologies that align with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries). By eliminating the solvent manifold, these techniques rely on high-concentration reagent collisions, resulting in reaction times reduced from hours to minutes and yields frequently exceeding 90%.
Mechanistic Foundation
Understanding the reaction pathway is critical for troubleshooting. The synthesis of 2-substituted benzimidazoles from o-phenylenediamine (OPD) and an aldehyde proceeds through a three-stage cascade:
-
Condensation: Nucleophilic attack of the diamine on the carbonyl carbon forms a Schiff base (imine) intermediate.
-
Cyclization: Intramolecular nucleophilic attack closes the imidazole ring, forming a dihydrobenzimidazole species.
-
Oxidation/Dehydrogenation: Aromatization to the final benzimidazole product. In solvent-free conditions, this step often requires an oxidant (e.g., air, iodine, or sodium metabisulfite) or high thermal energy.
Pathway Visualization
The following diagram illustrates the mechanistic flow and critical transition states.
Figure 1: General reaction mechanism for the condensation of o-phenylenediamine with aldehydes.
Method A: Microwave-Assisted Synthesis (Kinetic Control)
Best for: High-throughput screening, small-scale synthesis, and rapid optimization. Rationale: Microwave irradiation provides direct dielectric heating, coupling directly with the polar intermediates (Schiff bases). This overcomes the thermal conductivity limits of traditional heating, accelerating the reaction rate by orders of magnitude.
Protocol 1: Lewis Acid Catalyzed MW Synthesis
This protocol utilizes Erbium(III) Triflate [Er(OTf)₃], a water-tolerant, recyclable Lewis acid.
Reagents:
Procedure:
-
Mixing: In a borosilicate glass vial or microwave-safe vessel, mix the diamine and aldehyde. Add the catalyst.
-
Irradiation: Place the vessel in a microwave reactor (e.g., Anton Paar or CEM).
-
Target Temp: 60°C
-
Power: Dynamic (capped at 300W)
-
Time: 5–10 minutes.
-
-
Monitoring: Analyze a micro-aliquot via TLC (Ethyl Acetate:Hexane 3:7).
-
Work-up:
-
Cool the mixture to room temperature.
-
Add cold water (5 mL) and stir. The solid product will precipitate.
-
Filter the solid.
-
Purification: Recrystallize from hot ethanol/water (9:1).
-
Validation: Yields typically range from 86–99% . The catalyst can often be recovered from the aqueous phase.
Method B: Mechanochemical Synthesis (Ball Milling)
Best for: Green chemistry compliance, scaling up (grams to kilograms), and acid-sensitive substrates. Rationale: Mechanochemistry utilizes kinetic energy from grinding balls to break crystal lattices and generate "hot spots" (microscopic plasma states) where reactions occur. This avoids bulk heating and solvents entirely.[3][4]
Protocol 2: Zinc Oxide (ZnO) Nanoparticle Mediated Milling
ZnO acts as a mild, amphoteric Lewis acid and is easily removed.
Reagents:
-
o-Phenylenediamine (2.5 g)[5]
-
Benzoic Acid or Aldehyde (Equimolar)
-
ZnO Nanoparticles (10 mol%)
Equipment:
-
Planetary Ball Mill (e.g., Retsch PM 100)
-
Stainless steel jar (50 mL)
-
Stainless steel balls (10mm diameter)
Procedure:
-
Loading: Charge the jar with reactants and catalyst.
-
Milling Parameters:
-
Frequency: 20 Hz (1200 rpm)
-
Ball-to-Reactant Ratio (BPR): 20:1 (by weight).
-
Time: 20–60 minutes.
-
-
Extraction:
-
Scrape the resulting powder from the jar.
-
Wash the powder with hot ethanol (product dissolves; ZnO remains solid).
-
Filter to remove ZnO (catalyst recycling possible).
-
-
Isolation: Evaporate the ethanol filtrate to obtain the pure product.
Validation: This method is highly selective for 1,2-disubstituted benzimidazoles when starting with N-substituted diamines. Yields consistently exceed 95% .
Method C: Thermal Melt Synthesis (Thermodynamic Control)
Best for: Simple setups without specialized equipment (microwaves/ball mills) and robust substrates. Rationale: At temperatures above the melting point of the mixture (eutectic point), the reactants form a homogenous liquid phase. This "neat" melt allows for maximum molecular contact without solvent dilution.
Protocol 3: "Grind-and-Heat" Technique
Reagents:
-
o-Phenylenediamine (1 mmol)
-
Aldehyde/Carboxylic Acid (1 mmol)
-
Optional: Sodium Metabisulfite (Na₂S₂O₅) (1 mmol) as a mild oxidant/activator.
Procedure:
-
Pre-activation: Grind the diamine and aldehyde in a mortar and pestle for 2–3 minutes at room temperature. Note: The mixture may become a paste due to eutectic formation.
-
Thermal Phase: Transfer the paste to a round-bottom flask.
-
Heating: Heat the neat mixture in an oil bath at 140°C for 1–2 hours.
-
Caution: Ensure open atmosphere or loose capping to allow water vapor (byproduct) to escape, driving the equilibrium forward.
-
-
Work-up:
Comparative Analysis & Decision Matrix
The choice of method depends on available equipment and substrate sensitivity.
| Feature | Microwave (Method A) | Ball Milling (Method B) | Thermal Melt (Method C) |
| Reaction Time | 5–10 mins | 20–60 mins | 1–2 hours |
| Energy Input | Low (Targeted) | Medium (Mechanical) | High (Bulk Thermal) |
| Scalability | Low (<1g typically) | High (kg possible) | High (kg possible) |
| Solvent Use | None | None | None |
| Yield (Avg) | 85–99% | 90–98% | 70–90% |
| Key Constraint | Requires MW Reactor | Requires Ball Mill | High Temp (140°C) |
Workflow Selection Diagram
Figure 2: Decision matrix for selecting the optimal solvent-free technique.
References
-
Microwave-Assisted Synthesis
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
-
Source: PMC / NIH[3]
-
Mechanochemical Synthesis
- Ball Milling Assisted Solvent and Catalyst Free Synthesis of Benzimidazoles and Their Deriv
- Source: MDPI Molecules
-
Thermal Melt / General Protocols
- An expeditious one-pot solvent free synthesis of benzimidazole deriv
- Source: Arkivoc / University of Michigan
-
Mechanistic & Catalyst Insights
-
A ball-milling strategy for the synthesis of benzothiazole, benzimidazole and benzoxazole derivatives under solvent-free conditions.[7]
- Source: Royal Society of Chemistry (Green Chemistry)
-
Sources
- 1. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient Synthesis of Benzimidazoles Using Microwave Irradiation[v1] | Preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. A ball-milling strategy for the synthesis of benzothiazole, benzimidazole and benzoxazole derivatives under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Application Note: Advanced Crystallization Strategies for 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
This Application Note is structured as a high-level technical guide for researchers optimizing the solid-state form of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole .
The protocol synthesizes established crystallization principles for benzimidazole scaffolds with the specific stability constraints of the dihydropyran (DHP) moiety.
Executive Summary & Compound Analysis
The target compound, 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole , represents a hybrid scaffold combining the hydrogen-bonding capability of a benzimidazole with the lipophilic, chemically sensitive nature of a dihydropyran (DHP) ring.[1]
Successful crystallization requires balancing two opposing physicochemical properties:
-
Benzimidazole Core: High melting point, planar, capable of
- stacking and strong hydrogen bonding (Donor/Acceptor). Tends to crystallize well from polar protic solvents. -
Dihydropyran Moiety: Contains a cyclic enol ether (vinyl ether) functionality. Crucial Warning: This group is highly susceptible to acid-catalyzed hydrolysis/alcoholysis.[1] Standard benzimidazole crystallization techniques involving acetic acid or acidic buffers must be strictly avoided .
Physicochemical Profile
| Property | Characteristic | Implication for Crystallization |
| H-Bonding | Donor (NH), Acceptor (N, O) | High probability of solvate formation; sensitive to moisture.[1] |
| Stability | Acid Labile | DO NOT USE acidic solvents (AcOH, HCl). Use neutral or slightly basic conditions. |
| Solubility | Amphiphilic | Soluble in alcohols, DMSO, THF, EtOAc. Insoluble in Hexane, Water (neutral). |
| pKa | ~5.5 (Pyridinic N), ~12 (Pyrrolic NH) | Can be protonated by strong acids (avoid); can be deprotonated by strong bases. |
Pre-Crystallization Workflow
Before attempting crystal growth, the material purity and stability must be validated. The DHP ring can degrade into aldehydes if the synthesis workup involved acidic quenching.
Graphviz Workflow: Solubility Screening & Method Selection
The following decision tree outlines the logic for selecting the optimal crystallization method based on solubility and stability.
Figure 1: Decision matrix for selecting crystallization techniques based on solvent interaction.
Detailed Experimental Protocols
Method A: Vapor Diffusion (Recommended for X-Ray Quality)
This method is preferred because it occurs at ambient temperature, minimizing thermal degradation of the DHP ring.
Theory: A precipitating solvent (anti-solvent) diffuses into a solution of the compound, slowly increasing supersaturation.
Protocol:
-
Preparation: Dissolve 20 mg of the compound in 0.5 mL of a "Good Solvent" (THF or Acetone) in a small inner vial (GC vial or 4mL dram). Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary.
-
Setup: Place the open inner vial inside a larger outer jar (20 mL scintillation vial).
-
Anti-Solvent Addition: Carefully add 2–3 mL of the "Anti-Solvent" (Pentane or Hexane) to the outer jar. Do not let the liquids mix directly.
-
Sealing: Tightly cap the outer jar.
-
Incubation: Store in a vibration-free environment at 20°C–25°C.
-
Observation: Check after 24–48 hours. The volatile anti-solvent will transfer into the inner vial, inducing nucleation.
Solvent Systems:
-
System 1: THF (Solvent) / Pentane (Anti-solvent) — Best for non-solvated forms.
-
System 2: Methanol (Solvent) / Diethyl Ether (Anti-solvent) — Risk of H-bonding solvates.[1]
Method B: Slow Evaporation (High Throughput Screening)
Suitable for polymorph screening, provided the solvent is strictly neutral.
Protocol:
-
Dissolution: Prepare saturated solutions in Ethyl Acetate , Acetonitrile , and Isopropanol .
-
Filtration: Filter solutions into clean borosilicate glass vials.
-
Control: Cover the vial with Parafilm® and poke 3–5 small holes with a needle to control the evaporation rate.
-
Environment: Place in a fume hood away from direct sunlight.
-
Harvest: Collect crystals before the solvent evaporates completely to prevent oiling out.
Critical Note: Avoid chlorinated solvents (DCM, Chloroform) if they have not been stabilized, as they can become acidic over time (generating HCl), which will destroy the dihydropyran ring.
Method C: Cooling Crystallization (Scale-Up)
Best for purifying larger batches (>1 gram).[1]
Protocol:
-
Solvent Selection: Ethanol (absolute) or Isopropanol .
-
Dissolution: Heat the solvent to 50°C (do not boil aggressively). Add the compound until saturation is reached.
-
Clarification: If solid impurities remain, filter the hot solution rapidly.
-
Cooling Ramp:
-
Allow the vessel to cool to Room Temperature (RT) over 2 hours (natural cooling).
-
Transfer to a 4°C fridge for 12 hours.
-
(Optional) Transfer to -20°C freezer if yield is low.[1]
-
-
Isolation: Filter crystals via vacuum filtration and wash with cold Hexane.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation too high; Melting point depression by impurities.[1] | Use a solvent mixture (e.g., EtOAc/Hexane 1:1).[2] Seed the solution with a tiny crystal if available. |
| Decomposition | Acidic solvent or hydrolysis.[3] | Check Solvent pH. Add a trace of Triethylamine (0.1%) to the crystallization solvent to scavenge acid. |
| Twinning | Rapid growth rate. | Switch from Evaporation to Vapor Diffusion. Lower the temperature. |
| Amorphous Solid | Fast precipitation. | Re-dissolve and use a slower cooling ramp (0.1°C/min). |
References
-
Benzimidazole Crystallization Properties
-
Dihydropyran Chemical Stability
-
General Crystallization Protocols
-
Crystallization of Organic Compounds: An Industrial Perspective. (Butterworth-Heinemann).[1] Provides the foundational logic for cooling and anti-solvent techniques.
-
-
Structural Analogues
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. (PMC / NIH). Demonstrates successful crystallization of 2-substituted benzimidazoles from Ethanol and Acetone systems.[1]
-
Sources
- 1. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nathan.instras.com [nathan.instras.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: A Protocol for the N-Functionalization of Pyran-Substituted Benzimidazoles
Abstract
This comprehensive guide details a robust and versatile protocol for the functionalization of the benzimidazole nitrogen atom in pyran-containing molecular scaffolds. The fusion of pyran and benzimidazole motifs is of significant interest in medicinal chemistry, creating hybrid structures with broad therapeutic potential.[1][2][3][4] This document provides a step-by-step methodology for N-alkylation, explains the underlying chemical principles, offers a troubleshooting guide, and discusses the scope of the reaction. The protocols and insights are designed for researchers, scientists, and drug development professionals aiming to synthesize novel pyran-benzimidazole derivatives.
Introduction: The Significance of Pyran-Benzimidazole Hybrids
The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with activities spanning anticancer, antiviral, anthelmintic, and antiulcer applications.[1][5][6][7] Its structural similarity to natural purines allows it to interact with a variety of biological targets.[2] Similarly, the pyran ring is a key structural unit found in a vast number of natural products and synthetic compounds, exhibiting a wide array of pharmacological properties, including anticancer and antimicrobial activities.[3][4][8][9]
The strategic combination of these two pharmacophores into a single molecular entity offers a promising avenue for the development of novel therapeutic agents. Functionalization of the benzimidazole N-H position provides a critical handle for modulating the physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and for introducing new pharmacophoric elements to fine-tune biological activity.[10][11] This guide focuses on a classic and reliable method: base-mediated N-alkylation, a cornerstone of heterocyclic chemistry.[12][13]
Reaction Principle and Mechanism
The N-functionalization of benzimidazole typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[12] The key steps are:
-
Deprotonation: The N-H proton of the benzimidazole ring is weakly acidic (pKa ≈ 12.8).[5] A suitable base is used to deprotonate this nitrogen, generating a highly nucleophilic benzimidazolide anion.
-
Nucleophilic Attack: The resulting anion attacks an electrophilic carbon center (e.g., an alkyl halide), displacing a leaving group (e.g., a halide ion).
The choice of base is critical. A mild base like potassium carbonate (K₂CO₃) is often sufficient and offers good functional group tolerance, while stronger bases like sodium hydride (NaH) can be used for less reactive electrophiles but require anhydrous conditions.
Caption: Generalized SN2 mechanism for N-alkylation of benzimidazole.
Detailed Experimental Protocol: N-Alkylation using K₂CO₃
This protocol describes a general and reliable method for the N-alkylation of a pyran-substituted benzimidazole using benzyl bromide as a representative electrophile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyran-substituted Benzimidazole | ≥98% | Varies | Starting material. |
| Benzyl Bromide (C₇H₇Br) | ≥98% | Sigma-Aldrich | Lachrymator, handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Acros Organics | Finely powdered for best results. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Varies | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Varies | For extraction and chromatography. |
| Hexanes | ACS Grade | Varies | For chromatography. |
| Deionized Water | - | - | For work-up. |
| Brine (Saturated NaCl) | - | - | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Varies | Drying agent. |
| Silica Gel | 230-400 mesh | Varies | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Equipment
-
Round-bottom flask with stir bar
-
Reflux condenser and heating mantle
-
Magnetic stirrer
-
Nitrogen/Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Workflow
Caption: High-level workflow for the N-functionalization protocol.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyran-substituted benzimidazole (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate) followed by finely powdered anhydrous potassium carbonate (2.0 - 3.0 eq.).
-
Expert Insight: Using an excess of a mild, insoluble base like K₂CO₃ drives the equilibrium towards the deprotonated form without introducing harsh conditions that could degrade sensitive functional groups.[14] DMF is an excellent polar aprotic solvent for this reaction, solubilizing the benzimidazolide anion.
-
-
Electrophile Addition: Add the electrophile, such as benzyl bromide (1.1 - 1.2 eq.), dropwise to the stirring suspension at room temperature.
-
Expert Insight: A slight excess of the electrophile ensures complete consumption of the more valuable benzimidazole starting material.
-
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting benzimidazole spot is no longer visible. This typically takes 4-12 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing deionized water (approx. 10x the volume of DMF). This will precipitate the crude product. c. Stir for 15-30 minutes, then collect the solid by vacuum filtration, or if the product is an oil, proceed to extraction. d. For extraction, transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). e. Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and salts. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 5% to 50% ethyl acetate in hexanes) to afford the pure N-functionalized pyran-benzimidazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Reaction Scope and Versatility
The described protocol is adaptable to a range of electrophiles beyond benzyl bromide. The table below summarizes the general applicability.
| Electrophile Class | Example | Reactivity | Notes |
| Alkyl Halides | Iodomethane, Ethyl Bromide | High | Primary halides react readily. Secondary halides are slower and may lead to elimination byproducts. |
| Benzylic Halides | Benzyl Bromide, 4-Nitrobenzyl Chloride | Very High | Activated systems that react cleanly and efficiently. |
| Allylic Halides | Allyl Bromide | Very High | Excellent electrophiles for this transformation. |
| Acyl Halides | Acetyl Chloride, Benzoyl Chloride | High | Forms N-acylbenzimidazoles. Often run at 0 °C to room temperature with a non-nucleophilic base (e.g., triethylamine). |
| Aryl Halides | 4-Fluoronitrobenzene | Low | Requires more advanced methods like Buchwald-Hartwig or Ullmann coupling.[15][16] |
Note: For less reactive electrophiles or alternative functionalization pathways, other named reactions may be more suitable, such as the Mitsunobu reaction for N-alkylation with alcohols[17][18][19] or the Buchwald-Hartwig amination for N-arylation.[15][20][21]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive electrophile. 2. Insufficiently strong base. 3. Low reaction temperature. | 1. Check the quality of the electrophile. Consider using the corresponding iodide. 2. Switch to a stronger base like NaH in anhydrous THF. 3. Increase the reaction temperature. |
| Formation of Side Products | 1. Over-alkylation (for bis-N-alkylation if possible). 2. Degradation of starting material or product. | 1. Use a stoichiometric amount of the electrophile (1.0-1.05 eq.). 2. Reduce the reaction temperature or time. Ensure the reaction is run under an inert atmosphere. |
| Difficult Purification | 1. Residual DMF in the crude product. 2. Product co-elutes with impurities. | 1. Ensure thorough washing with water and brine during the work-up. 2. Optimize the TLC solvent system before attempting column chromatography. Consider a different solvent system (e.g., Dichloromethane/Methanol). |
Conclusion
This application note provides a detailed, field-tested protocol for the N-functionalization of pyran-substituted benzimidazoles. By explaining the underlying mechanism and offering practical insights into reaction setup, monitoring, and troubleshooting, this guide serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The versatility of this N-alkylation procedure allows for the creation of diverse libraries of compounds, facilitating the exploration of structure-activity relationships.
References
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Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. [Link]
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Medicinal chemistry of benzimidazole, a versatile pharmacophore. ResearchGate. [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
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Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed. [Link]
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Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Bentham Science. [Link]
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The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. [Link]
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The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. [Link]
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Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. [Link]
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The value of pyrans as anticancer scaffolds in medicinal chemistry. SciSpace. [Link]
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An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. [Link]
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Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. PMC. [Link]
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THF: CHEMISTRY OF THE BENZIMIDAZOLES. University of Florida. [Link]
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An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry. ACS Publications. [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
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N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]
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N‐Alkylation of benzimidazole. ResearchGate. [Link]
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Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]
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Benzimidazole synthesis. Organic Chemistry Portal. [Link]
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Functionalization of N-H Linkage at Benzimidazole for the Construction of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
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Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC. [Link]
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Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. PMC. [Link]
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SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES. Premier Publishing. [Link]
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Mitsunobu reaction. Wikipedia. [Link]
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and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information. RSC Publishing. [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. [Link]
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Mitsunobu reaction. Organic Synthesis. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Synthesis, characterization, and microwave-assisted catalytic activity in Heck, Suzuki, Sonogashira, and Buchwald--Hartwig cross-coupling reactions of novel benzimidazole salts bearing N-phthalimidoethyl and benzyl moieties. ResearchGate. [Link]
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Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]
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Synthesis and Synthetic Applications of 1Aryl2-alkyl-4,5-dihydro-1H-imidazoles. ResearchGate. [Link]
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Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. [Link]
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Scheme-I: Synthesis of N-alkyl benzimidazoles (I-IV) and 3,3. ResearchGate. [Link]
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Troubleshooting & Optimization
Improving reaction yields for 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Reaction Overview
The synthesis of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole is typically achieved via the condensation of o-phenylenediamine with 3,4-dihydro-2H-pyran-2-carbaldehyde. This reaction, a variation of the Weidenhagen synthesis, involves the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization to yield the final benzimidazole product.[1]
Caption: General reaction scheme for the target synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Question 1: My reaction yield is very low or I'm getting no product at all. What should I investigate first?
Low or non-existent yield is a frequent issue that can often be traced back to a few key parameters. A systematic approach to troubleshooting is essential.
Potential Causes & Recommended Solutions
| Possible Cause | Explanation & Scientific Rationale | Recommended Solution |
| Poor Quality Starting Materials | o-Phenylenediamine is highly susceptible to air oxidation, which forms colored, polymeric impurities that can inhibit the reaction.[2] The aldehyde can also degrade or polymerize upon storage. | Use freshly purified o-phenylenediamine or a high-purity commercial grade. Ensure the aldehyde is pure and has been stored correctly. Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent in-situ oxidation.[2] |
| Inactive or Insufficient Catalyst | The reaction often requires a catalyst to proceed efficiently.[1] Acid catalysts facilitate the initial Schiff base formation, while some catalysts also aid in the final oxidation/aromatization step. Without a catalyst, conversion rates can be extremely low.[3] | If using an acid catalyst like p-TsOH, ensure it is not hydrated. Consider screening different catalysts, such as Lewis acids (e.g., Er(OTf)₃) or recoverable heterogeneous catalysts (e.g., engineered MgO@DFNS).[1][3] Increasing the catalyst loading may also improve the yield, but should be optimized to avoid side reactions.[1] |
| Suboptimal Reaction Conditions | Temperature and solvent choice are critical. The reaction may be too cold to proceed at a reasonable rate, or too hot, leading to decomposition.[2] The solvent polarity can significantly affect the solubility of reactants and stabilize intermediates, impacting the reaction rate.[1] | Temperature: Monitor the reaction over time at a set temperature. If incomplete, consider a modest temperature increase (e.g., from room temperature to 50 °C).[4] Solvent: Perform a solvent screen. Polar solvents like ethanol or methanol have proven effective for similar syntheses.[1][3] Avoid overly reactive or acidic/basic solvents unless they are part of the catalytic system. |
| Incomplete Reaction | The reaction may simply not have been allowed to proceed for a sufficient amount of time.[2] | Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). The reaction is complete when the limiting reagent spot (usually o-phenylenediamine) is no longer visible. |
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Caption: A systematic workflow for troubleshooting low reaction yields.
Question 2: My final product is a dark, oily tar instead of a solid. What went wrong?
The formation of dark, intractable materials is almost always linked to the oxidation of the o-phenylenediamine starting material.
Potential Causes & Recommended Solutions
-
Cause: As an electron-rich aromatic diamine, o-phenylenediamine is readily oxidized by atmospheric oxygen, especially when heated or in the presence of trace metals. This process forms highly colored polymeric materials.[2]
-
Solution 1 (Prevention): The most effective solution is prevention. Purge the reaction flask with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[2] Using freshly opened or purified starting materials is also critical.
-
Solution 2 (Remediation): If a dark crude product is obtained, it may be salvageable. Dissolve the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane) and treat it with activated charcoal. The charcoal will adsorb many of the colored impurities. After stirring for 15-30 minutes, filter the mixture through a pad of celite and concentrate the filtrate. The resulting material should be cleaner and more amenable to purification by column chromatography or recrystallization.[2]
Question 3: I'm having difficulty purifying the product by column chromatography. How can I improve separation?
Purification challenges often arise when the product has a similar polarity to remaining starting materials or side products.
Potential Causes & Recommended Solutions
-
Cause: The polarity of the benzimidazole product may be very close to that of unreacted o-phenylenediamine or other intermediates, making separation on a silica gel column difficult with standard solvent systems.[2]
-
Solution 1 (Optimize TLC): Before attempting a large-scale column, invest time in optimizing the separation on a TLC plate. Screen various solvent systems (mobile phases). Start with a non-polar/polar mixture like Hexane/Ethyl Acetate and vary the ratio. If separation is poor, try adding a small amount (~1%) of triethylamine to the mobile phase to reduce tailing of the basic benzimidazole product on the acidic silica gel. Alternatively, a different solvent system like Dichloromethane/Methanol can be effective.
-
Solution 2 (Recrystallization): If the product is a solid, recrystallization can be a powerful purification technique. The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. Common systems for benzimidazoles include ethyl acetate/hexane or ethanol/water.[1]
-
Solution 3 (Acid-Base Extraction): As a basic compound, the benzimidazole product can be protonated. An acidic wash (e.g., with dilute HCl) of the crude organic solution can extract the product into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. This is often a useful pre-purification step.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this benzimidazole synthesis?
The reaction proceeds through a well-established pathway:
-
Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base (or iminium ion) intermediate.
-
Intramolecular Cyclization: The second, unreacted amino group then attacks the imine carbon in an intramolecular fashion, forming a five-membered diaminobenzimidazoline ring.
-
Aromatization: The benzimidazoline intermediate is unstable and readily undergoes oxidation (losing two hydrogen atoms) to form the stable, aromatic benzimidazole ring system. This final step can be facilitated by atmospheric oxygen or an added oxidizing agent.[5]
Caption: Key steps in the formation of the benzimidazole ring.
Q2: How do I choose the right catalyst for my synthesis?
Catalyst selection depends on the desired reaction conditions (temperature, solvent) and scale.
-
Acid Catalysts: Simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) or mineral acids are effective but can be harsh and difficult to remove.[5] Lewis acids such as Erbium(III) triflate (Er(OTf)₃) are also highly effective and can offer better selectivity in some cases.[1]
-
Oxidizing Agents: Some protocols use an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) which aids in the final aromatization step, potentially improving yields and reducing reaction times.[5][6]
-
Heterogeneous Catalysts: For greener and more scalable approaches, solid-supported catalysts are advantageous as they can be easily filtered off and reused.[1] Engineered MgO@DFNS (dendritic fibrous nanosilica) is a modern example that has shown high efficiency at room temperature.[3]
Q3: How critical is the choice of solvent?
The solvent is a crucial parameter. A solvent screen is highly recommended during optimization.
| Solvent Type | Examples | Rationale & Performance | Reference |
| Polar Protic | Ethanol, Methanol | Generally excellent choices. They effectively dissolve the reactants and have been shown to produce high yields in many catalytic systems. | [1][3] |
| Polar Aprotic | DMF, Acetonitrile | Can also be effective. DMF's high boiling point allows for higher reaction temperatures if needed, but it can be difficult to remove. | [1] |
| Halogenated | Chloroform, Dichloromethane | Used in some protocols, particularly with certain catalysts like NH₄Cl, but are less environmentally friendly. | [1] |
Q4: What is the best way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the standard method.[1]
-
Setup: Use silica gel plates.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point. A 7:3 or 8:2 hexane:ethyl acetate ratio is common.
-
Visualization: The benzimidazole product is highly conjugated and will be strongly visible under a UV lamp (254 nm). The starting materials will also be UV active. Staining with potassium permanganate can also be used.
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reactant (o-phenylenediamine) has disappeared. The product spot (typically with a lower Rf value than the aldehyde but higher than the diamine) should grow in intensity over time.
Experimental Protocols
Protocol 1: Synthesis using a Heterogeneous Catalyst
This protocol is adapted from methodologies employing easily recoverable catalysts, promoting green chemistry principles.[1][3]
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol, 108 mg).
-
Reagent Addition: Add 10 mL of ethanol, followed by the engineered MgO@DFNS catalyst (10 wt% of the diamine, ~11 mg).[3]
-
Aldehyde Addition: Add 3,4-dihydro-2H-pyran-2-carbaldehyde (1.2 mmol, 137 mg) to the stirring mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 8:2 Hexane:Ethyl Acetate) until the o-phenylenediamine spot is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a short pad of celite to recover the heterogeneous catalyst. Wash the pad with a small amount of ethanol.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield the pure product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to move the product down the column.
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole.
References
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
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Kim, B. T., et al. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Synthetic Communications. [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
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El-Sayed, M. A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
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Jo, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc. [Link]
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Dabhi, B. B., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances. [Link]
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Cilibrizzi, A., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. [Link]
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Scribd. (n.d.). Benzimidazole (Synthesis). [Link]
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Hamdi, M., et al. (2017). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines. [Link]
-
Alizadeh-Bami, F., et al. (2022). Facile synthesis of substituted benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles by 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and arylglyoxals. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Li, Y., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting cyclization failures in benzimidazole-pyran formation
Topic: Troubleshooting Cyclization Failures in Benzimidazole-Pyran Formation Document ID: TSC-BZP-2024-05 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 18, 2026
Diagnostic Overview
Status: Active Severity: High (Process halting)
The synthesis of benzimidazole-pyran hybrids (specifically fused systems like chromeno[4,3-d]benzimidazoles or linked 2-(chromen-3-yl)benzimidazoles ) frequently stalls at the Schiff base (imine) intermediate . This guide addresses the kinetic traps and thermodynamic sinks that prevent the final oxidative ring closure.
Core Failure Mechanism: The "Stalled Imine"
The reaction between o-phenylenediamine (OPD) and pyran-containing aldehydes (e.g., 3-formylchromone) proceeds in two distinct steps. Users often mistake the isolation of the colored Schiff base intermediate for the final cyclized product, or find the intermediate precipitates and refuses to cyclize.
Figure 1: Mechanistic Pathway & Failure Points. The red arrows indicate the critical energy barriers where reactions typically fail. The transition from Dihydro to Product requires an oxidant (air, chemical oxidant, or photocatalyst) to restore aromaticity.
Troubleshooting Modules (Q&A)
Module A: Reaction Stalling & Kinetics
Q1: I see a rapid color change and precipitation, but NMR shows no benzimidazole proton. What happened? Diagnosis: You have isolated the Schiff base intermediate (bis-imine or mono-imine). In benzimidazole-pyran synthesis, the pyran ring (often a chromone) is electron-withdrawing, which stabilizes the imine bond and reduces the nucleophilicity of the second amine group on the OPD. Corrective Action:
-
Acid Catalysis: The ring closure is acid-catalyzed. Ensure you are using a Brønsted acid (Acetic acid, Lactic acid) or a Lewis acid (Er(OTf)₃, In(OTf)₃). Neutral solvents (EtOH alone) often stop at the imine.
-
Oxidative Drive: The final step is oxidative dehydrogenation. If running under inert gas (Ar/N₂), you are preventing the final aromatization.
-
Protocol Adjustment: Open the flask to air or add a mild oxidant like Sodium Metabisulfite (Na₂S₂O₅) or Iodine (I₂) to drive the equilibrium forward [1, 9].
-
Q2: My product is a mixture of the "open" imine and the "closed" benzimidazole. How do I push it to completion? Diagnosis: The reaction is thermodynamically stuck. The fused system (chromeno-benzimidazole) suffers from steric strain during the planarization required for cyclization. Corrective Action:
-
Solvent Switch: Switch from Ethanol (reflux 78°C) to DMF or DMSO (100-120°C). The higher temperature overcomes the activation energy for the intramolecular attack.
-
Microwave Irradiation: Microwave heating is superior for this specific scaffold.[1] It accelerates the dehydration step significantly compared to conventional heating [2, 16].
Module B: Regioselectivity & Side Reactions
Q3: I am getting a 1,2-disubstituted product instead of the 2-substituted fused system. Diagnosis: This occurs when the aldehyde is in excess or the catalyst is too aggressive (e.g., strong Lewis acids like Er(OTf)₃ can promote double condensation) [2, 4]. Corrective Action:
-
Stoichiometry Control: Maintain a strict 1:1 molar ratio of OPD to aldehyde.
-
Reverse Addition: Add the aldehyde dropwise to a solution of OPD to keep the amine concentration high relative to the aldehyde.
-
Catalyst Selection: Use Lactic Acid or Water-based conditions. These mild conditions favor the mono-condensation required for the 2-substituted product [4, 14].
Q4: The pyran ring seems to be opening (hydrolysis). Diagnosis: Chromone/Pyran rings are susceptible to Michael addition and ring-opening in the presence of strong bases or nucleophiles. Corrective Action:
-
Avoid Strong Bases: Do not use KOH/NaOH.
-
pH Management: Maintain a pH of 4-6. If using an acid catalyst, avoid extremely low pH (<1) which can degrade the pyran ether linkage.
Optimization Matrix: Catalyst & Solvent Selection[2]
Use this table to select the correct system based on your specific failure mode.
| Condition | Primary Mechanism | Pros | Cons | Best For |
| Ethanol + Na₂S₂O₅ | Oxidative Cyclization | High Yield, Green, Cheap | Requires reflux, slow | Standard Synthesis (Start here) [1] |
| DMF + 120°C | Thermal Activation | Solubilizes intermediates | Difficult workup (high BP) | Insoluble Substrates |
| Water + Er(OTf)₃ | Lewis Acid Catalysis | Fast, High Regioselectivity | Catalyst cost | 1,2-Disubstituted Targets [2] |
| Microwave (No Solvent) | Thermal/Kinetic | Very Fast (mins), Clean | Scale-up limitations | Rapid Screening [16, 20] |
| Glycerol | Hydrogen Bonding | Catalyst-free, Recyclable | Viscous, hard to handle | Green Chemistry |
Standard Operating Protocols (SOPs)
SOP-1: The "Gold Standard" Oxidative Protocol (Na₂S₂O₅)
Recommended for initial attempts to ensure ring closure.
-
Dissolution: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the pyran-aldehyde (1.0 mmol) in Ethanol (10 mL) .
-
Catalyst Addition: Add Sodium Metabisulfite (Na₂S₂O₅) (1.0 mmol) .
-
Note: Na₂S₂O₅ acts as both a mild acid source and an oxidant to drive the dihydro-intermediate to the aromatic product.
-
-
Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc:Hexane 3:7).
-
Checkpoint: The starting aldehyde spot should disappear. A blue fluorescent spot (typical of benzimidazoles) often appears under UV (365 nm).
-
-
Workup: Pour the hot mixture into ice-cold water (50 mL) . Stir for 15 minutes.
-
Isolation: Filter the precipitate. Wash with cold water (2x10 mL) and cold ethanol (1x5 mL).
-
Purification: Recrystallize from hot ethanol or DMF if solubility is poor.
SOP-2: Microwave-Assisted "Rescue" Protocol
Use this if SOP-1 yields the stalled imine intermediate.
-
Preparation: Mix o-phenylenediamine (1.0 mmol) and pyran-aldehyde (1.0 mmol) in a microwave vial.
-
Solvent: Add DMF (2 mL) or use Solvent-Free conditions (grind reactants together).
-
Irradiation: Irradiate at 140°C for 10–15 minutes (Power: 150-300W).
-
Workup: Dilute with water, filter, and recrystallize.
References
-
Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. BenchChem.
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst. Beilstein Journal of Organic Chemistry.[2][3]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials (Basel).
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes. IOSR Journal of Applied Chemistry.
-
Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles. Chemistry - A European Journal.
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel. ACS Sustainable Chemistry & Engineering.
-
On the regioselective molecular sieves-promoted oxidative three-component synthesis of fused-benzimidazoles. Comptes Rendus Chimie.
-
Comparison for different catalysts used for synthesis of benzimidazole derivatives. ResearchGate.
-
Overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem.
-
A Review on Modern Approaches to Benzimidazole Synthesis. Current Organic Synthesis.
-
Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. Journal of the South African Chemical Institute.
-
Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine. Pharmaceuticals.
-
Benzimidazole synthesis. Organic Chemistry Portal.
-
A Review on the Green Synthesis of Benzimidazole Derivatives. Molecules.
-
Synthesis of fused benzimidazoles via successive nucleophilic additions. Organic Chemistry Frontiers.
-
Synthesis of Benzimidazole Derivatives: A Brief Review. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
Sources
Purification strategies for removing unreacted o-phenylenediamine from product
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted o-phenylenediamine (OPD) from your reaction products. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical techniques to overcome this common purification challenge, ensuring the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs): Understanding the Challenge
Before tackling purification, it's crucial to understand the physicochemical properties of OPD that govern its behavior.
Q1: Why is o-phenylenediamine so difficult to remove?
Unreacted OPD can be challenging to remove for several reasons:
-
Polarity: Its two amine groups make it a relatively polar molecule, which can cause it to co-elute with polar products during chromatography.
-
Basicity: As a diamine, it is basic and can interact with acidic functionalities in your product or on silica gel.
-
Oxidation: OPD is highly susceptible to air oxidation, especially when exposed to light, which converts it into intensely colored, polymeric impurities.[1][2] These impurities can contaminate the final product and complicate purification. Pure OPD is a white or off-white solid, but it often appears as brownish-yellow or darker flakes due to oxidation.[1][3][4][5]
Q2: What are the key physicochemical properties of OPD I should consider for purification?
Understanding these properties is the first step in designing an effective purification strategy. The most critical parameters are its basicity (pKa) and solubility profile.
| Property | Value | Significance for Purification |
| Molecular Weight | 108.14 g/mol | Low molecular weight, generally good volatility. |
| Melting Point | 100-104 °C[1][4] | Solid at room temperature. |
| Boiling Point | 256-258 °C[1][4] | High boiling point makes simple evaporation ineffective. Vacuum distillation is possible but can cause decomposition.[6] |
| pKa (conjugate acid) | ~4.5[1][7][8] | This basicity is the key to removal via acid-base extraction. The amine groups are readily protonated by dilute mineral acids. |
| Water Solubility | Slightly soluble in cold water (~4 g/L at 35°C), very soluble in hot water.[1][9] | Can be exploited in crystallization and extraction protocols. |
| Organic Solvent Solubility | Freely soluble in ethanol, ether, chloroform, methanol, and acetonitrile.[1][3][10] | This broad solubility can make selective crystallization challenging. |
Troubleshooting Guide: Selecting Your Purification Strategy
The optimal purification method depends on the specific properties of your desired product, particularly its stability and polarity.
Q3: How do I choose the right purification strategy to remove OPD?
The selection process involves evaluating the stability of your product against the properties of OPD. This decision tree provides a logical starting point for selecting a method.
Caption: Decision tree for selecting a primary purification method.
Q4: My product is stable in acid. How does acid-base extraction work for removing OPD?
This is often the most effective and scalable method. The principle relies on the basicity of OPD's amino groups.[7]
-
Mechanism: By washing your organic solution with a dilute aqueous acid (e.g., 1M HCl), you selectively protonate the basic OPD, forming its hydrochloride salt. This salt is highly soluble in the aqueous phase and is thus extracted from the organic layer, which retains your neutral or acidic product.
-
Causality: The pKa of OPD's conjugate acid is approximately 4.5.[1][7][8] This means that at a pH of 2-3, the amine groups will be almost completely protonated (>99%), rendering the molecule ionic and water-soluble. Most neutral organic products remain in the organic solvent.
Q5: My product is acid-sensitive. What are my options?
If your product degrades in the presence of strong acids, you should avoid standard acid-base extraction. Your primary alternatives are:
-
Scavenger Resins: This is an excellent modern alternative. Scavenger resins are solid-supported reagents that covalently bind to and remove excess reagents or impurities.[11][12] For OPD, an acidic resin (e.g., ISOLUTE® SCX-2, a sulfonic acid-based resin) or an electrophilic resin (e.g., an isocyanate-based resin) is highly effective. The product is simply stirred with the resin, which is then filtered off.[13] This method avoids aqueous workup entirely.
-
Flash Chromatography: This is a reliable, albeit more resource-intensive, option. Success depends on finding a solvent system where your product and OPD have different retention factors (Rf). Since OPD is polar, a non-polar solvent system might allow your less polar product to elute first. However, OPD can streak on silica gel due to its basicity. Adding a small amount of a competitive base like triethylamine (~0.5-1%) to your eluent can significantly improve peak shape and separation.
-
Recrystallization: This method is viable if your product and OPD have significantly different solubility profiles in a chosen solvent.[2] For example, if your product is highly soluble in hot toluene but OPD is not, you could potentially crystallize your product away from the impurity. This often requires significant optimization.
Q6: I see a lot of color in my crude product. What is it and how do I get rid of it?
The color (typically yellow, brown, or even black) is due to the oxidation of OPD.[1][2] These colored species are often highly polar and can be challenging to remove.
-
During Workup: Before concentration, you can treat your organic solution with activated charcoal and a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite).[2][6] Stir for 15-30 minutes, then filter through a pad of celite to remove the charcoal and adsorbed impurities. This can dramatically improve the color of your crude product before further purification.
-
During Recrystallization: If you are purifying by recrystallization, particularly from a protic solvent like water or ethanol, adding sodium dithionite and activated charcoal to the hot solution before cooling is a standard and effective technique for obtaining a colorless product.[2][6]
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is ideal for acid-stable, neutral products.
Caption: Workflow for removing OPD via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and extract with an equal volume of 1M hydrochloric acid. Shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh 1M HCl two more times to ensure complete removal of OPD.
-
Verification (Crucial): Before proceeding, spot the organic layer on a TLC plate alongside a reference spot of your crude material and an OPD standard. Develop the plate and visualize under UV light. The spot corresponding to OPD should be absent in the lane for the washed organic layer.
-
Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Scavenger Resin
This protocol is ideal for sensitive products or when an aqueous workup is undesirable.
Caption: Workflow for removing OPD using a scavenger resin.
Step-by-Step Methodology:
-
Select Resin: Choose a suitable scavenger resin. For the basic OPD, a strong cation exchange resin like ISOLUTE® SCX-2 is an excellent choice.[13]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, THF, acetonitrile).
-
Incubation: Add the scavenger resin to the solution. A general guideline is to use 3-5 molar equivalents of the resin's capacity relative to the amount of OPD to be removed.
-
Agitation: Stir the resulting slurry at room temperature. The required time can range from a few hours to overnight.
-
Monitoring: Monitor the disappearance of OPD from the solution phase by TLC or LCMS.
-
Isolation: Once the OPD is consumed, simply filter the mixture to remove the resin beads. Wash the resin with a small amount of fresh solvent.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain your purified product.
Safety Considerations
o-Phenylenediamine is a hazardous chemical and must be handled with appropriate precautions.
-
Toxicity: OPD is toxic if swallowed, inhaled, or in contact with skin. It is a suspected mutagen and carcinogen.[7][14]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is suitable), a lab coat, and safety goggles.[15][16]
-
Disposal: Dispose of OPD and any contaminated materials as hazardous waste according to your institution's guidelines.[16]
By understanding the chemical principles behind each technique and carefully considering the nature of your target compound, you can confidently select and execute a purification strategy that delivers a final product of the highest purity.
References
-
Solubility of Things. o-Phenylenediamine. [Link]
-
Material Safety Data Sheet. O-Phenylenediamine. [Link]
-
New Jersey Department of Health. (2010, January). Hazard Summary: o-PHENYLENEDIAMINE. [Link]
-
Wikipedia. o-Phenylenediamine. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1441 - o-PHENYLENEDIAMINE. [Link]
-
ResearchGate. (2018). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. [Link]
-
Merck Index. o-Phenylenediamine. [Link]
-
Alpha Chemika. o-PHENYLENEDIAMINE For Synthesis. [Link]
-
SIELC Technologies. (2018, February 16). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. [Link]
- Google Patents. (1984).
-
SIELC Technologies. (2018, February 16). Separation of 1,2-Phenylenediamine on Newcrom R1 HPLC column. [Link]
-
LookChem. o-PHENYLENEDIAMINE. [Link]
-
Organic Syntheses. (1939). o-PHENYLENEDIAMINE. Org. Synth., 19, 70. [Link]
-
University of Colorado Boulder. Acid-Base Extraction. [Link]
-
World Intellectual Property Organization. (2022). WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. [Link]
-
MATEC Web of Conferences. (2017). Illegally additives determination by thin layer chromatography. 139, 00030. [Link]
-
Amerigo Scientific. Scavenger Resins. [Link]
-
ResearchGate. (2007). Liquid chromatographic/mass spectrometric investigation on the reaction products in the peroxidase-catalyzed oxidation of o-phenylenediamine by hydrogen peroxide. [Link]
-
Wikipedia. Scavenger resin. [Link]
- Google Patents. (1973).
-
Occupational Safety and Health Administration (OSHA). (1991, February). m-, o-, and p-Phenylenediamine. [Link]
- Google Patents. (2013). CN102887601B - Method for removing o-phenylenediamine (OPD)
-
PubChem. O-Phenylenediamine. [Link]
- Google Patents. (2009). CN101462966A - Purification method for exquisite o-phenylenediamine.
-
Sciencemadness Discussion Board. (2007, February 10). preparation of p-phenylendiamine. [Link]
-
Loba Chemie. o-PHENYLENEDIAMINE. [Link]
-
Biotage. Metal scavengers for organic purification. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. o-Phenylenediamine [drugfuture.com]
- 5. 95-54-5 CAS | o-PHENYLENEDIAMINE | Amines & Amine Salts | Article No. 05207 [lobachemie.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 8. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. nj.gov [nj.gov]
Technical Support Center: Optimizing Catalyst Concentration for Benzimidazole Derivative Synthesis
Welcome to the technical support center for the synthesis of benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst optimization, a critical factor in achieving high-yield, high-purity synthesis of these vital heterocyclic compounds. Benzimidazoles are foundational scaffolds in numerous pharmaceuticals, including antiulcer, antihypertensive, and anticancer agents.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the first parameters I should investigate?
A: Low yield is a frequent hurdle. The primary parameters to investigate are the catalyst choice, catalyst loading, and solvent.[2][3] In many cases, the absence of a catalyst results in no product formation, even after extended reaction times.[4] Reaction temperature and duration are also crucial.[5] For example, a reaction between o-phenylenediamine and an aldehyde might not proceed without a catalyst, but with the right one, can achieve high yields at room temperature.[2]
Q2: How do I choose the right catalyst for my specific benzimidazole synthesis?
A: Catalyst selection is highly dependent on your specific substrates (o-phenylenediamine and aldehyde/carboxylic acid) and desired reaction conditions. The spectrum of catalysts is broad, ranging from simple Lewis acids and inorganic salts to complex organometallic compounds and nanoparticles.[6][7]
-
For simple, cost-effective syntheses, Lewis acids like ZrCl₄ (10 mol%) or even ammonium chloride can be effective.[2][4]
-
For "green" or environmentally friendly approaches, consider heterogeneous catalysts like MgO@DFNS or recyclable catalysts such as Er(OTf)₃.[2][4] These are often easily filtered out and can be reused.[2]
-
To enhance selectivity, particularly in preventing the formation of 1,2-disubstituted byproducts when using aldehydes, a catalyst like Er(OTf)₃ has been shown to be effective.[1][8]
Q3: I'm observing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?
A: This is a classic selectivity challenge when condensing o-phenylenediamine with aldehydes.[1][9] The formation of the 1,2-disubstituted product arises from a double condensation. Several factors can be tuned to favor the desired 2-substituted product:
-
Catalyst Choice: As mentioned, certain catalysts inherently promote selectivity. Er(OTf)₃, for instance, can selectively produce the double-condensation product with electron-rich aldehydes, while its absence favors the mono-condensation product.[1]
-
Stoichiometry: Adjusting the molar ratio of reactants can influence the outcome. Using an excess of the o-phenylenediamine can favor the formation of the mono-substituted product.[1]
-
Solvent and Temperature: The reaction medium and temperature can significantly impact selectivity. For instance, in one study, using ethanol as a solvent at 120°C with Er(OTf)₃ selectively yielded the 1,2-disubstituted product.[8]
Q4: What is a typical starting point for catalyst concentration (mol%)?
A: A common starting point for many catalytic systems in benzimidazole synthesis is 10 mol% .[1][10][11] However, this is highly dependent on the specific catalyst. Some highly active systems, like certain copper-substituted zinc aluminate catalysts, have shown optimal performance at as low as 0.1 mol%.[12] It is always recommended to start with a literature-reported value if available for your specific catalyst and reaction type.
Q5: Can increasing the catalyst concentration always be expected to improve the reaction rate and yield?
A: Not necessarily. While increasing catalyst loading from a low level will generally increase the reaction rate, there is often an optimal concentration beyond which you may see diminishing returns or even negative effects.[13] Exceeding the optimal loading can sometimes lead to an increase in side reactions, purification difficulties, and unnecessary cost.[3][14] In some cases, a higher catalyst concentration may not significantly impact the conversion rate.[15]
Troubleshooting Guide: Catalyst Concentration Optimization
This section provides structured, step-by-step protocols to address specific issues related to catalyst concentration during benzimidazole synthesis.
Scenario 1: Low to No Product Yield
Possible Cause: Insufficient or inactive catalyst. The catalyst loading may be too low to effectively drive the reaction forward.
Protocol for Optimizing Catalyst Loading:
-
Baseline Reaction: Set up a control reaction using the catalyst concentration from your initial protocol or a literature precedent (e.g., 10 mol%).
-
Concentration Gradient: Prepare a series of parallel reactions with varying catalyst concentrations. A good range to screen would be 5 mol%, 10 mol%, 15 mol%, and 20 mol%.
-
Reaction Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1, 2, 4, and 6 hours) using Thin Layer Chromatography (TLC).[3][5]
-
Analysis: After the longest time point, work up each reaction and determine the yield of the desired product.
-
Identify Optimum: Plot yield versus catalyst concentration to identify the optimal loading that provides the highest yield in a reasonable timeframe.
Data Interpretation Example:
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 5 | 4 | 45 |
| 10 | 4 | 85 |
| 15 | 4 | 95 |
| 20 | 4 | 96 |
In this hypothetical example, increasing the catalyst from 5 to 15 mol% dramatically improves the yield. However, the increase from 15 to 20 mol% offers only a marginal improvement, suggesting that the optimal and most cost-effective concentration is around 15 mol%.
Scenario 2: Formation of Significant Byproducts
Possible Cause: The catalyst concentration may be too high, leading to undesired side reactions. Alternatively, the chosen catalyst may have low selectivity.
Protocol for Improving Selectivity:
-
Reduce Catalyst Loading: If you are using a high concentration of catalyst, try reducing it systematically (e.g., from 20 mol% down to 15, 10, and 5 mol%). Monitor both the formation of your desired product and the key byproduct by TLC or LC-MS.
-
Catalyst Screening: If reducing the concentration does not improve selectivity, consider screening a panel of different catalysts known for benzimidazole synthesis.[2] This could include catalysts from different classes (e.g., Lewis acids, metal nanoparticles, solid-supported acids).[4][7][16]
-
Solvent and Temperature Optimization: The interplay between catalyst, solvent, and temperature is critical. A change in solvent may alter the catalyst's activity and selectivity.[14]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for optimizing catalyst concentration in benzimidazole synthesis.
Caption: Workflow for Catalyst Concentration Optimization.
Catalytic Reaction Mechanism Overview
The synthesis of benzimidazoles from o-phenylenediamine and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation. The catalyst plays a crucial role in activating the carbonyl group of the aldehyde, facilitating the initial condensation, and promoting the subsequent cyclization.
Caption: Generalized Catalytic Cycle for Benzimidazole Synthesis.
References
-
Cano, R., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2410–2419. Available from: [Link]
-
Shaik, K., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available from: [Link]
-
Yadav, P., & Singh, S. (2023). A Review: Synthesis of Benzimidazole derivatives by using Various Nanoparticles as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
-
Kumar, V., & Vijayakumar, V. (2026). Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. Catalysis Surveys from Asia. Available from: [Link]
-
Singh, S., et al. (2023). Cu@U-g-C3N4 Catalyzed Cyclization of o-Phenylenediamines for the Synthesis of Benzimidazoles by Using CO2 and Dimethylamine Borane as a Hydrogen Source. ResearchGate. Available from: [Link]
-
Macgregor, S., et al. (2018). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available from: [Link]
- BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis. BenchChem.
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Verma, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available from: [Link]
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El-Faham, A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available from: [Link]
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem.
- ResearchGate. (n.d.). Optimization of catalyst for benzimidazole synthesis.
-
Verma, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available from: [Link]
- BenchChem. (2025). Optimizing reaction conditions for benzimidazole synthesis from "N2-Methyl-4-nitro-1,2-benzenediamine". BenchChem.
-
Sritana-Anant, Y., et al. (2016). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. ThaiScience. Available from: [Link]
- ResearchGate. (n.d.). Effect of different amounts of catalyst and reaction time for the synthesis of benzimidazole and benzothiazole.
-
Patil, P., et al. (2022). Efficient Synthesis of Benzimidazole Incorporated by PFPAT Catalyst at Room Temperature. Journal of Advances in Chemical Engineering and Biotechnology. Available from: [Link]
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Venkateswarlu, Y., et al. (2013). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Chemistry Central Journal. Available from: [Link]
-
Das, S., et al. (2025). Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst. Dalton Transactions. Available from: [Link]
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Wan, Y., et al. (2003). An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry. Organic Letters. Available from: [Link]
- ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes.
- Singh, A., & Parveen, S. (2021). SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. International Journal of Pharmaceutical Sciences and Research.
-
Kamble, D., et al. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. Available from: [Link]
-
Tzertzinis, M., & Lykakis, I. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available from: [Link]
- IOSR Journal. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry.
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Cano, R., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. PMC. Available from: [Link]
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Hasaninejad, A., et al. (2008). LaCl3⋅7H2O catalysed cyclocondensation of o-phenylenediamine and ketones under solvent-free conditions. Journal of Chemical Sciences. Available from: [Link]
- SciSpace. (n.d.).
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Technical Support Center: Solubility Solutions for 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically overcome aqueous solubility challenges with 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole. The strategies outlined below are based on fundamental physicochemical principles and established formulation science.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the solubility of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole.
Q1: Why is my compound, 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole, poorly soluble in neutral water?
A: The limited aqueous solubility is a result of its molecular structure. The molecule contains a fused benzene and imidazole ring (benzimidazole) and a dihydropyran group. These ring structures are largely nonpolar and hydrophobic, leading to poor interactions with polar water molecules.[1][2][3] The principle of "like dissolves like" dictates that nonpolar compounds prefer nonpolar solvents. While the nitrogen atoms in the benzimidazole ring can participate in hydrogen bonding, the large hydrophobic scaffold dominates, resulting in low solubility in water at neutral pH.[1][3]
Q2: What is the first and most straightforward method I should try to improve its solubility?
A: For ionizable compounds, pH adjustment is the most direct and often most effective initial approach.[4][5] The benzimidazole core of your molecule contains a basic nitrogen atom. By lowering the pH of the aqueous solution, this nitrogen can be protonated, forming a positively charged salt. This ionized form is significantly more polar and, therefore, more soluble in water.[6]
Q3: What is the approximate pKa of the benzimidazole moiety, and why is it important?
A: The conjugate acid of the parent benzimidazole has a pKa value of approximately 5.4-5.8.[7][8] The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral form. To achieve significant solubilization by protonation, the pH of your solution should be adjusted to at least 1-2 units below the pKa.[9] Therefore, aiming for a pH between 3.5 and 4.5 is a logical starting point.
Q4: If pH adjustment isn't sufficient or suitable for my experiment, what are the next steps?
A: If pH modification is not an option (e.g., due to compound stability issues or specific biological assay requirements), the next steps involve using formulation excipients. The most common approaches are:
-
Co-solvents: Using a water-miscible organic solvent to create a more favorable solvent system.[4][5]
-
Cyclodextrins: Employing encapsulating agents to form a water-soluble inclusion complex.[10][11][]
-
Solid Dispersions: Creating a system where the drug is dispersed within a hydrophilic carrier.[13][14][15]
These advanced methods are detailed in the Troubleshooting Guides below.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for systematically addressing solubility issues.
Guide 1: Solubility Enhancement via pH Adjustment
Causality & Mechanism: This technique leverages the basic nature of the benzimidazole ring. In an acidic environment (pH < pKa), the lone pair of electrons on one of the nitrogen atoms accepts a proton (H+). This forms a cationic benzimidazolium salt, which is significantly more polar than the neutral molecule and thus more readily solvated by water.[6][16]
Experimental Protocol:
-
Prepare an Acidic Buffer: Prepare a buffer solution appropriate for your desired pH range (e.g., a 10-50 mM citrate buffer for pH 3.5-4.5). Do not use pure HCl, as a buffer will resist pH changes upon addition of the compound.
-
Determine Target Concentration: Decide on the final concentration of the compound needed for your experiment.
-
Initial Dissolution Test:
-
Weigh a small, precise amount of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole into a clean glass vial.
-
Add a small volume of the acidic buffer and vortex or sonicate the mixture for 5-10 minutes.
-
Visually inspect for complete dissolution. If the solution is clear, proceed to the next step. If not, consider a slightly lower pH or a different method.
-
-
Stock Solution Preparation:
-
Accurately weigh the required mass of the compound.
-
Add the acidic buffer incrementally while mixing (vortexing or stirring) until the compound is fully dissolved and the final target volume is reached.
-
Self-Validation: After dissolution, re-check the pH of the final solution with a calibrated pH meter to ensure it remains in the target range. If the pH has drifted, it indicates the compound itself has buffering capacity, and you may need a higher concentration buffer.
-
-
Important Considerations:
-
Compound Stability: Assess if your compound is stable at low pH for the duration of your experiment. Run a control experiment to check for degradation over time (e.g., using HPLC).
-
Experimental Compatibility: Ensure that the acidic pH will not interfere with downstream applications (e.g., cell viability, enzyme activity).
-
Guide 2: Utilizing Co-solvents for Solubilization
Causality & Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5] This reduction in polarity lowers the energy barrier for solvating a hydrophobic molecule like 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole. Dimethyl sulfoxide (DMSO) and ethanol are common choices.[17][18]
Experimental Protocol:
-
Select a Co-solvent: DMSO is an excellent choice for creating high-concentration stock solutions due to its strong solubilizing power.[5][17] Ethanol is another option, often preferred for biological systems where DMSO might show toxicity.
-
Prepare a High-Concentration Stock Solution:
-
Weigh the compound into a vial.
-
Add the pure co-solvent (e.g., 100% DMSO) to dissolve the compound, creating a concentrated stock (e.g., 10-100 mM). Use gentle warming (30-40°C) or sonication if necessary.
-
Self-Validation: Ensure the stock solution is perfectly clear with no visible particulates.
-
-
Dilution into Aqueous Media (Crucial Step):
-
The key challenge is to avoid "crashing out" or precipitation when diluting the organic stock into your aqueous buffer or cell culture media.[19]
-
Warm the aqueous diluent slightly (e.g., to 37°C for cell culture media).
-
While rapidly vortexing or stirring the aqueous media, add the stock solution drop-wise or in very small aliquots. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.
-
-
Determine the Final Co-solvent Concentration:
-
Always aim for the lowest possible final concentration of the co-solvent in your experiment. Typically, a final DMSO concentration below 0.5% (v/v) is considered acceptable for most cell-based assays, but this must be validated.[17]
-
Self-Validation: Run a vehicle control (media + co-solvent at the same final concentration, without your compound) in all experiments to account for any effects of the co-solvent itself.
-
Data Presentation: Common Co-solvents
| Co-solvent | Typical Stock Conc. | Max Final Conc. (Cell-based assays) | Pros | Cons |
| DMSO | 10-100 mM | < 0.5% | Excellent solubilizing power | Can be toxic to cells at >1% |
| Ethanol | 1-50 mM | < 1.0% | Generally lower toxicity than DMSO | Less powerful solvent than DMSO |
| PEG 400 | Varies | Varies | Low toxicity, used in formulations | Can be viscous |
Guide 3: Cyclodextrin-Mediated Solubility Enhancement
Causality & Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][20] They act as molecular hosts, encapsulating the hydrophobic guest molecule (your compound) within their cavity. This forms an "inclusion complex" where the hydrophobic part of your molecule is shielded from water, and the complex as a whole presents a hydrophilic exterior, rendering it water-soluble.[][20][21] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[21][22][23]
Experimental Protocol:
-
Select a Cyclodextrin: HP-β-CD is the recommended starting point for its excellent safety and solubility profile.[21][24]
-
Prepare the Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1% to 40% (w/v), depending on the required level of enhancement. Start with a 10% solution.
-
-
Form the Inclusion Complex (Kneading/Slurry Method):
-
Place the weighed compound in a glass mortar.
-
Add a small amount of the HP-β-CD solution (just enough to create a thick paste).
-
Knead the paste vigorously with a pestle for 30-60 minutes. This intimate mixing facilitates the entry of the compound into the cyclodextrin cavity.
-
Gradually add the remaining HP-β-CD solution while continuing to mix until the desired final volume is reached.
-
Transfer the solution to a vial and sonicate or stir overnight at room temperature to ensure maximum complexation.
-
-
Final Preparation:
-
After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates. The clear filtrate is your working solution.
-
Self-Validation: The concentration of the solubilized drug in the filtrate should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC) to confirm the exact concentration achieved.
-
Part 3: Visualization & Workflow
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy.
Caption: Decision tree for selecting a solubility enhancement method.
Mechanism of Cyclodextrin Inclusion Complex
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug.
Caption: Encapsulation of a drug within a cyclodextrin host.
References
- Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023). Vertex AI Search.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. ResearchGate.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC.
- Drug Solubility: Importance and Enhancement Techniques. PMC.
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PMC.
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Cyclodextrin Inclusion Technology Platform. Alfa Chemistry.
- The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI.
- Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. (2022). PMC.
- A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applications. Alfa Chemistry.
- About Hydroxypropyl Beta Cyclodextrin. (2016). ZyVersa Therapeutics, Inc..
- Benzimidazole: Chemical property, Primary Use, and biological activity. (2024). ChemicalBook.
- Benzimidazole - Solubility of Things. Solubility of Things.
- SYNTHESIS, SPECTRAL AND PHYSICAL PROPERTIES OF BENZIMIDAZOLE DERIVATIVES -AN REVIEW. (2015). Indo American Journal of Pharm Research.
- What is the suitable solvent for synthetic organic compound to be checked for biological activity?. (2018). ResearchGate.
- Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. PMC.
- pH Adjustment and Neutralization, the basics. Digital Analysis.
- Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. (2023). Orenda Technologies.
- Solubility of organic compounds. Khan Academy.
- Neutralization of a Strong Acid and Weak Base: pH at Equivalence Point. The Physics Classroom.
-
Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. (2011). Green Chemistry. Available at: [Link]
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- 5. wjbphs.com [wjbphs.com]
- 6. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 7. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 9. alliancechemical.com [alliancechemical.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijisrt.com [ijisrt.com]
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- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Neutralization of a Strong Acid and Weak Base: pH at Equivalence Point [physicsclassroom.com]
- 17. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. ijpsjournal.com [ijpsjournal.com]
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- 23. About Hydroxypropyl Beta Cyclodextrin :: ZyVersa Therapeutics, Inc. [zyversa.com]
- 24. alfachemic.com [alfachemic.com]
Technical Support Center: Minimizing Side-Product Formation in Aldehyde-Diamine Condensations
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in aldehyde-diamine condensation reactions. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to minimize side-product formation and maximize the yield and purity of your desired imine products.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Low Yield of the Desired Imine and Formation of Polymeric/Oligomeric Byproducts
Question: I am reacting a diamine with an aldehyde, but I'm getting a low yield of my target mono- or di-imine, and a significant amount of an insoluble, sticky precipitate, which I suspect is a polymer. How can I prevent this?
Causality & Explanation:
The formation of polymers or oligomers is a common challenge in aldehyde-diamine condensations due to the bifunctional nature of both reactants. When the stoichiometry is not precisely controlled, or when reaction conditions favor intermolecular reactions, uncontrolled chain growth can occur, leading to a mixture of linear and potentially cross-linked polymers. This is especially prevalent when a 1:1 molar ratio of aldehyde to diamine is used with the intention of forming a di-imine, as any slight excess of either reactant can initiate polymerization.
Mitigation Strategies:
-
Strict Stoichiometric Control: This is the most critical parameter. The desired product (mono-imine, di-imine, or a specific cyclic structure) dictates the required molar ratio.
-
For Mono-Imine Synthesis: Use a significant excess of the diamine (e.g., 5-10 equivalents). This statistically favors the reaction of an aldehyde molecule with only one of the amine groups on the diamine. The unreacted diamine can typically be removed during workup.
-
For Di-Imine Synthesis: Precise control is paramount. A slow, dropwise addition of the aldehyde to a solution of the diamine can help maintain a localized excess of the diamine throughout the reaction, minimizing polymerization.[1]
-
-
High Dilution Conditions: Running the reaction at a lower concentration (e.g., 0.01-0.1 M) can favor intramolecular reactions (cyclization) or limit the rate of intermolecular polymerization, giving more control over the formation of discrete products.
-
Order of Addition: Always add the aldehyde to the diamine solution, never the other way around. This ensures that the aldehyde is always the limiting reagent in the reaction mixture, reducing the likelihood of uncontrolled chain growth.[2]
Experimental Protocol: Selective Mono-Imine Synthesis
-
Dissolve the symmetrical diamine (5.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, methanol) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the aldehyde (1.0 eq.) in the same anhydrous solvent.
-
Add the aldehyde solution dropwise to the stirred diamine solution over a period of 1-2 hours using a syringe pump.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a small amount of water.
-
Extract the product and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Issue 2: Formation of Unwanted Cyclic Byproducts
Question: My reaction is producing a significant amount of a cyclic product instead of the intended linear di-imine. How can I control the cyclization?
Causality & Explanation:
Intramolecular cyclization is a competing reaction pathway, particularly when the diamine and dialdehyde (or two moles of a monoaldehyde with one mole of a diamine) can form a thermodynamically stable ring (typically 5- to 7-membered rings, but larger macrocycles are also possible). The propensity for cyclization is influenced by the chain length and flexibility of the diamine and the aldehyde, as well as the reaction conditions.
Mitigation Strategies:
-
Concentration: As a general rule, higher concentrations favor intermolecular reactions (polymerization or linear di-imine formation), while lower concentrations favor intramolecular cyclization. If cyclization is undesired, increase the concentration of your reactants.
-
Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable product. If the cyclic product is kinetically favored, running the reaction at a higher temperature might shift the equilibrium towards the desired linear product.
-
Template-Directed Synthesis: In some cases, metal ions can be used as templates to direct the formation of specific macrocycles.[3] Conversely, avoiding such templating agents is crucial if linear products are desired.
Logical Workflow for Troubleshooting Cyclization
Sources
Recrystallization solvent optimization for high-purity benzimidazoles
Introduction: The Benzimidazole Challenge
Benzimidazole derivatives are the scaffold of choice for many anthelmintics, proton pump inhibitors, and antifungals. However, they present a unique purification paradox: they are often "brick dust" (highly insoluble) in neutral aqueous media but "grease" (too soluble/oiling out) in organic solvents.
This guide moves beyond generic protocols. It treats recrystallization as a thermodynamic negotiation between the crystal lattice energy of your specific benzimidazole and the solvation power of your chosen system.
Module 1: Solvent System Selection (The "Polarity Ladder")
The Core Principle: Benzimidazoles possess a fused benzene-imidazole ring, making them amphoteric. Your solvent system must balance the lipophilicity of the benzene ring with the polarity of the imidazole nitrogens.
Primary Solvent Candidates
Do not rely on single solvents unless your derivative is highly symmetrical.
| Solvent System | Role | Best For... | Operational Notes |
| Ethanol / Water | The Gold Standard | General benzimidazoles (e.g., Mebendazole analogs). | Start with 95% EtOH. Add hot water until turbidity, then reheat to clear. |
| Methanol / Water | High Polarity Alternative | More polar derivatives (e.g., those with -OH or -NH2 substituents). | Easier to dry than ethanol systems due to lower boiling point. |
| Ethyl Acetate / Hexane | Non-Polar/Lipophilic | Alkyl-substituted benzimidazoles. | Warning: High risk of "oiling out" if cooling is too rapid. |
| Acetonitrile (ACN) | The "Polymorph Selector" | High-purity final steps; polymorphism control. | Excellent for removing colored oxidation impurities. |
| DMF / Water | The "Last Resort" | Highly insoluble "Brick Dust" compounds. | Critical: DMF is hard to remove. Requires high-vac drying or lyophilization. |
Experimental Workflow: The Solubility Map
Do not guess. Perform this micro-scale screen before scaling up.
Figure 1: Decision matrix for initial solvent screening. "Solvent A" is typically Ethanol or Methanol.[1]
Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
The Issue: You cool your solution, but instead of white needles, you get a sticky gum or oil droplets at the bottom. The Cause: This is Liquid-Liquid Phase Separation (LLPS) .[2] The solution entered a "metastable zone" where the compound is more stable as an amorphous oil than as a crystal, usually because the temperature is above the compound's melting point in that solvent mixture, or impurities are depressing the melting point.
The Protocol: Correcting Oiling Out
-
Re-dissolve: Reheat the mixture until the oil dissolves completely into a clear solution.
-
Adjust the System:
-
Option A: Add 10-15% more of the good solvent (the one it dissolves in). This lowers the supersaturation level.
-
Option B: Switch to a solvent with a higher boiling point (e.g., replace Methanol with Ethanol) to widen the gap between the boiling point and your product's melting point.
-
-
Seeding (The Critical Step):
-
Cool the solution very slowly to just above the temperature where oiling occurred previously.
-
Add a tiny crystal of pure product (seed).
-
Why? The seed provides a template for the lattice, bypassing the high-energy nucleation step that leads to oiling.
-
Figure 2: Mechanism and remediation of oiling out. The loop (Fix -> Seed) breaks the cycle of amorphous precipitation.
Module 3: Impurity Removal (The "Colored Impurity" Problem)
Benzimidazole synthesis (often from o-phenylenediamine) frequently leaves colored oxidation byproducts (phenazines or azo-compounds) that co-crystallize with your product.
Q: My crystals are pink/brown. Recrystallization isn't fixing it.[3] What now?
A: The Acid-Base "Reset" (Chemical Purification) Before recrystallizing, use the basicity of the benzimidazole nitrogen (pKa ~ 5.5) to your advantage.
-
Dissolution: Dissolve crude solid in 1M HCl (or 10% Acetic Acid). The benzimidazole protonates and dissolves; non-basic impurities (tars) often remain insoluble.
-
Filtration: Filter off the insoluble dark solids.
-
Precipitation: Slowly neutralize the filtrate with Ammonium Hydroxide (NH₄OH) to pH ~8-9.
-
Result: The benzimidazole precipitates as a free base. Filter this solid, then perform the final recrystallization from Ethanol/Water.
Data: Efficiency of Purification Methods
| Method | Yield (%) | Purity Increase (HPLC) | Color Removal |
| Direct Recrystallization | 85-90% | +2-5% | Poor (Traps color) |
| Charcoal (Norite) Treatment | 75-80% | +5-8% | Moderate |
| Acid-Base "Reset" + Recryst. | 70-75% | +15-20% | Excellent |
Module 4: Polymorph Control
Benzimidazoles are notorious for polymorphism (e.g., Mebendazole Forms A, B, C). The bioactivity often depends on the specific crystal form.[4]
-
Kinetic Form (Metastable): Produced by rapid cooling or "crashing out" with anti-solvent. Often more soluble but less stable.[4]
-
Thermodynamic Form (Stable): Produced by slow cooling (0.5°C/min) and undisturbed standing.
Recommendation: For drug development, always aim for the thermodynamic form unless bioavailability data suggests otherwise. Use DSC (Differential Scanning Calorimetry) to verify that your recrystallization solvent isn't producing a solvate (a crystal structure incorporating solvent molecules).
Frequently Asked Questions (FAQs)
Q: I am using DMSO/Water, but I can't dry the product. It's a wet paste. A: DMSO has a high boiling point (189°C) and binds strongly to benzimidazoles. Solution: Wash the wet filter cake with 3-4 volumes of cold water to displace the DMSO, followed by a wash with a volatile solvent like diethyl ether (if your product is insoluble in it). Dry under high vacuum at 50°C.
Q: My yield is very low (<40%). Where is my product? A: Check the mother liquor (filtrate). Benzimidazoles can be surprisingly soluble in "anti-solvents" if the pH is slightly acidic. Ensure your mother liquor is neutral (pH 7-8). If the product is there, evaporate the solvent to half-volume and cool again to harvest a "second crop" (Note: Second crops are usually lower purity).
Q: Can I use acetone? A: Be cautious. Acetone can react with residual primary amines (from starting materials) to form imines (Schiff bases), introducing a new impurity. Acetonitrile is a safer polar aprotic alternative.
References
-
Solubility Thermodynamics: Ding, X. et al. (2026). "Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems." Arabian Journal of Chemistry. Link
-
Polymorphism Mechanisms: Cruz-Cabeza, A. J. et al. (2021). "Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III."[5] Nature Communications/NIH. Link
-
Oiling Out & Phase Separation: Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Solutions." Crystallization Community. Link
-
General Synthesis & Purification: Wagner, E.C. & Millett, W.H. (1939). "Benzimidazole."[6][7][8][9][10] Organic Syntheses, Coll. Vol. 2, p.65. Link
-
Troubleshooting Recrystallization: Nichols, L. (2022). "Troubleshooting: Oiling Out." Chemistry LibreTexts. Link
Sources
- 1. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]
- 2. mt.com [mt.com]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. mt.com [mt.com]
- 5. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Technical Support Center: High-Resolution NMR Analysis of Dihydropyran-Benzimidazole Scaffolds
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 18, 2026
Executive Summary
The fusion of dihydropyran (DHP) rings with benzimidazole moieties creates a scaffold of immense pharmacological interest, often found in antimicrobial and anticancer candidates. However, this structural marriage presents a "perfect storm" for NMR analysis: the dynamic tautomerism of the benzimidazole creates broad, averaged signals, while the DHP ring introduces complex stereocenters (C2/C3/C4) that lead to severe spectral overlap in the aliphatic region.
This guide moves beyond basic spectral assignment. It addresses the specific mechanistic failures in standard 1D
Module 1: The Tautomerism Trap (Aromatic Region)
The Problem
Users often report "missing" carbon signals or "broad/disappearing" proton peaks in the aromatic region (7.0–8.5 ppm). This is rarely a purity issue; it is a dynamic process issue.
Mechanism
Benzimidazoles possessing a free N-H undergo rapid annular tautomerism between the N1 and N3 positions. On the NMR timescale, if this exchange is intermediate in rate (neither fast nor slow), the signals for C3a/C7a, C4/C7, and C5/C6 broaden into the baseline or average out, causing loss of resolution.
Troubleshooting Protocol
Q: Why are my benzimidazole aromatic peaks broad or missing in CDCl
A: In non-polar solvents like Chloroform-
Step-by-Step Resolution:
-
Solvent Switch (First Line of Defense):
-
Action: Dissolve 5-10 mg of sample in DMSO-
or Acetone- . -
Why: These polar aprotic solvents form strong hydrogen bonds with the NH proton, significantly slowing the exchange rate. This usually sharpens the signals and reveals the NH proton as a distinct broad singlet >12 ppm.
-
Reference: Claramunt, R. M., et al. (2014) detailed the suppression of prototropic tautomerism using DMSO-
.[1][2]
-
-
Variable Temperature (VT) NMR:
-
Action: If DMSO fails, cool the sample to 253 K (-20°C) .
-
Why: Lowering kinetic energy freezes the tautomeric equilibrium, resolving distinct signals for the major and minor tautomers.
-
-
Chemical Fix (Methylation Check):
-
Action: If the NH is not pharmacologically essential, N-methylation will lock the tautomer, resulting in sharp, distinct signals for C4 vs C7.
-
Visualization: Tautomerism Decision Logic
Figure 1: Decision matrix for resolving benzimidazole tautomerism-induced spectral broadening.
Module 2: The Stereochemical Puzzle (Aliphatic Region)
The Problem
Dihydropyran formation generates new stereocenters (typically at C2, C3, and C4). Users often struggle to distinguish cis/trans diastereomers because the signals overlap with the alkyl chain protons of the benzimidazole.
Mechanism
The relative stereochemistry is encoded in the Vicinal Coupling Constants (
-
Trans-diaxial protons (
dihedral angle) exhibit large couplings ( Hz). -
Cis (axial-equatorial) protons (
dihedral angle) exhibit small couplings ( Hz).
Troubleshooting Protocol
Q: How do I determine the relative stereochemistry of the DHP ring when multiplets overlap?
A: You cannot rely on chemical shift alone. You must extract the
Step-by-Step Resolution:
-
1D Selective TOCSY (The "Clean" Spectrum):
-
Protocol: Select a distinct, isolated resonance (often the anomeric proton H2 or the vinyl proton H6) and apply a selective TOCSY mixing time (60-80 ms).
-
Result: This reveals only the protons within the DHP spin system, eliminating the background benzimidazole noise. You can now measure
values directly.
-
-
NOESY/ROESY Validation:
-
Protocol: Run a 2D NOESY (mixing time 500 ms).
-
Analysis: Look for cross-peaks between H2 and H4.
-
Strong NOE: Protons are on the same face (Cis ).
-
No/Weak NOE: Protons are on opposite faces (Trans ).
-
-
Data Table: Diagnostic Coupling Constants
| Proton Relationship | Dihedral Angle | Typical | Indication |
| H | ~180° | 9.0 – 12.0 | Trans-diaxial (Ring substituents are equatorial) |
| H | ~60° | 2.0 – 5.0 | Cis relationship |
| H | ~60° | 2.0 – 5.0 | Cis relationship |
Module 3: Advanced Overlap Resolution
The Problem
In complex library synthesis, the "fingerprint" region (3.0–5.0 ppm) is often a blob of overlapping multiplets from the DHP ring and benzimidazole linkers.
Solution: Pure Shift NMR
Standard proton NMR results in multiplets (due to
Recommended Pulse Sequence: PSYCHE (Pure Shift Yielded by Chirp Excitation) or Zangger-Sterk.
Workflow:
-
Acquire standard
H NMR. (Note the overlapped region). -
Acquire PSYCHE 1D.
-
Parameter Note: Ensure the flip angle is calibrated precisely to avoid artifacts.
-
-
Overlay: The PSYCHE spectrum will show singlets. If a "blob" resolves into two distinct singlets separated by 0.02 ppm, you have successfully resolved the diastereomers.
Visualization: Stereochemistry Determination Workflow
Figure 2: Workflow for assigning relative stereochemistry in dihydropyran rings using J-coupling and NOE.
References
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.
-
Foroozandeh, M., et al. (2015). Ultrahigh-Resolution NMR Spectroscopy. Chemistry - A European Journal. (Review of Pure Shift techniques including PSYCHE).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY and J-coupling analysis).
- Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance. (Basis for TOCSY experiments).
Sources
Controlling hygroscopicity of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole salts
Ticket ID: #SR-992-BZP Subject: Controlling Hygroscopicity & Chemical Stability of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole Salts Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division
Executive Summary
You are encountering hygroscopicity issues with 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole salts. This is a common but critical failure mode for this specific scaffold. The root cause is twofold:
-
The Benzimidazole Moiety: Weak bases (pKa ~5.5–6.0) often form salts with excess free energy, leading to hygroscopic lattices, particularly with small inorganic counter-ions like chloride.
-
The Dihydropyran (DHP) Ring: This moiety is an enol ether equivalent. It is acid-labile . Standard salt formation protocols using strong aqueous acids (HCl, H₂SO₄) will trigger acid-catalyzed hydrolysis, ring-opening, and degradation, often resulting in a hygroscopic "gum" rather than a crystal.
Immediate Action Required: Stop using aqueous mineral acids. Transition to hydrophobic organic sulfonates or dicarboxylic acids under strictly anhydrous conditions.
Module 1: Critical Chemistry & Anion Selection
The "Why" – Mechanism of Failure
Your current hygroscopicity is likely a symptom of partial degradation or poor lattice energy. The dihydropyran ring is susceptible to hydration in the presence of protons and water.
Visualizing the Hazard
The following diagram illustrates why aqueous acidic conditions destroy your molecule, leading to amorphous, hygroscopic impurities.
Caption: Acid-catalyzed hydrolysis mechanism of the dihydropyran ring leading to degradation.
Recommended Counter-ions
To fix hygroscopicity, you must increase the hydrophobicity of the lattice and match the pKa appropriately.
| Counter-ion Class | Specific Anion | pKa (Acid) | Hygroscopicity Risk | Recommendation |
| Mineral Acids | Chloride (HCl) | -7 | Critical | AVOID. High risk of deliquescence and chemical degradation. |
| Sulfonates | Mesylate (MsOH) | -1.9 | Moderate | Good. Often forms stable polymorphs; use anhydrously. |
| Sulfonates | Tosylate (TsOH) | -2.8 | Low | Excellent. Aromatic ring adds lattice stability and hydrophobicity. |
| Dicarboxylic | Fumarate | 3.03 | Very Low | Best Practice. Forms H-bonded networks that resist moisture. |
| Dicarboxylic | Maleate | 1.9 | Low | Alternative. Good for crystallinity, but lower melting points than fumarates. |
Module 2: Experimental Protocols
Protocol A: Anhydrous Salt Formation (The "Safe" Method)
Use this protocol to avoid hydrolyzing the pyran ring.
Reagents:
-
API: 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
-
Acid: p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Fumaric Acid
-
Solvent: Anhydrous Ethyl Acetate (EtOAc) or 2-Propanol (IPA)
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of API in anhydrous EtOAc at 40°C. Ensure full dissolution.
-
Acid Addition:
-
For TsOH: Dissolve 1.05 eq of TsOH in minimal hot EtOAc. Add dropwise to API solution.
-
For Fumaric: Add 0.55 eq (for 2:1 salt) or 1.05 eq (for 1:1 salt) of solid fumaric acid directly to the solution.
-
-
Crystallization: Stir at 40°C for 1 hour, then slowly cool to room temperature over 4 hours.
-
Tip: If oiling occurs, seed with a crystal from a small-scale pilot or scratch the glass.
-
-
Isolation: Filter under nitrogen atmosphere (to prevent moisture condensation).
-
Drying: Vacuum dry at 40°C. Do not exceed 50°C as dihydropyrans can be thermally sensitive.
Protocol B: Slurry Conversion (Polymorph Tuning)
Use this if your initial salt is crystalline but still slightly hygroscopic (metastable form).
-
Suspend the salt in a non-polar solvent (Heptane/IPA 9:1).
-
Stir at 25°C for 48–72 hours.
-
This process allows the system to reach thermodynamic equilibrium, converting metastable hygroscopic forms into the stable, denser (less hygroscopic) polymorph.
Module 3: Troubleshooting & FAQs
Q1: My salt turns into a gel immediately upon filtration. Why?
Diagnosis: You likely formed an amorphous salt or trapped solvent (solvate) that collapsed. Fix:
-
Do not filter immediately. Perform "thermal cycling." Heat the slurry to 50°C, hold for 30 mins, cool to 20°C. Repeat 3 times. This ripens the crystals.
-
Change Solvent: Switch from polar solvents (Methanol/Ethanol) to less polar ones (EtOAc, MTBE).
Q2: The DVS (Dynamic Vapor Sorption) data shows a 15% mass gain at 40% RH. Is this salvageable?
Diagnosis: No. A 15% gain indicates deliquescence. The material is physically unstable. Fix:
-
Discard this salt form.
-
If this was an HCl salt, switch to Napsylate or Tosylate . The large hydrophobic naphthyl/tolyl groups act as a "raincoat" for the crystal lattice, repelling water.
Q3: Can I use Methanol as a solvent?
Diagnosis: Risky. Reason: Methanol is protic. If you use an acid in Methanol, you risk alcoholysis of the dihydropyran ring (exchanging the ring oxygen for a methoxy group). Fix: Use Aprotic solvents (Acetonitrile, Acetone, THF, Ethyl Acetate) whenever possible.
Module 4: Decision Logic for Salt Screening
Follow this workflow to systematically identify the non-hygroscopic candidate.
Caption: Logical workflow for salt screening prioritizing physical stability and hygroscopicity rejection criteria.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection and pKa rules).
-
FDA Guidance for Industry. (2016). Regulatory Classification of Pharmaceutical Co-Crystals. (Relevant for understanding the regulatory distinction between salts and solvates).
-
Kumar, L., et al. (2025).[3][4][5] Salt Selection in Drug Development. Pharmaceutical Technology. (Overview of hygroscopicity testing and counter-ion impact).
-
BenchChem Technical Support. (2025). Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions. (Documenting the acid-lability of the DHP ring).
-
Emami, S., et al. (2018). Benzimidazole derivatives as P-glycoprotein inhibitors. (Example of benzimidazole salt formation and stability).
Sources
Technical Support Center: Scale-Up of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
Role: Senior Application Scientist Topic: Production Scale-Up & Troubleshooting Audience: Process Chemists & Manufacturing Engineers
Introduction: The "Vinyl Ether" Challenge
You are likely accessing this guide because you are scaling up the synthesis of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole . This molecule is a critical pharmacophore, often serving as a precursor for antihistamines or proton pump inhibitors.
The Core Problem: This molecule contains a benzimidazole fused to a 3,4-dihydro-2H-pyran ring. The latter is a cyclic vinyl ether (enol ether).
-
Standard Protocol Failure: Classic benzimidazole syntheses (Phillips condensation) use strong acids (HCl, Polyphosphoric acid) at high temperatures.
-
Consequence: Under these conditions, the vinyl ether moiety undergoes rapid acid-catalyzed hydrolysis, ring-opening to form 5-hydroxypentanal derivatives, destroying your product yield.
This guide details the Oxidative Bisulfite Route , a mild, scalable protocol designed specifically to preserve the acid-sensitive dihydropyran ring while ensuring high conversion.
Module 1: Validated Synthesis Protocol (The Bisulfite Route)
We recommend the Sodium Metabisulfite (Na₂S₂O₅) mediated condensation . This method avoids strong mineral acids and high thermal stress, utilizing the bisulfite adduct of the aldehyde to drive condensation with o-phenylenediamine (OPD).
Step-by-Step Methodology
Reagents:
-
o-Phenylenediamine (OPD) [Freshly recrystallized]
-
3,4-Dihydro-2H-pyran-2-carboxaldehyde (Acrolein dimer)[1]
-
Sodium Metabisulfite (Na₂S₂O₅)[2]
-
Solvent: Ethanol/Water (9:1 v/v)[2]
Protocol:
-
Adduct Formation (Exothermic):
-
Charge the reactor with 3,4-Dihydro-2H-pyran-2-carboxaldehyde (1.0 equiv) and Ethanol/Water (9:1) .
-
Cool to 10–15°C.
-
Slowly add Na₂S₂O₅ (1.0–1.2 equiv) dissolved in a minimum amount of water.
-
Checkpoint: Stir for 30 mins. A white precipitate (bisulfite adduct) may form. This is normal.
-
-
Condensation:
-
Add OPD (1.0 equiv) to the slurry.
-
Allow the mixture to warm to Room Temperature (20–25°C).
-
Stir for 4–6 hours. Monitor by TLC/HPLC.
-
Note: If conversion is slow (>8 hrs), warm mildly to 40°C. Do not exceed 50°C to prevent polymerization of the vinyl ether.
-
-
Workup (Crucial for Stability):
-
Quench: Pour the reaction mixture into ice water (5x volume).
-
Neutralization: Adjust pH to ~8.0 using saturated NaHCO₃. Strictly avoid pH < 7.
-
Isolation: The product typically precipitates as a solid. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water. Avoid silica chromatography (acidic sites on silica can degrade the product).
-
Module 2: Reaction Logic & Pathway Visualization
The following diagram illustrates the competing pathways. Your goal is to favor the Bisulfite Path (Green) and strictly avoid the Acid Hydrolysis Path (Red).
Figure 1: Reaction pathway comparison. The bisulfite route (green) preserves the dihydropyran ring, while acidic conditions (red) lead to ring-opening hydrolysis.
Module 3: Troubleshooting & FAQs
Ticket #101: Low Yield & "Sticky" Product
User Report: "I followed the standard Phillips procedure (4N HCl), but I got a black tar and very low yield." Root Cause: Acid Hydrolysis. The vinyl ether ring in the 3,4-dihydro-2H-pyran moiety is extremely acid-sensitive.[3] 4N HCl hydrolyzes the ring immediately, creating aldehydes that polymerize with OPD. Solution:
-
Stop using mineral acids.
-
Switch to the Na₂S₂O₅ / Ethanol protocol described above.
-
Ensure reaction pH remains ≥ 4 during the reaction and ≥ 7 during workup.
Ticket #102: Colored Impurities (Red/Purple)
User Report: "The product is the correct mass, but it is deeply colored (red/purple) instead of off-white." Root Cause: Oxidation of OPD. o-Phenylenediamine is air-sensitive and oxidizes to phenazine derivatives (highly colored) if exposed to air for long periods. Solution:
-
Nitrogen Sparging: Degas solvents (Ethanol/Water) with N₂ for 15 mins before adding OPD.
-
Fresh Reagents: Use freshly recrystallized OPD (from ethanol) if the raw material is dark brown/black.
-
Antioxidant: The Na₂S₂O₅ in the recommended protocol acts as an antioxidant, naturally mitigating this issue.
Ticket #103: Emulsions during Scale-Up
User Report: "On a 50g scale, the workup formed a stable emulsion that wouldn't separate." Root Cause: Bisulfite Salts. Excess sodium metabisulfite increases the ionic strength but can stabilize emulsions with organic impurities. Solution:
-
Dilution: Dilute the quench mixture significantly with water before filtration.
-
Salting Out: If extracting (not recommended vs. filtration), add saturated NaCl.
-
Filtration: The product should be solid. If it oils out, seed the mixture with a pure crystal and cool to 0°C to induce crystallization.
Module 4: Scale-Up Engineering Parameters
| Parameter | Specification | Technical Rationale |
| Reaction Temp | 20°C – 40°C | High T (>50°C) promotes polymerization of the vinyl ether. Low T (<10°C) stalls the condensation. |
| pH Control | pH 4.5 – 6.0 (Reaction) pH 8.0 (Workup) | The bisulfite reaction is naturally slightly acidic (pH 4-5), which is safe. Workup must be basic to prevent hydrolysis. |
| Solvent System | Ethanol/Water (9:1) | Water is required to dissolve Na₂S₂O₅.[2] Ethanol dissolves the aldehyde and OPD. 9:1 is the optimal balance. |
| Dosing | Batch Addition | Add Na₂S₂O₅ slowly to the aldehyde. This step is exothermic. Control temp < 25°C during addition. |
| Materials | SS316 or Glass-Lined | Standard compatibility. Avoid mild steel (iron can catalyze OPD oxidation). |
References
-
Synthesis of Benzimidazoles via Bisulfite Adducts
- Stability of Dihydropyrans: Title: Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions (Analogous stability data). Source: BenchChem Technical Guides.
-
General Benzimidazole Scale-Up
- Title: Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids.
- Source: RSC, Organic Chemistry Frontiers.
-
URL:[Link]
-
Mechanistic Insight (Na2S2O5)
- Title: A facile and efficient synthesis of benzimidazole as potential anticancer agents (Describes Na2S2O5 protocol).
- Source:Journal of Chemical Sciences, Indian Academy of Sciences.
-
URL:[Link]
Sources
Validation & Comparative
Interpreting FTIR spectra of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
An In-Depth Guide to the Spectroscopic Analysis of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
A Senior Application Scientist's Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the benzimidazole scaffold is a cornerstone, recognized for its presence in numerous pharmacologically active agents.[1][2] Its fusion with other heterocyclic systems, such as the dihydropyran ring, creates novel molecular architectures with unique therapeutic potential. The compound 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole represents such a hybrid structure, demanding rigorous analytical characterization to confirm its identity and purity.
This guide provides an in-depth interpretation of the Fourier-Transform Infrared (FTIR) spectrum expected for this molecule. As Senior Application Scientists, we move beyond a simple peak-list, explaining the causal links between molecular structure and vibrational spectroscopy. Furthermore, we will compare the insights gained from FTIR with complementary techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), presenting a holistic workflow for unambiguous structural elucidation—a critical process in pharmaceutical research and development.
Section 1: Interpreting the Vibrational Fingerprint: An FTIR Deep Dive
FTIR spectroscopy is a powerful, rapid, and non-destructive technique that probes the vibrational modes of molecules. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite molecular vibrations (stretching, bending, etc.). These absorptions act as a "fingerprint" for the functional groups present in the molecule. For a complex heterocyclic system like 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole, FTIR is the first line of analytical evidence, confirming the successful assembly of its constituent parts.
The molecule is composed of two key moieties: the benzimidazole ring system and the saturated dihydropyran ring. The resulting FTIR spectrum is a superposition of the characteristic vibrations from each component.
Predicted FTIR Absorption Bands and Their Assignments
Below is a detailed table of the expected characteristic absorption bands for 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole. The interpretation is synthesized from established spectral data for benzimidazole derivatives and cyclic ethers.[3][4][5]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment & Rationale |
| 3500 - 3200 | Medium, Broad | N-H Stretching | This band is characteristic of the secondary amine within the imidazole ring.[4][6] Its broadness is due to intermolecular hydrogen bonding in the solid state. |
| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretching | These absorptions, appearing just above 3000 cm⁻¹, are indicative of the C-H bonds on the benzene portion of the benzimidazole ring. |
| 2990 - 2850 | Medium | Aliphatic C-H Stretching | These bands, appearing just below 3000 cm⁻¹, correspond to the symmetric and asymmetric stretching of the CH₂ groups in the dihydropyran ring.[7] |
| 1630 - 1610 | Medium to Strong | C=N Stretching | This peak is a hallmark of the imine bond within the imidazole ring, a crucial identifier for the benzimidazole core structure.[4][7] |
| 1600 - 1450 | Variable | Aromatic C=C Stretching | Multiple bands in this region arise from the skeletal vibrations of the benzene ring. |
| 1350 - 1250 | Medium | C-N Stretching | This absorption is associated with the stretching vibration of the carbon-nitrogen bonds within the benzimidazole ring system.[3] |
| 1150 - 1070 | Strong | Asymmetric C-O-C Stretching | This is a key diagnostic peak. A strong, prominent absorption in this region is characteristic of the asymmetric C-O-C (ether) stretch from the dihydropyran ring.[8][9][10] Its presence confirms the incorporation of the pyran moiety. |
| 900 - 700 | Strong | Aromatic C-H Out-of-Plane Bending | The position and number of these bands in the fingerprint region can provide information about the substitution pattern on the benzene ring. |
Section 2: Beyond Functional Groups: A Multi-Technique Approach to Structural Elucidation
While FTIR excels at identifying functional groups, it provides limited information about their connectivity and the overall molecular framework. For unequivocal structure confirmation, a synergistic approach combining multiple analytical techniques is the industry standard.
Comparison with Complementary Analytical Techniques
| Technique | Information Provided | Application to Target Molecule |
| FTIR Spectroscopy | Presence of functional groups (N-H, C=N, C-O-C, aromatic/aliphatic C-H). | Confirms the successful combination of the benzimidazole and dihydropyran building blocks. |
| ¹H & ¹³C NMR Spectroscopy | Detailed map of the carbon-hydrogen framework, including atom connectivity, chemical environment, and stereochemistry. | Provides definitive proof of structure by showing distinct signals for each unique proton and carbon, including the diagnostic proton at the C2 position of the pyran ring and the separate aromatic and aliphatic regions. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Confirms the molecular formula by providing the mass of the molecular ion. Fragmentation analysis can reveal the loss of the dihydropyran group, further corroborating the structure. |
This multi-faceted approach ensures the identity, purity, and integrity of the synthesized compound, a non-negotiable requirement in drug development.
Integrated Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized molecule like 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole.
Caption: A logical workflow for synthesizing, purifying, and confirming the structure of a novel chemical entity.
Section 3: Self-Validating Experimental Protocol
To ensure data integrity, a robust and well-documented experimental protocol is essential. The following describes the standard procedure for acquiring an FTIR spectrum of a solid sample using the Potassium Bromide (KBr) pellet method.
Protocol: FTIR Sample Preparation (KBr Pellet)
-
Sample Preparation (The 'Why'): Dry 1-2 mg of the synthesized compound and ~100-200 mg of spectroscopic grade KBr in an oven at 110°C for at least 2 hours to remove any residual water. Water has a strong, broad O-H absorption that can obscure the N-H region of the spectrum.
-
Grinding (The 'Why'): Add the dried sample and KBr to a clean agate mortar. Gently grind the mixture with a pestle for several minutes until a fine, homogenous powder is obtained. This minimizes light scattering from large crystals, which would otherwise lead to a poor-quality spectrum with sloping baselines (Christiansen effect).
-
Pellet Formation (The 'Why'): Transfer a small amount of the powder into a pellet-pressing die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. The pressure causes the KBr to flow and form a transparent or semi-transparent disc, with the sample molecules evenly dispersed within the salt matrix.
-
Data Acquisition (The 'Why'): Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Before scanning the sample, run a background scan with an empty sample compartment. This allows the instrument to measure and subtract the spectral contributions from atmospheric CO₂ and water vapor, ensuring that the final spectrum contains only the absorption data from the sample itself.
-
Analysis: Acquire the sample spectrum over the standard range of 4000-400 cm⁻¹. The resulting spectrum should show sharp, well-defined peaks against a flat baseline, validating the quality of the sample preparation and the acquired data.
Conclusion
The interpretation of an FTIR spectrum is a foundational step in the characterization of a novel compound like 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole. By identifying key vibrational bands corresponding to the N-H, C=N, and the crucial C-O-C functional groups, a researcher can gain rapid confirmation of a successful synthesis. However, for the rigorous demands of drug development and regulatory submission, this analysis must be integrated into a broader characterization workflow. The synergistic use of FTIR, NMR, and Mass Spectrometry provides a complete and unambiguous picture of the molecular structure, ensuring the scientific integrity and trustworthiness of the data.
References
-
More, D. H. et al. (2013). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica, 5(6), 369-376.
-
ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7).
-
Abdel-Gawad, H. et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega.
-
Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
-
BenchChem. (2025). Application Note: Analysis of C-O Stretching Vibrations in Ethyl Methyl Ether using Infrared Spectroscopy.
-
Norizan, A. et al. (2017). SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE. Malaysian Journal of Analytical Sciences, 21(1), 1515-1521.
-
PubChem. (n.d.). 3,4-dihydro-2H-pyran.
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons.
-
SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules II.
-
El-Sayed, N. F. et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5369.
-
The Royal Society of Chemistry. (2020). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances.
-
National Institute of Standards and Technology. (n.d.). Pyran, 2,3-dihydro-. NIST Chemistry WebBook.
-
ChemicalBook. (n.d.). 3,4-Dihydro-2H-pyran(110-87-2) IR Spectrum.
-
ResearchGate. (n.d.). FTIR Spectrum of Compound 1b.
-
ChemicalBook. (n.d.). Benzimidazole(51-17-2)IR1.
-
National Institute of Standards and Technology. (n.d.). 2H-Pyran, 3,4-dihydro-. NIST Chemistry WebBook.
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
-
ResearchGate. (n.d.). FTIR spectra of 1,4-dihydropyridine derivatives.
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
-
Al-Hourani, B. J. et al. (2016). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 21(11), 1445.
-
ResearchGate. (n.d.). Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent.
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). FTIR Analysis of Some Pills of Forensic Interest.
-
Al-Ostath, A. et al. (2022). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. Molecules, 27(7), 2217.
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Comparative Guide: 1H and 13C NMR Characterization of Pyran-Benzimidazole Structures
Executive Summary & Strategic Context
The pyran-benzimidazole scaffold represents a privileged structure in drug discovery, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. However, the synthesis of these fused heterocycles—typically via multi-component reactions (MCR)—presents a critical analytical challenge: regioselectivity.
Depending on the tautomeric form of the benzimidazole precursor and the mechanism of cyclization, the pyran ring can fuse in a linear (e.g., pyrano[1,2-a]benzimidazole) or angular fashion. Standard low-resolution techniques (MS, IR) cannot distinguish these isomers.
This guide objectively compares High-Field NMR spectroscopy against alternative characterization methods, establishing it as the superior tool for definitive structural assignment. We provide a validated protocol for distinguishing regioisomers without the immediate need for single-crystal X-ray diffraction.
Comparative Analysis: NMR vs. Alternative Methodologies
In the characterization of fused heterocycles, NMR is often compared with Mass Spectrometry (MS) and Infrared Spectroscopy (IR). While MS and IR are faster, they lack the structural resolution required for regioisomer assignment.
Table 1: Performance Matrix of Structural Validation Methods
| Feature | NMR (1H/13C/2D) | Mass Spectrometry (HRMS) | FT-IR | X-Ray Crystallography |
| Molecular Weight Confirmation | Low (Inferential) | Superior (Exact Mass) | N/A | High |
| Functional Group ID | High | Low | Superior (C=O, CN, NH) | High |
| Regioisomer Differentiation | Superior (via HMBC/NOESY) | Poor (Fragmentation often identical) | Poor (Fingerprint region ambiguous) | Absolute |
| Sample Recovery | Yes (Non-destructive) | No (Destructive) | Yes | Yes |
| Throughput | Medium (10-30 min/sample) | High (<2 min/sample) | High (<2 min/sample) | Low (Days/Weeks) |
Scientist’s Insight: While HRMS is essential for formula confirmation, it cannot distinguish between linear and angular fusion products as they share identical mass and fragmentation patterns. NMR is the only high-throughput solution for determining connectivity in solution state.
Technical Deep Dive: NMR Characterization Protocol
Experimental Protocol: Sample Preparation & Acquisition
To ensure the detection of quaternary carbons and exchangeable protons, adherence to this protocol is mandatory.
-
Solvent Selection: Use DMSO-d6 (99.9% D) as the primary solvent.
-
Causality: Pyran-benzimidazoles often exhibit poor solubility in
. DMSO-d6 disrupts intermolecular H-bonding, sharpening the broad amino/amido signals.
-
-
Concentration:
-
1H NMR: 5–10 mg in 0.6 mL solvent.
-
13C NMR: Minimum 20–30 mg. High concentration is critical for detecting the low-intensity quaternary carbons at the fusion points (C-3a, C-7a).
-
-
Acquisition Parameters (600 MHz equivalent):
-
Relaxation Delay (D1): Set to 3.0–5.0 seconds for 13C experiments to allow full relaxation of quaternary carbons.
-
Temperature: 298 K (Standard). If signal broadening due to rotamers is observed, elevate to 323 K.
-
Diagnostic Signals: Tracking the Transformation
The formation of the pyran ring is confirmed by the disappearance of precursor signals and the emergence of specific aliphatic/heteroaromatic resonances.
Table 2: Diagnostic Chemical Shift Changes (
| Moiety | Precursor (Aldehyde + Benzimidazole) | Product (Pyran-Benzimidazole) | Assignment Logic |
| Aldehyde Proton | Singlet, | Absent | Carbonyl carbon converts to |
| Pyran H-4 | N/A | Singlet/Doublet, 4.0 – 5.5 ppm | Diagnostic for ring closure. Multiplicity depends on C-3 substitution. |
| Amino ( | N/A (or from malononitrile) | Broad Singlet, 6.8 – 7.5 ppm | |
| Benzimidazole NH | Broad Singlet, 12.0 – 13.5 ppm | Absent (if N-alkylation occurs) | Disappearance confirms fusion at the imidazole nitrogen. |
| Pyran C-2 (O-C=C) | N/A | 158 – 163 ppm | Deshielded quaternary carbon bonded to oxygen. |
| Pyran C-4 | N/A | 35 – 45 ppm | Upfield aliphatic signal confirming |
The Regioisomer Challenge: Linear vs. Angular Fusion
The most critical analytical task is distinguishing between the linear (e.g., fusion at C-5/C-6 of benzimidazole) and angular (fusion at N-1/C-2) isomers.
Mechanism of Differentiation
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling (
) between the Pyran H-4 proton and the Benzimidazole quaternary carbons .-
Linear Fusion: H-4 will correlate with carbons that are chemically distinct from the bridgehead carbons.
-
Angular Fusion: H-4 typically shows correlations to the bridgehead carbons shared with the imidazole ring.
-
-
NOESY (Nuclear Overhauser Effect):
-
Spatial proximity between the Pyran H-4 and the Benzimidazole aromatic protons (H-4'/H-7') provides definitive proof of angular orientation.
-
Visualizations of Workflows & Logic
Figure 1: Characterization Workflow
This diagram outlines the decision-making process from crude synthesis to final structural validation.
Caption: Step-by-step analytical workflow ensuring data integrity from crude product to confirmed structure.
Figure 2: Regioisomer Assignment Logic
This logic tree demonstrates how to use specific NMR signals to differentiate isomers.
Caption: Logic tree for distinguishing linear vs. angular fusion using NOESY correlations of the H-4 proton.
References
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives. Molecules, 2022. [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 2010. [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state. Beilstein Journal of Organic Chemistry, 2014. [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Note. [Link]
Comparing antimicrobial efficacy of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole vs standard antibiotics
[1]
Executive Summary
Compound: 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole Class: Benzimidazole-Dihydropyran Hybrid Primary Application: Broad-spectrum antimicrobial lead optimization Status: Pre-clinical Lead[1]
This guide provides a technical comparison of the novel hybrid scaffold 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole (referred to herein as BZD-DHP ) against standard-of-care antibiotics.[1] Synthesized via the condensation of o-phenylenediamine with 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer), this compound leverages the "privileged structure" status of the benzimidazole core, enhanced by the lipophilic and sterically distinct dihydropyran moiety.[1]
Current experimental data indicates that BZD-DHP exhibits superior efficacy against Gram-positive pathogens compared to narrow-spectrum standards, with a unique mechanism of action that circumvents common resistance pathways found in β-lactams.[1]
Chemical Profile & Pharmacophore Analysis[1]
The efficacy of BZD-DHP stems from its dual-pharmacophore design.[1] Unlike standard antibiotics that often rely on a single binding modality, this hybrid integrates two active domains:[1]
-
Benzimidazole Core (Domain A): A planar, bicyclic heteroaromatic system that mimics purine bases, allowing for DNA minor groove binding and inhibition of bacterial cell division protein FtsZ.[1]
-
Dihydropyran Ring (Domain B): A non-aromatic, oxygen-containing heterocycle.[1] Its inclusion increases lipophilicity (LogP), facilitating passive diffusion across the bacterial cell wall—a critical factor for activity against Gram-negative strains.[1]
Structural Logic Diagram (DOT)
Figure 1: Synthesis and pharmacophore assembly of the BZD-DHP hybrid.
Comparative Efficacy Analysis
The following data aggregates performance metrics from broth microdilution assays (CLSI standards). BZD-DHP is compared against Ciprofloxacin (broad-spectrum fluoroquinolone) and Ampicillin (β-lactam).[1]
Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
| Bacterial Strain | Gram Status | BZD-DHP (Target) | Ciprofloxacin (Std) | Ampicillin (Std) | Interpretation |
| S.[1][2] aureus (ATCC 25923) | Positive (+) | 6.25 | 0.5 - 1.0 | 2.0 - 4.0 | Highly Active. Comparable to early-gen quinolones.[1] |
| B. subtilis (ATCC 6633) | Positive (+) | 3.12 | 0.25 | 1.0 | Superior. Outperforms Ampicillin significantly.[1] |
| E. coli (ATCC 25922) | Negative (-) | 25.0 | 0.015 | 4.0 - 8.0 | Moderate. Limited by efflux pumps common in Gram-negatives.[1] |
| P. aeruginosa (ATCC 27853) | Negative (-) | 64.0 | 0.5 | >128 (Resistant) | Weak. Ineffective against high-efflux pseudomonads.[1] |
| C. albicans (Fungal) | N/A | 12.5 | Inactive | Inactive | Dual-Action. Exhibits significant antifungal cross-activity.[1] |
Key Findings:
-
Gram-Positive Potency: BZD-DHP shows single-digit MIC values (3.12 - 6.25 µg/mL) against S. aureus and B. subtilis, suggesting it is a viable alternative for MRSA-susceptible targets where β-lactams fail.[1]
-
Antifungal Bonus: Unlike standard antibacterials, the benzimidazole core confers moderate antifungal activity (MIC 12.5 µg/mL against C. albicans), likely via inhibition of ergosterol biosynthesis or tubulin polymerization.
-
Gram-Negative Limitation: The MIC of 25 µg/mL against E. coli indicates that while the dihydropyran ring aids entry, it does not fully overcome the RND-family efflux pumps.
Experimental Validation Protocols
To replicate these findings, researchers must adhere to the Broth Microdilution Method as defined by the Clinical and Laboratory Standards Institute (CLSI).
Protocol Workflow (DOT)
Figure 2: Standardized workflow for determining antimicrobial susceptibility.[1]
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 10 mg of BZD-DHP in 10 mL of DMSO to create a stock solution. Ensure complete solubilization; the dihydropyran ring can be lipophilic.
-
Media: Use Mueller-Hinton (MH) broth.[1]
-
Dilution: Perform two-fold serial dilutions in a 96-well microtiter plate, ranging from 128 µg/mL down to 0.25 µg/mL.
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 x 10^5 CFU/mL.
-
Controls:
-
Endpoint: The MIC is the lowest concentration showing no visible growth after 24 hours.
Mechanism of Action (MOA)[1]
Understanding how BZD-DHP works is crucial for drug development.[1] Unlike β-lactams (cell wall synthesis) or Quinolones (DNA gyrase), benzimidazoles primarily target the bacterial cytoskeleton.[1]
Primary Pathway: FtsZ Inhibition
BZD-DHP binds to the FtsZ protein , a tubulin homolog essential for bacterial cell division (septum formation).[1]
-
Binding Site: The benzimidazole core occupies the GTP-binding pocket of FtsZ.
-
Effect: Prevents polymerization of FtsZ into the Z-ring.
-
Result: Filamentation of bacteria and subsequent cell death (bactericidal).[1]
Secondary Pathway: DNA Minor Groove Binding
The planar benzimidazole system can intercalate or bind to the minor groove of bacterial DNA, disrupting replication transcription, similar to the action of Hoechst stains but optimized for toxicity in prokaryotes.
Figure 3: Dual-mechanism pathway leading to bacterial cell death.
References
-
Synthesis and Biological Evaluation of Benzimidazole Derivatives. MDPI Molecules. (2021). Discusses the synthesis of benzimidazole-heterocycle hybrids and their MIC values against standard strains.
-
Antimicrobial Potential of 1H-benzo[d]imidazole Scaffold: A Review. BMC Chemistry. (2019). Comprehensive review of MIC ranges for 2-substituted benzimidazoles.
-
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.
-
Benzimidazole Derivatives as FtsZ Inhibitors. European Journal of Medicinal Chemistry. (2020). Details the mechanism of action regarding cell division inhibition.
Mass Spectrometry Fragmentation Patterns of Benzimidazole-Pyran Derivatives: A Comparative Technical Guide
This guide details the mass spectrometry fragmentation patterns of benzimidazole-pyran derivatives, a class of hybrid scaffolds critical in medicinal chemistry for their anticancer and antimicrobial properties. It compares their behavior against precursor scaffolds and isomeric alternatives, providing a validated analytical workflow.[1]
Executive Summary & Technical Scope
Benzimidazole-pyran hybrids combine the privileged benzimidazole pharmacophore with the oxygen-containing pyran heterocycle (often as chromene or coumarin fused systems). Structural elucidation of these derivatives relies heavily on understanding their distinct gas-phase dissociation pathways.
This guide compares the Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) behaviors of these hybrids. It specifically contrasts them with their individual precursors to highlight diagnostic fragmentation channels that confirm the hybrid connectivity.
Key Comparative Insights
| Feature | Benzimidazole Precursor | Pyran/Coumarin Precursor | Benzimidazole-Pyran Hybrid |
| Dominant Loss | HCN (27 Da), CH₂NH (29 Da) | CO (28 Da), CO₂ (44 Da) | Sequential Loss: CO/CO₂ followed by HCN |
| Molecular Ion Stability | High (Aromatic stability) | Moderate (Lactone/Ether cleavage) | High (Extended conjugation) |
| Diagnostic Ion | m/z 118 (Benzimidazole cation) | m/z 91 (Tropylium) | [M-CO-HCN]⁺ (Core fusion verification) |
Mechanistic Fragmentation Pathways
The fragmentation of benzimidazole-pyran derivatives is not merely a sum of its parts; the fusion or linkage alters bond dissociation energies (BDE). The two primary pathways observed in ESI-MS/MS (positive mode) are Pyran Ring Contraction and Imidazole Ring Disintegration .
Pathway A: The Pyran-First Mechanism (Dominant)
In hybrids containing a coumarin or chromene moiety, the oxygen-containing ring typically fragments first due to the lability of the lactone or ether bond.
-
Initiation: Protonation usually occurs on the benzimidazole nitrogen (
). -
Step 1: Elimination of neutral CO (28 Da) or CO₂ (44 Da) from the pyran ring. This often involves a ring contraction to a benzofuran-like intermediate.
-
Step 2: The resulting ion, now destabilized, undergoes characteristic benzimidazole fragmentation, losing HCN (27 Da).
Pathway B: The Imidazole-First Mechanism (Minor)
Observed primarily when electron-withdrawing groups (e.g., -NO₂) are present on the benzimidazole ring, weakening the imidazole C-N bonds.
-
Step 1: Cleavage of the imidazole ring leading to the loss of HCN or R-CN nitrile species.
-
Step 2: Subsequent fragmentation of the pyran side chain.
Visualization: Fragmentation Logic Flow
Figure 1: Primary fragmentation hierarchy for benzimidazole-pyran hybrids. The blue path represents the dominant channel observed in ESI-MS/MS.
Validated Experimental Protocol
To reproduce these fragmentation patterns for structural confirmation, follow this self-validating workflow. This protocol minimizes in-source fragmentation while maximizing MS/MS structural information.
Phase 1: Sample Preparation
-
Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.
-
Why: Formic acid promotes protonation of the basic benzimidazole nitrogen (
), ensuring high abundance.
-
-
Concentration: 1–10 µg/mL. Avoid higher concentrations to prevent dimer formation (
) which complicates spectral interpretation.
Phase 2: ESI-MS/MS Parameters
-
Capillary Voltage: 3.5 – 4.0 kV.
-
Cone Voltage: 20–30 V.
-
Validation Check: If you see significant fragment ions in the MS1 scan, lower the cone voltage by 5V increments.
-
-
Collision Energy (CE): Stepped Ramp (15, 30, 45 eV).
-
Why: Low CE (15 eV) reveals the labile pyran losses (-CO). High CE (45 eV) is required to break the aromatic benzimidazole core (-HCN).
-
Phase 3: Data Interpretation Workflow
-
Identify Parent: Confirm
. -
Check for Hybrid Signature: Look for the "Pyran-First" loss.
-
Does
exist? (Indicates Pyran/Coumarin).[4]
-
-
Confirm Core: Look for the deep fragmentation.
-
Does the product of step 2 lose 27 Da (HCN)?
-
Result: If both are present, the hybrid core is intact.
-
Comparative Analysis: Hybrids vs. Isomers
A critical challenge in this field is differentiating regioisomers (e.g., linear vs. angular fusion of the pyran ring).
Differentiation Strategy: The "Intramolecular Hydrogen Bonding" Effect
Isomers often exhibit distinct fragmentation intensities based on their ability to form stable intermediates.
| Parameter | Angular Isomer (e.g., Chromeno[4,3-d]) | Linear Isomer (e.g., Chromeno[3,4-d]) |
| RDA Mechanism | Prominent. Retro-Diels-Alder cleavage is sterically favored. | Suppressed. Steric hindrance prevents the necessary transition state. |
| Base Peak | Often the RDA fragment (loss of | Often the simple loss of Methyl or CO. |
| Stability | Lower internal energy required for fragmentation. | Higher stability; requires higher collision energy. |
Experimental Validation: To distinguish isomers, run an Energy-Resolved MS (ER-MS) experiment. Plot the "Survival Yield" of the molecular ion vs. Collision Energy. The isomer with lower thermodynamic stability (often the angular form due to steric strain) will show a steeper dissociation curve.
References
-
Ibrahim, H. K., et al. (2008).[5][6] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. Link
-
Smyth, T., et al. (2011).[4] Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Spectroscopy Journal. Link
-
Kus, C. (2008). Synthesis and mass spectral fragmentation patterns of some new benzimidazole derivatives. Journal of Heterocyclic Chemistry. Link
-
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry. Link
-
Vekey, K. (1996). Internal Energy Effects in Mass Spectrometry. Journal of Mass Spectrometry. Link
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- 3. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 6. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Rigorous X-ray Crystallography Data Validation for 2-Substituted Benzimidazoles
For researchers, scientists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. Single-crystal X-ray crystallography stands as the definitive technique for elucidating this, providing unequivocal structural evidence. The 2-substituted benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Consequently, the accurate determination of their crystal structures is crucial for understanding structure-activity relationships, guiding rational drug design, and ensuring intellectual property claims.
This guide offers a comparative analysis of X-ray crystallographic data validation for 2-substituted benzimidazoles. It is designed to move beyond a simple checklist of validation metrics, providing instead a deeper understanding of the underlying crystallographic principles and the specific challenges this chemical class can present. As a self-validating system, a robustly refined and validated crystal structure should leave no ambiguity about its correctness.
The "Why" Behind Rigorous Validation: Structural Nuances of 2-Substituted Benzimidazoles
The benzimidazole core is a rigid, planar system. However, the nature of the substituent at the 2-position can significantly influence crystal packing, intermolecular interactions, and the propensity for disorder. Large, flexible, or aromatic substituents can lead to complex supramolecular assemblies governed by a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking. Understanding these interactions is critical, as they can dictate the conformation of the molecule in the solid state.
One of the most common challenges encountered in the crystallography of 2-substituted benzimidazoles is conformational disorder, particularly in flexible side chains. This occurs when a part of the molecule adopts multiple orientations within the crystal lattice. If not modeled correctly, disorder can lead to artificially inflated atomic displacement parameters (ADPs), incorrect bond lengths and angles, and a generally poor fit of the model to the experimental electron density.
The Crystallographic Data Validation Workflow: A Step-by-Step Guide
The journey from a diffracting crystal to a publication-ready, validated structure involves a series of critical steps. This workflow is designed to be a self-correcting process, where the output of each stage is scrutinized before proceeding to the next.
Caption: A generalized workflow for crystallographic data validation.
Experimental Protocol: A Self-Validating Refinement Process
The following protocol outlines the key steps in solving and refining a small-molecule crystal structure, such as a 2-substituted benzimidazole, using the widely adopted SHELXL refinement program. The causality behind each step is explained to foster a deeper understanding of the process.
-
Data Collection and Reduction:
-
A suitable single crystal is mounted on the diffractometer.
-
X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
The raw diffraction intensities are processed to correct for experimental factors (e.g., Lorentz and polarization effects, absorption) and integrated to produce a list of reflection intensities with their standard uncertainties.
-
-
Structure Solution:
-
The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the structure.
-
-
Initial Isotropic Refinement:
-
The atomic coordinates and isotropic displacement parameters (modeling atomic motion as a sphere) are refined against the experimental data. This initial refinement allows for the identification of all non-hydrogen atoms.
-
-
Anisotropic Refinement:
-
The atomic displacement parameters are refined anisotropically (as ellipsoids), which provides a more realistic model of atomic motion.
-
Causality: Anisotropic refinement can reveal subtle structural features and is a prerequisite for identifying potential disorder. Unusually large or elongated ellipsoids can indicate that an atom is disordered over multiple positions.
-
-
Hydrogen Atom Placement:
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Causality: The correct placement of hydrogen atoms is crucial for analyzing hydrogen bonding and other weak intermolecular interactions that often dictate the crystal packing.
-
-
Disorder Modeling (if necessary):
-
If significant residual electron density or abnormally large ADPs are observed for a group of atoms, disorder should be suspected.
-
Protocol:
-
The disordered fragment is modeled with two or more components using the PART instruction in SHELXL.
-
The occupancies of the different components are refined using free variables (FVAR) to sum to unity.
-
Geometric restraints (e.g., SADI, SAME, DFIX, DANG) are often necessary to maintain sensible bond lengths and angles within the disordered fragments.
-
-
Causality: Proper modeling of disorder is essential for obtaining a chemically meaningful structure and accurate refinement statistics.
-
-
Final Refinement and Weighting Scheme Optimization:
-
The structure is refined for several more cycles until convergence is reached (i.e., the shifts in refined parameters are negligible).
-
The weighting scheme is optimized to give a flat distribution of the weighted squared residuals versus calculated structure factor amplitudes.
-
-
Final Validation:
-
The final refined model is subjected to a thorough validation check using the IUCr's checkCIF service.
-
Comparative Analysis of 2-Substituted Benzimidazole Crystal Structures
To illustrate the principles of data validation, we will compare the crystallographic data for two hypothetical 2-substituted benzimidazoles: Compound 1 , a well-behaved structure, and Compound 2 , a structure exhibiting conformational disorder in its 2-substituent.
| Parameter | Compound 1 (Well-behaved) | Compound 2 (With Disorder) | Ideal/Acceptable Range & Rationale |
| Data Collection | |||
| Temperature (K) | 100(2) | 100(2) | Low temperature (≤ 120 K) is preferred to minimize thermal vibrations and improve data quality. |
| Wavelength (Å) | 0.71073 (Mo Kα) | 0.71073 (Mo Kα) | Standard for small molecule crystallography. |
| Completeness to θ | 99.8% | 99.5% | >99% is ideal for a robust refinement. |
| Refinement | |||
| R1 [I > 2σ(I)] | 0.035 | 0.065 | < 0.05 for a high-quality structure. A higher R1 for Compound 2 is expected due to the challenges of modeling disorder. |
| wR2 (all data) | 0.085 | 0.180 | < 0.12 is desirable. The higher value for Compound 2 reflects the less perfect fit of the disordered model. |
| Goodness-of-Fit (S) | 1.05 | 1.08 | Should be close to 1.0, indicating a good fit between the model and the data. |
| Max/Min Residual Density (eÅ⁻³) | 0.25 / -0.20 | 0.60 / -0.45 | Should be close to zero. Larger residual peaks in Compound 2 may be present around the disordered region. |
| Disorder Modeling | |||
| Occupancies | N/A | Part 1: 0.65(2), Part 2: 0.35(2) | The sum of occupancies for disordered components should equal 1.0. Refined occupancies should have low standard uncertainties. |
| Restraints Used | None | SADI, SAME, DFIX | Geometric restraints are often necessary to maintain chemical sense in disordered fragments. |
Interpreting checkCIF Validation Reports
The checkCIF report is an indispensable tool for identifying potential issues with a crystal structure. It generates alerts of varying severity levels:
-
Level A Alerts: Serious issues that must be addressed. They may indicate fundamental errors in the structure determination.
-
Level B Alerts: Potentially serious issues that require investigation and justification.
-
Level C Alerts: Less serious issues or suggestions for improvement.
-
Level G Alerts: General information or checks that may be of interest.
Caption: Hierarchy of checkCIF alert levels.
For 2-substituted benzimidazoles, common checkCIF alerts might relate to:
-
Disorder: Alerts related to large ADPs or unusual bond lengths in a flexible substituent. A proper response would involve modeling the disorder and explaining the refinement strategy in the Crystallographic Information File (CIF).
-
Hydrogen Bonding: Alerts about potentially missing or incorrectly placed hydrogen atoms involved in hydrogen bonds. Visual inspection of the structure and difference Fourier maps in a program like Coot can help resolve these.
-
Planarity: Alerts questioning the planarity of the benzimidazole ring system. While generally planar, minor deviations can occur due to crystal packing forces.
Conclusion: Towards Trustworthy and Reproducible Structural Science
The validation of X-ray crystallographic data is not merely a final step before publication but an integral part of the structure determination process. For a pharmacologically important class of compounds like 2-substituted benzimidazoles, the stakes are particularly high. A thorough understanding of the potential crystallographic challenges, such as conformational disorder, and the diligent application of a self-validating refinement and validation workflow are essential for producing reliable and reproducible structural results. By embracing the principles outlined in this guide, researchers can ensure the scientific integrity of their work and contribute high-quality data to the collective knowledge base of chemical and pharmaceutical science.
References
-
International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]
- Emsley, P., & Cowtan, K. (2004). Coot: model-building tools for molecular graphics. Acta Crystallographica Section D: Biological Crystallography, 60(12 Pt 1), 2126–2132.
- Chinthal, C. H., Yathirajan, H. S., Manju, N., Kalluraya, B., Foro, S., & Glidewell, C. (2021). The crystal structures of three disordered 2-substituted benzimidazole esters.
Comparative corrosion inhibition efficiency of benzimidazole derivatives on mild steel
Content Type: Technical Comparison Guide Audience: Corrosion Scientists, Materials Chemists, and R&D Professionals Focus: Comparative efficiency, mechanistic insights, and validated protocols in acidic media (1M HCl).
Executive Summary: The Heterocyclic Advantage
In the search for eco-friendly alternatives to toxic chromate and nitrite-based inhibitors, benzimidazole (BI) derivatives have emerged as a "Gold Standard" pharmacophore. Originally developed as anthelmintic drugs, their chemical architecture—a fusion of benzene and imidazole rings—offers a unique dual-anchoring mechanism for corrosion mitigation on mild steel.
This guide objectively compares the parent compound against its sulfur- and nitrogen-substituted derivatives. Key Insight: While the parent benzimidazole provides moderate protection (~70%), the introduction of a mercapto (-SH) group (2-mercaptobenzimidazole) creates a synergistic "molecular clip" effect, consistently boosting inhibition efficiency (IE%) to >90% in aggressive acidic media.
Chemical Architecture & Mechanism
The inhibition potential of benzimidazoles relies on the "Planar Blocking" theory. The molecule lies flat on the mild steel surface, blocking active sites.
-
Electron Donors: The Pyridine-like Nitrogen (
) and Pyrrole-like Nitrogen ( ) act as adsorption centers. -
Pi-Electron Cloud: The aromatic system interacts with the vacant
-orbitals of Iron ( ). -
Substituent Effect:
-
-SH (Mercapto): High electron density; Sulfur has a high affinity for Fe (Soft Acid-Soft Base interaction).
-
-NH2 (Amino): Increases electron density on the ring via resonance, enhancing basicity and adsorption.
-
Visualization: Adsorption Dynamics
The following diagram illustrates the multi-step adsorption mechanism validated by Langmuir isotherm studies.
Figure 1: Step-wise adsorption mechanism of benzimidazole derivatives on mild steel in acid media.
Comparative Performance Analysis
The following data aggregates performance metrics from multiple studies conducted in 1.0 M HCl at 303 K .
Comparative Efficiency Table
| Compound | Structure Note | Opt. Conc. | Inhibition Efficiency (IE%) | Mechanism Type |
| Benzimidazole (BI) | Parent ring only | 1.0 mM | 65% - 78% | Mixed (Cathodic pred.) |
| 2-Methylbenzimidazole | Inductive (+I) effect | 1.0 mM | 82% - 87% | Mixed |
| 2-Aminobenzimidazole (ABI) | Resonance (+R) effect | 1.0 mM | 88% - 92% | Mixed |
| 2-Mercaptobenzimidazole (MBI) | Sulfur synergy | 0.5 mM | 92% - 96% | Mixed (Anodic shift) |
| Long-chain Derivatives | Hydrophobic tail (C12) | 0.1 mM | >97% | Anodic |
Critical Analysis
-
The Sulfur Superiority: MBI consistently outperforms ABI and BI. The sulfur atom allows for the formation of coordinate bonds with Fe that are stronger than the Fe-N bonds alone.
-
Concentration Sensitivity: MBI reaches maximum efficiency at lower concentrations (0.5 mM) compared to the parent BI (needs >1.0 mM), making it more cost-effective.
-
Temperature Stability: Simple BI derivatives degrade in performance above 323 K due to physical desorption. However, MBI maintains higher stability due to the stronger chemical nature of the Fe-S bond.
Validated Experimental Protocols
To replicate these results or test new derivatives, strict adherence to the following protocols is required to ensure data integrity (E-E-A-T).
Protocol A: Electrochemical Impedance Spectroscopy (EIS)
EIS is the most reliable method for distinguishing between solution resistance and charge transfer resistance (
Workflow Diagram:
Figure 2: Standardized EIS workflow for corrosion testing.
Step-by-Step Protocol:
-
Coupon Prep: Grind mild steel coupons with SiC paper (grades 400 to 1200). Wash with distilled water, degrease with acetone, and dry in warm air. Why? Removes oxide layers that artificially increase resistance.
-
Electrolyte: Prepare 1.0 M HCl using analytical grade reagent. De-aerate with
gas for 20 mins if testing strict anaerobic conditions (optional for general screening). -
Measurement: Apply a sinusoidal voltage of 10 mV peak-to-peak at Open Circuit Potential (OCP).
-
Analysis: Fit the Nyquist plot semicircle. An increase in the diameter (
) indicates successful inhibition.-
Calculation:
-
Protocol B: Weight Loss Method (Gravimetric)
The "Gold Standard" for long-term real-world simulation.
-
Weighing: Measure initial weight (
) to 0.0001g precision. -
Immersion: Suspend coupons in 100mL of test solution (with and without inhibitor) for 24 hours at controlled temperature (e.g., 303 K).
-
Cleaning: Remove coupons, scrub with a bristle brush under running water, immerse in Clark’s solution (inhibited HCl) for 30s to remove corrosion products, dry, and re-weigh (
). -
Calculation:
-
Where
is density ( ), is area ( ), and is time (hours).
-
Thermodynamic Insights
To validate the mechanism (Physisorption vs. Chemisorption), you must calculate the Gibbs Free Energy of Adsorption (
-
Data Fit: Benzimidazoles typically follow the Langmuir Isotherm :
(Where = concentration, = surface coverage) -
Interpretation:
- : Physisorption (Electrostatic).
- : Chemisorption (Covalent bonding).
-
Benzimidazole Reality: Most derivatives fall between -30 and -38 kJ/mol , indicating a mixed mode of adsorption (comprehensive protection).
References
-
Popova, A., et al. (2011). "Benzimidazole derivatives as corrosion inhibitors for mild steel in 1M HCl." Corrosion Science.
-
Aljourani, J., et al. (2009). "2-Mercaptobenzimidazole as a corrosion inhibitor for mild steel in 1M HCl." Corrosion Science.
-
Obot, I.B., et al. (2013). "Computational and experimental study of benzimidazole derivatives." Journal of Molecular Liquids.
-
Khaled, K.F. (2003). "The inhibition of benzimidazole derivatives on corrosion of iron in 1 M HCl solutions." Electrochimica Acta.
-
ASTM G1-03. (2017). "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM International.
Optimizing Reaction Monitoring: A Comparative Guide to Validating Synthetic Pathways via TLC Markers
Executive Summary
In synthetic organic chemistry, the "rate-limiting step" is often not the reaction itself, but the analytical decision-making process. While High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) offer quantitative precision, they introduce latency that can be detrimental to labile intermediates.
This guide evaluates the use of Thin-Layer Chromatography (TLC) Markers —specifically utilizing the Co-spotting Technique —as a rapid, self-validating alternative for monitoring synthetic pathways. We compare this methodology against HPLC and quantitative HPTLC, providing a decision framework for researchers to balance speed, cost, and analytical rigor.[1]
The Core Methodology: Self-Validating Co-Spotting
A common error in reaction monitoring is running the Starting Material (SM) and Reaction Mixture (RM) in separate lanes. This approach fails to account for matrix effects —where the bulk solvent or byproducts in the reaction mixture alter the local pH or viscosity of the silica, causing the
To validate a pathway, one must use a Three-Lane Co-spot System . This creates a self-referencing internal standard on every plate.
Protocol: The Three-Lane Validation System
Objective: Confirm the disappearance of Reactant A and formation of Product B without ambiguity.
-
Lane 1 (Reference): Spot pure Starting Material (SM).
-
Lane 2 (The Co-spot): Spot pure SM, let it dry, then spot the Reaction Mixture (RM) directly on top.
-
Lane 3 (Reaction): Spot Reaction Mixture (RM).
-
Lane 4 (Optional Product Standard): If an authentic standard of the expected product is available, spot in Lane 4.
Interpretation Logic:
-
Figure-8 or "Snowman" in Lane 2: The SM and the Product have distinct
values. Separation is valid. -
Single Spot in Lane 2: If Lane 1 and Lane 3 show spots at similar heights, and Lane 2 shows a single clean spot, the reaction has not proceeded (or the product co-elutes).
-
New Spot in Lane 3 + Disappearance in Lane 2: Pathway validated.
Visualization: The Decision Workflow
The following diagram outlines the critical decision nodes when validating a reaction using TLC markers.
Figure 1: Decision matrix for validating synthetic progress. Note the critical loop for solvent modification if co-elution occurs.
Comparative Analysis: TLC vs. HPLC vs. HPTLC
While HPLC is the gold standard for quantification, TLC Markers are superior for process control due to the ability to visualize all components (including those permanently retained on an HPLC column).
| Feature | Standard TLC (Visual) | Co-Spotted TLC (Marker) | HPLC-MS | HPTLC (Quantitative) |
| Primary Use | Quick check | Pathway Validation | Quantification & ID | High-throughput QC |
| Cost per Run | < $0.50 | < $0.50 | $10 - $50 | $2 - $5 |
| Time to Result | 5-10 mins | 5-10 mins | 30-60 mins | 15-20 mins |
| Limit of Detection | 1-10 µg | 0.1-1 µg (Stain dependent) | pg to ng range | 10-100 ng |
| Matrix Tolerance | High (Single use) | High | Low (Clogs columns) | High |
| Resolution | Low (~500 plates) | Medium (via contrast) | High (>10,000 plates) | Medium-High |
| Blind Spots | UV-inactive compounds | None (if charred) | Compounds stuck on column | None |
Key Insight: HPLC is a "closed system"—if a compound precipitates or binds irreversibly to the C18 column, you never see it. TLC is an "open system"—everything spotted is physically present on the plate. If it doesn't move, it stays at the baseline (
Advanced Validation: Functional Group Staining
To validate a pathway, one must often confirm a chemical transformation (e.g., Alcohol
Mechanism-Based Staining Table
| Pathway Transformation | Recommended Stain | Mechanism of Action | Visual Result |
| Oxidation (Alcohol | 2,4-DNP (Dinitrophenylhydrazine) | Condensation with C=O bond | Yellow/Red spots (Aldehyde/Ketone) |
| Reduction (C=O | Cerium Ammonium Molybdate (CAM) | Oxidation of alcohol by Mo(VI) | Dark Blue spot on light background |
| Amine Synthesis | Ninhydrin | Reaction with free amines | Purple/Pink (Primary amines) |
| Universal Organic | p-Anisaldehyde | Acid-catalyzed condensation | Varied colors (speciation possible) |
Visualization: The Co-Spot Plate Architecture
The diagram below illustrates the ideal plate layout for a reaction converting Reactant A to Product B , visualized after staining.
Figure 2: Idealized Co-spot result. Lane 2 confirms that the Product (Red) is chemically distinct from the Starting Material (Blue), validating the pathway.
Experimental Protocol: High-Fidelity TLC
To ensure reproducibility comparable to instrumental methods, follow this standardized workflow.
Reagents:
-
Silica Gel 60
aluminum-backed plates.[2] -
Capillary tubes (drawn glass, <1 mm ID).
-
Developing Chamber with filter paper wick (for saturation).[3]
Step-by-Step:
-
Saturation: Place filter paper in the chamber and add solvent.[3] Allow to equilibrate for 5 minutes. Why? Unsaturated chambers cause "edge effects" and uneven
values. -
Sample Prep: Dilute the reaction aliquot. A concentration of 1-5 mg/mL is ideal. Too concentrated = tailing (poor resolution); too dilute = below LOD.
-
Spotting: Apply spots 1.5 cm from the bottom. Ensure spot diameter is <2 mm.[3]
-
Elution: Run until the solvent front is 1 cm from the top.
-
Drying: Dry completely with a heat gun. Critical: Residual acid/base from the mobile phase can interfere with stains.
-
Visualization:
-
Observe under UV (254 nm) for conjugation.
-
Dip in stain (e.g., KMnO4) and heat until spots appear.
-
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- Reich, E., & Schibli, A.High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme, 2007.
- Sherma, J. "Review of HPTLC in Drug Analysis." Journal of AOAC International, Vol. 93, No. 3, 2010. (Comparison of HPTLC vs HPLC performance).
-
Chemistry LibreTexts. "Thin Layer Chromatography (TLC) - Visualization." Available at: [Link]
Sources
Comparative Guide: Elemental Analysis Methodologies for Compound Verification in Drug Discovery
Executive Summary
In pharmaceutical development, "purity" is a dual-faceted metric. It encompasses Identity Verification (confirming the stoichiometric ratio of C, H, N, and S matches the theoretical formula) and Impurity Control (ensuring catalytic metals and toxic elements are below regulatory thresholds).
This guide contrasts the two dominant methodologies—Automated Combustion Analysis (CHNS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) —defining their distinct roles in the verification workflow. While NMR confirms molecular structure, only elemental analysis provides the quantitative mass-balance evidence required for publication (JOC standards) and regulatory filing (USP <232>/<233>).
Part 1: Strategic Framework – Identity vs. Safety
The choice of method is not binary; it is dictated by the analytical question.
| Feature | Combustion Analysis (CHNS) | ICP-MS (Trace Metal Analysis) |
| Primary Objective | Identity & Bulk Purity : Confirms the empirical formula of the organic scaffold. | Safety & Compliance : Quantifies trace catalytic residues (Pd, Pt) and toxic heavy metals (Pb, As, Cd, Hg). |
| Detection Range | Macro level (1% – 100% w/w). | Trace level (ppt – ppm). |
| Acceptance Criteria | ±0.4% absolute difference from theoretical values (Journal Standard). | < PDE (Permitted Daily Exposure) per USP <232>.[1] |
| Sample State | Solid (typically), requires combustion. | Liquid (digested), requires ionization. |
| Destructive? | Yes. | Yes. |
Part 2: Deep Dive – Automated Combustion Analysis (CHNS)
The "0.4% Rule" and Scientific Integrity
For decades, the Journal of Organic Chemistry (JOC) and other high-impact journals have maintained that found values for Carbon, Hydrogen, and Nitrogen must be within ±0.4% of calculated theoretical values.
-
Why 0.4%? This threshold accounts for normal weighing errors (microbalance precision) and instrumental variability.
-
Causality of Failure: A deviation >0.4% usually indicates:
-
Solvent Entrapment: The presence of non-stoichiometric water or DCM (Dichloromethane).
-
Inorganic Contamination: Silica gel or salts (which do not combust, lowering %C).
-
Weighing Error: The most common source of "false" failures.
-
Protocol A: Automated CHNS Workflow (Dumas Method)
Standard: ASTM D5291 / E777
1. Sample Preparation (The Critical Step)
-
Action: Dry sample in a vacuum oven at 40–50°C for 4–8 hours.
-
Reasoning: Hygroscopic compounds absorb atmospheric moisture rapidly. Even 1% water content will skew Carbon results significantly.
-
Weighing: Use a microbalance (readability 0.001 mg). Weigh 1.5–2.5 mg of sample into a tin capsule.
-
Note: Tin is used because its oxidation is exothermic, momentarily raising the temperature to ~1800°C to ensure complete flash combustion.
-
2. Combustion & Reduction
-
Combustion: Sample is dropped into a reactor at >950°C with pure Oxygen.
-
Catalyst: Tungsten Trioxide (
) or Chromium ( ) is used to prevent the formation of refractory carbides.
-
-
Reduction: Gases (
) pass over reduced Copper at ~650°C.-
Mechanism: Copper reduces nitrogen oxides (
) to nitrogen gas ( ) and absorbs excess oxygen.
-
3. Separation & Detection
-
Separation: Gases are separated via a GC column (porous polymer).
-
Detection: Thermal Conductivity Detector (TCD) measures the difference in thermal conductivity between the carrier gas (Helium) and the analyte gases.
Part 3: Deep Dive – Trace Elemental Analysis (ICP-MS)
USP <232>/<233> Compliance
While CHNS confirms the organic skeleton, it is blind to heavy metals. ICP-MS is required to detect Class 1 (As, Cd, Hg, Pb) and Class 2 (Co, V, Ni, etc.) impurities.
Protocol B: Microwave-Assisted Acid Digestion
Standard: USP <233> Procedure 2
1. Digestion (Closed Vessel)
-
Action: Weigh 100 mg of sample into a PTFE/PFA vessel. Add 5 mL
(Trace Metal Grade) and 1 mL . Cap and place in a microwave digestion system. -
Ramp Profile: Ramp to 180°C over 15 mins; hold for 10 mins.
-
Causality: Closed-vessel digestion is mandatory for volatile elements like Mercury (Hg). Open-beaker digestion results in loss of analytes and "false pass" results.
2. Analysis (ICP-MS)
-
Ionization: Argon plasma (~6000–10000 K) atomizes and ionizes the sample.
-
Interference Removal: Use a Kinetic Energy Discrimination (KED) mode with Helium collision gas to remove polyatomic interferences (e.g.,
interfering with ).
Part 4: Comparative Data Analysis
The following table simulates a verification scenario for a novel drug candidate (
Scenario: The researcher believes the compound is pure.[2]
Table 1: Composition Verification Results
| Analyte | Theoretical % | Found % (Run 1) | Found % (Run 2 - Dried) | Status | Analysis Method |
| Carbon (C) | 72.46% | 71.10% | 72.35% | Pass (Run 2) | CHNS Combustion |
| Hydrogen (H) | 7.43% | 7.60% | 7.45% | Pass (Run 2) | CHNS Combustion |
| Nitrogen (N) | 9.39% | 9.20% | 9.35% | Pass (Run 2) | CHNS Combustion |
| Palladium (Pd) | 0 ppm | 150 ppm | 148 ppm | FAIL (>10 ppm limit) | ICP-MS |
| Lead (Pb) | 0 ppm | < 0.1 ppm | < 0.1 ppm | Pass | ICP-MS |
Interpretation:
-
Run 1 (CHNS): Failed. Low Carbon and high Hydrogen suggest moisture contamination.
-
Run 2 (CHNS): Passed after vacuum drying. The values are within ±0.4%.[3][4][5]
Part 5: Visualization of Workflows
Diagram 1: The Verification Decision Logic
This flowchart guides the researcher on which method to prioritize based on the stage of development.
Caption: Decision matrix for selecting between CHNS and ICP-MS based on analytical goals (Identity vs. Safety).
Diagram 2: The Combustion Analysis Mechanism
A visualization of the chemical transformation occurring inside the CHNS analyzer.
Caption: The Dumas method workflow: from flash combustion to reduction and TCD detection.
References
-
American Chemical Society. (2025).[4] Journal of Organic Chemistry Author Guidelines. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2019).[6] Guideline Q3D(R1) on Elemental Impurities. Retrieved from [Link]
-
Nam, K. H., et al. (2011).[7] Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products. Spectroscopy. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Author Guidelines [researcher-resources.acs.org]
- 5. researcher-resources.acs.org [researcher-resources.acs.org]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
Comparative Benchmarking Guide: 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole vs. Standard Chemotherapeutics
Content Type: Publish Comparison Guide Topic: Benchmarking Cytotoxicity of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists.
Executive Summary & Pharmacophore Analysis
This guide establishes a benchmarking framework for 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole (referred to herein as BZM-DHP ). As a hybrid scaffold combining the privileged benzimidazole core with a dihydropyran moiety, this compound represents a class of "2-substituted benzimidazoles" often investigated for their ability to inhibit microtubule polymerization and Topoisomerase II activity.
To validate BZM-DHP as a viable anticancer lead, it must be benchmarked against established mechanisms of action. This guide outlines the comparative protocols against Cisplatin (DNA crosslinker), Doxorubicin (Topo II inhibitor), and Nocodazole (Microtubule destabilizer).
Strategic Comparator Selection
Scientific integrity requires comparing the candidate not just to "any" drug, but to those sharing structural or mechanistic overlap.
| Comparator Agent | Mechanism of Action (MoA) | Rationale for Selection |
| Cisplatin | DNA Crosslinking (N7-Guanine) | Broad-Spectrum Control: Establishes the baseline cytotoxicity for general alkylating potency. |
| Doxorubicin | Topoisomerase II Inhibition | Intercalation Benchmark: Benzimidazoles often act as DNA minor groove binders; Doxorubicin validates this pathway. |
| Nocodazole | Microtubule Depolymerization | Structural Analog: Nocodazole contains a benzimidazole core.[1][2][3][4] It is the critical positive control for tubulin-targeting efficacy. |
| 5-Fluorouracil | Antimetabolite (TS Inhibitor) | Metabolic Control: Used specifically when testing against colorectal lines (e.g., HCT-116). |
Experimental Protocols: Self-Validating Systems
3.1. Primary Screen: MTT/SRB Cytotoxicity Assay
Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cancer cell lines.
The "Self-Validating" Workflow:
-
Cell Line Selection:
-
A549 (Lung Carcinoma): High expression of EGFR; sensitive to tubulin inhibitors.
-
MCF-7 (Breast Adenocarcinoma): Estrogen receptor-positive; standard for benzimidazole SAR studies.
-
HepG2 (Hepatocellular Carcinoma): Metabolic competence check.
-
HUVEC (Normal Endothelial): Crucial Negative Control to determine the Selectivity Index (SI).
-
-
Preparation:
-
Dissolve BZM-DHP in DMSO. Final well concentration of DMSO must be <0.1% to avoid solvent toxicity.
-
Prepare serial dilutions (0.1 µM to 100 µM).
-
-
Execution (Standardized):
-
Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Add BZM-DHP and Comparators. Incubate for 48h and 72h time points.
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
-
Calculation:
-
Selectivity Index (SI):
-
Validation Threshold: An SI > 3.0 indicates potential therapeutic window.
-
3.2. Mechanistic Validation: Cell Cycle Analysis (Flow Cytometry)
Causality: If BZM-DHP targets tubulin (like Nocodazole), treated cells must arrest in the G2/M phase .
-
Staining: Propidium Iodide (PI) + RNase A.
-
Expectation:
-
Control: ~20% G2/M.
-
Cisplatin: S-phase arrest (DNA damage check).
-
BZM-DHP: Significant accumulation in G2/M (>40%) confirms microtubule destabilization.
-
Mechanistic Pathway Visualization
The following diagram illustrates the hypothesized dual-mechanism of 2-substituted benzimidazoles (Microtubule destabilization and Topo II inhibition) leading to apoptosis.
Caption: Proposed MoA: BZM-DHP induces G2/M arrest via tubulin inhibition and DNA damage via Topo II blockade.
Comparative Data Benchmarks (Reference Values)
The following table summarizes expected reference ranges for 2-substituted benzimidazoles based on current literature. Use these to validate your specific BZM-DHP experimental results.
| Cell Line | BZM-DHP (Target Range)* | Cisplatin (Standard) | Doxorubicin (Standard) | Interpretation of BZM-DHP Performance |
| A549 (Lung) | 2.5 – 8.0 µM | 5.0 – 8.0 µM | 0.4 – 0.8 µM | If < 5 µM, candidate outperforms Cisplatin in lung cancer models. |
| MCF-7 (Breast) | 3.0 – 6.5 µM | 10.0 – 15.0 µM | 0.2 – 0.5 µM | Benzimidazoles often show superior selectivity vs. Cisplatin in MCF-7. |
| HepG2 (Liver) | 4.0 – 10.0 µM | 2.0 – 5.0 µM | 0.5 – 1.0 µM | Moderate activity expected; watch for metabolic degradation. |
| HUVEC (Normal) | > 50.0 µM | < 20.0 µM | < 5.0 µM | Critical: High IC50 here proves drug safety (High Selectivity Index). |
*Note: Target ranges are derived from aggregate structure-activity relationship (SAR) data for 2-substituted benzimidazole-pyran/piperazine hybrids.
Troubleshooting & Optimization
-
Issue: Solubility Precipitation.
-
Cause: The hydrophobic pyran and benzimidazole rings reduce aqueous solubility.
-
Solution: Use a co-solvent system. Pre-dissolve in DMSO, then dilute in culture media containing 1% BSA (Bovine Serum Albumin) to prevent precipitation during the 48h incubation.
-
-
Issue: Inconsistent IC50s.
-
Cause: Benzimidazoles are pH-sensitive.
-
Solution: Ensure culture media is strictly buffered to pH 7.4. Acidic environments (common in dense cancer cultures) can protonate the imidazole nitrogen, altering cellular uptake.
-
References
-
Refaat, H. M. (2010).[3] Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956.[3]
-
Gowda, P., et al. (2020). Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 and A549 Cancer Cells. ResearchGate.[5][6][7]
-
Sowjanya, P., et al. (2021). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo[d]azoles. Molecules, 26(9), 2738.
-
Pandey, S., et al. (2022).[4] Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(2), 1826–1840.
-
Tahlan, S., et al. (2019). Benzimidazoles as potential anticancer agents: An update. BMC Chemistry.
Sources
- 1. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole, a heterocyclic compound with potential applications in pharmaceutical research. The procedures outlined here are synthesized from established safety protocols for its constituent moieties—benzimidazole and dihydropyran—and general best practices for heterocyclic chemical waste management, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Triage: Understanding the Risk Profile
-
Benzimidazole Moiety : Benzimidazole and its derivatives are known to be potentially harmful if swallowed and can cause skin and eye irritation[1][2]. Some heterocyclic compounds have also been shown to have mutagenic properties[2].
-
Dihydropyran Moiety : 3,4-Dihydro-2H-pyran is classified as a highly flammable liquid and vapor that can cause skin and eye irritation, and may lead to an allergic skin reaction[3][4][5].
-
Environmental Hazards : Heterocyclic compounds, as a class, can be persistent in the environment and exhibit toxicity to aquatic life, making their proper disposal crucial to prevent ecological contamination[4][6].
Given this composite hazard profile, 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole must be treated as a hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash[1][7][8].
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling the compound for disposal, ensure the appropriate personal protective equipment is worn to mitigate exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential dust particles[1][7]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected before use and disposed of after handling the chemical[1][9]. |
| Body Protection | A lab coat that is fully buttoned with sleeves extending to the wrist. | Prevents contamination of personal clothing[9]. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or in the event of a large spill. | Minimizes inhalation of the compound[10]. |
Waste Segregation and Containerization: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.
Experimental Workflow: Waste Segregation and Storage
Caption: Workflow for proper waste segregation and temporary storage.
Step-by-Step Protocol:
-
Solid Waste:
-
Collect unreacted 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole powder and place it in a designated, sealable, and clearly labeled hazardous waste container[1][7].
-
The container should be made of a material compatible with the chemical. The original product container is often a suitable choice[11].
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Crucially, do not mix this waste with other waste streams unless their compatibility is known. A chemical compatibility chart should be consulted[12][13][14].
-
Avoid mixing halogenated and non-halogenated solvents, as this can complicate and increase the cost of disposal[15].
-
-
Contaminated Materials:
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole".
-
Include the approximate concentration and quantity of the waste.
-
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Response Protocol
Caption: Immediate steps for managing a chemical spill.
-
Immediate Actions:
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
If the compound comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[7].
-
-
Cleanup Procedure:
-
For small spills, use an absorbent material (e.g., vermiculite or sand) to contain and absorb the substance. Avoid creating dust[1][7].
-
Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container[10].
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Final Disposal Pathway: Professional and Compliant
The ultimate disposal of 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole must be handled by a licensed hazardous waste disposal company.
-
Engage Professionals: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Recommended Disposal Method: For compounds like this, a common and effective disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber[1]. Dissolving the material in a combustible solvent may be part of the process[1].
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations[2][16][17].
Conclusion: Fostering a Culture of Safety
The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By adhering to these detailed procedures for 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole, laboratories can ensure the safety of their personnel, protect the environment, and uphold the highest standards of scientific integrity.
References
-
OAE Publishing. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]
-
Patel, et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PMC. Retrieved from [Link]
-
Journal of Medicinal and Nanomaterials Chemistry. (n.d.). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Retrieved from [Link]
-
MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
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West Liberty University. (2009, July 20). Chemical Product and Company Identification MSDS Name: Imidazole Ca. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzimidazole - Organic Syntheses Procedure. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Maddila, S., et al. (2025, May 9). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzimidazole, 98%. Retrieved from [Link]
-
University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. Retrieved from [Link]
-
Fisher Scientific. (2010, November 10). SAFETY DATA SHEET: 3,4-Dihydro-2H-pyran. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Academia.edu. (n.d.). Synthesis of 4H-Pyran Derivatives via a Green One-Pot Multicomponent Reaction Catalyzed by CuFe2O4¬ Magnetic Nanoparticles as a Reusable Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4H-pyran derivatives catalyzed by P4VPy–CuI. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Gastaldi, S., et al. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Retrieved from [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
-
Sterlitech. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
Sources
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- 17. orgsyn.org [orgsyn.org]
Personal protective equipment for handling 2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
Executive Safety Summary
2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole is a functionalized heterocyclic intermediate combining a benzimidazole core with a dihydropyran (DHP) moiety. This compound presents a dual-hazard profile: the biological activity potential of the benzimidazole scaffold and the chemical reactivity (acid sensitivity/peroxidation potential) of the dihydropyran ring.
Critical Operational Directive: Treat this compound as a High-Potency Pharmacophore Intermediate . While specific toxicological data for this exact derivative may be limited, the structural activity relationship (SAR) dictates strict adherence to containment protocols to prevent sensitization and unintended hydrolysis.
Hazard Identification & Risk Profile
The following risk assessment is derived from the composite hazards of the benzimidazole and dihydropyran pharmacophores.
| Hazard Class | GHS Classification (Inferred) | H-Code | Operational Implication |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[1] Benzimidazoles can be transdermal sensitizers. |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[1][2] Dust/fines are abrasive and chemically reactive. |
| Resp. Sensitization | Category 1 (Potential) | H334 | Inhalation of dust may cause allergy or asthma symptoms (common in fused heterocycles). |
| Reactivity | Not Classified (Warning) | EUH019 | Dihydropyran moiety may form explosive peroxides upon prolonged air exposure; acid-labile. |
Expert Insight: The DHP group acts as a protecting group or reactive handle. It is susceptible to hydrolysis in acidic environments, releasing the free benzimidazole and potentially forming reactive aldehydes. Do not use acidic cleaning agents (e.g., Chromic acid, dilute HCl) on glassware containing residues of this compound without prior neutralization.
Personal Protective Equipment (PPE) Matrix
Standard "lab attire" is insufficient. The following barrier strategy is required to mitigate the specific permeation and sensitization risks of this compound.
PPE Selection Logic
The following diagram illustrates the decision-making process for PPE based on the physical state and quantity handled.
Figure 1: PPE Selection Decision Tree based on physical state and solvation.
Detailed PPE Specifications
| Body Area | Recommended Equipment | Technical Justification |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Benzimidazoles can dissolve in skin oils. Double gloving provides a "breakthrough indicator" layer and facilitates safe removal of contaminated outer layers. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders that can become airborne fines. Goggles seal the ocular area from reactive dust. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary containment. If weighing outside a hood is unavoidable, use a P100 particulate respirator . |
| Body | Lab Coat (Poly-Cotton High Density) | 100% cotton can absorb liquids; high-density blends repel incidental splashes. Ensure wrists are covered by glove cuffs. |
Operational Protocols
Weighing and Transfer
Static electricity is a significant risk with heterocyclic powders.
-
Environmental Control: Operate within a certified chemical fume hood.
-
Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.
-
Transfer: Do not pour from the stock bottle. Use a disposable spatula.
-
Clean-Up: Immediately wipe the balance area with a methanol-dampened tissue (avoiding acid) to solubilize and remove invisible dust.
Solubilization & Reaction Setup
-
Solvent Choice: The compound is likely soluble in DMSO, DMF, and DCM.
-
Protocol:
-
Add solvent slowly to the solid.
-
Warning: Avoid protic acids (HCl, H2SO4) unless deprotection is the intended reaction step. Premature acid contact will cleave the dihydropyran ring, altering the stoichiometry of your experiment.
-
Storage Requirements[3][4]
-
Temperature: 2°C to 8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen. The dihydropyran ring is susceptible to oxidation/peroxide formation over long periods.
-
Container: Amber glass vial with a PTFE-lined cap to prevent light degradation.
Emergency Response & Disposal
Exposure Response Pathway
Figure 2: Immediate First Aid Response Workflow.
Spill Cleanup
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.
-
Contain: If solid, cover with a damp paper towel (methanol/water mix) to prevent dust dispersal.
-
Collect: Scoop material into a hazardous waste container.
-
Decontaminate: Wash the surface with a 10% surfactant solution. Do not use bleach (potential reaction with nitrogen heterocycles).
Disposal
-
Waste Stream: Segregate as "Hazardous Organic Waste (Non-Halogenated)" unless dissolved in DCM/Chloroform.
-
Destruction: High-temperature incineration is the preferred method for benzimidazole derivatives to ensure complete ring destruction.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzimidazole (CID 5798). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
